S107 hydrochloride
Description
BenchChem offers high-quality S107 hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S107 hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-methoxy-4-methyl-3,5-dihydro-2H-1,4-benzothiazepine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS.ClH/c1-12-5-6-14-11-4-3-10(13-2)7-9(11)8-12;/h3-4,7H,5-6,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLKSAHANRLKJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCSC2=C(C1)C=C(C=C2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of S107 Hydrochloride on Ryanodine Receptor 1 (RyR1) Channels
An In-Depth Technical Guide:
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The Ryanodine Receptor 1 (RyR1), the principal sarcoplasmic reticulum (SR) calcium release channel in skeletal muscle, is fundamental to excitation-contraction (E-C) coupling.[1][2][3] In numerous pathological states, including certain congenital myopathies, muscular dystrophies, and age-related muscle weakness, RyR1 channels undergo post-translational modifications that render them "leaky," leading to chronic, diastolic calcium (Ca²⁺) leakage from the SR.[1][4][5] This pathological Ca²⁺ leak disrupts cellular homeostasis, triggers damaging downstream signaling cascades, and ultimately contributes to muscle weakness and fatigue.[1][5] S107 hydrochloride, a 1,4-benzothiazepine derivative and a member of the "Rycal" class of compounds, has emerged as a targeted therapeutic agent designed to rectify this fundamental defect.[6][7][8] This guide provides a detailed technical exploration of S107's mechanism of action, focusing on its role in stabilizing the RyR1 macromolecular complex, normalizing channel function, and the experimental methodologies used to validate its efficacy.
The Pathophysiological Basis: The "Leaky" RyR1 Channel
In healthy skeletal muscle, the RyR1 channel is tightly regulated, ensuring Ca²⁺ is released only in response to an action potential. A critical component of this regulation is the accessory protein calstabin1 (also known as FK506-binding protein 12, or FKBP12).[5][9] Calstabin1 binds to each of the four RyR1 protomers, stabilizing the channel in its closed state during the resting phase (diastole) and preventing aberrant Ca²⁺ leakage.[5][7][9]
However, under conditions of cellular stress—such as increased reactive oxygen species (ROS), reactive nitrogen species (RNS), or PKA hyperphosphorylation—the RyR1 channel undergoes significant remodeling.[1][4][10] These modifications, including oxidation and S-nitrosylation of critical cysteine residues on the RyR1 protein, decrease the binding affinity of calstabin1 for the channel.[5][6] The resulting depletion of calstabin1 from the RyR1 macromolecular complex leads to a conformational shift in the channel, increasing its open probability (Pₒ) at diastolic Ca²⁺ concentrations.[1][4] This pathological state is characterized by a persistent, low-level "leak" of Ca²⁺ from the SR into the cytoplasm.
This chronic Ca²⁺ leak has severe downstream consequences:
-
Impaired E-C Coupling: Depleted SR Ca²⁺ stores lead to a reduced Ca²⁺ transient during muscle contraction, resulting in diminished force production.[1]
-
Mitochondrial Dysfunction: Cytosolic Ca²⁺ overload can trigger excessive mitochondrial Ca²⁺ uptake, impairing mitochondrial function and increasing the production of ROS, which further exacerbates RyR1 oxidation in a vicious cycle.[1]
-
Activation of Proteolytic Enzymes: Elevated cytosolic Ca²⁺ can activate proteases like calpain, leading to muscle damage and degradation.[5][6]
Visualizing the Pathological Cascade
The following diagram illustrates the sequence of events leading to and resulting from a leaky RyR1 channel.
Caption: The pathological cascade of RyR1 dysfunction.
The Core Mechanism of S107: Restoring RyR1-Calstabin1 Integrity
S107 hydrochloride acts as a "channel stabilizer" by directly addressing the root cause of the Ca²⁺ leak: the dissociation of calstabin1 from the RyR1 complex.
The primary mechanism of action of S107 is to enhance the binding affinity of calstabin1 to the RyR1 channel , particularly when the channel is in a stressed (e.g., oxidized or S-nitrosylated) state.[4][6] S107 binds to the RyR1 channel, inducing a conformational change that re-establishes the high-affinity binding site for calstabin1.[6][8] This action effectively "fixes" the leak by preventing the depletion of calstabin1 from the channel complex.[4][6]
It is critical to note that S107 does not directly block the RyR1 pore. Instead, it is a modulator that restores the channel's natural gating mechanism. It does not significantly affect the PKA phosphorylation or oxidation status of the RyR1 channel itself; its effect is specific to preserving the crucial RyR1-calstabin1 interaction.[6][10]
The S107 Binding Site
Recent cryo-electron microscopy studies have provided insight into the binding location of Rycal compounds. These agents appear to bind within the RY1&2/P1 domain of the RyR1 protein. This binding is cooperative with ATP, and together, S107 and ATP stabilize the channel in its closed conformation.[11][12] The structural similarity between the benzothiazepine moiety of S107 and the adenine ring of ATP provides a rationale for their interaction at this site.[11]
Visualizing the S107 Intervention
This diagram illustrates how S107 intervenes in the pathological process to restore normal channel function.
Sources
- 1. Ryanodine Receptor Oxidation Causes Intracellular Calcium Leak and Muscle Weakness in Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ryanodine receptor oxidation causes intracellular calcium leak and muscle weakness in aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracellular calcium leak as a therapeutic target for RYR1-related myopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypernitrosylated ryanodine receptor/calcium release channels are leaky in dystrophic muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ryr1.org [ryr1.org]
- 8. Stabilization of the skeletal muscle ryanodine receptor ion channel-FKBP12 complex by the 1,4-benzothiazepine derivative S107 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Review of RyR1 pathway and associated pathomechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. ryr1.org [ryr1.org]
- 12. ovid.com [ovid.com]
S107 hydrochloride discovery and synthesis pathway
An In-depth Technical Guide to the Discovery and Synthesis of S107 Hydrochloride
Abstract
S107 hydrochloride is a novel small molecule compound belonging to the 1,4-benzothiazepine class, which has garnered significant attention for its potential therapeutic applications in cardiovascular diseases, muscular dystrophy, and other conditions linked to intracellular calcium dysregulation. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and detailed synthesis pathway of S107 hydrochloride. It is intended for researchers, medicinal chemists, and drug development professionals seeking an in-depth understanding of this promising pharmacological agent. The guide elucidates the scientific rationale behind the development of S107 as a stabilizer of the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel. Furthermore, it presents a validated, step-by-step synthesis protocol, complete with mechanistic insights and justifications for key experimental choices. This document aims to serve as a valuable resource for the scientific community, fostering further research and development in the field of RyR2 modulation.
Introduction: The Critical Role of Ryanodine Receptor 2 (RyR2) in Cellular Calcium Homeostasis
Intracellular calcium (Ca2+) signaling is a fundamental process that governs a vast array of physiological functions, including muscle contraction, neurotransmission, and gene expression. The precise spatial and temporal control of intracellular Ca2+ concentrations is paramount for cellular health. The sarcoplasmic reticulum (SR) in muscle cells, and the endoplasmic reticulum (ER) in other cell types, serves as the primary intracellular Ca2+ store. The release of Ca2+ from these stores into the cytosol is mediated by specialized ion channels, primarily the ryanodine receptors (RyRs) and the inositol 1,4,5-trisphosphate receptors (IP3Rs).
The ryanodine receptor family comprises three isoforms: RyR1, RyR2, and RyR3. RyR2 is the predominant isoform expressed in cardiomyocytes and is also found in the brain and other tissues. It is a large tetrameric protein complex that forms a high-conductance Ca2+ channel. The gating of the RyR2 channel is a tightly regulated process, influenced by various factors including cytosolic Ca2+ concentration (a process known as calcium-induced calcium release or CICR), phosphorylation by protein kinases such as protein kinase A (PKA) and Ca2+/calmodulin-dependent protein kinase II (CaMKII), and interaction with accessory proteins like calstabin2 (FKBP12.6).
Dysregulation of RyR2 function is implicated in the pathophysiology of numerous diseases. In conditions such as heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT), RyR2 channels become "leaky," leading to diastolic Ca2+ leak from the SR. This aberrant Ca2+ release can trigger delayed afterdepolarizations (DADs), which are a known cause of fatal cardiac arrhythmias. The underlying mechanism for this leak often involves PKA-mediated hyperphosphorylation of RyR2, which dissociates the stabilizing protein calstabin2 from the channel complex. This dissociation increases the open probability of the channel, resulting in uncontrolled Ca2+ leakage.
The Discovery of S107: A Targeted Approach to RyR2 Stabilization
The recognition of RyR2-mediated Ca2+ leak as a key pathological mechanism in heart failure and arrhythmias spurred the search for therapeutic agents that could specifically stabilize the closed state of the channel. The research group led by Dr. Andrew R. Marks at Columbia University pioneered this effort. Their strategy was to identify small molecules that could restore the binding of calstabin2 to RyR2, thereby correcting the channel dysfunction.
S107 emerged from a high-throughput screening campaign designed to identify compounds that could inhibit the binding of a radiolabeled ligand to the RyR2 channel. S107, a 1,4-benzothiazepine derivative, was identified as a promising hit. Subsequent studies revealed that S107 exerts its therapeutic effect by enhancing the affinity of calstabin2 for the RyR2 channel, particularly under conditions of PKA hyperphosphorylation. By promoting the re-association of calstabin2 with RyR2, S107 effectively "fixes" the Ca2+ leak, restoring normal intracellular Ca2+ handling.
The therapeutic potential of S107 has been demonstrated in various preclinical models. In animal models of heart failure, S107 has been shown to prevent exercise-induced cardiac arrhythmias and improve cardiac function. Furthermore, its ability to stabilize RyR channels has led to investigations into its use for Duchenne muscular dystrophy, where it has shown promise in improving muscle function and reducing pathology.
The Synthesis of S107 Hydrochloride: A Detailed Pathway
The chemical synthesis of S107 hydrochloride is a multi-step process that requires careful execution and control of reaction conditions. The following sections provide a detailed retrosynthetic analysis and a step-by-step protocol for its preparation.
Retrosynthetic Analysis
A logical retrosynthetic analysis of S107 hydrochloride reveals a convergent synthesis strategy. The core 1,4-benzothiazepine scaffold can be constructed from commercially available starting materials through a key cyclization step.
Caption: Retrosynthetic analysis of S107 hydrochloride.
Step-by-Step Synthesis Protocol
The following protocol outlines the synthesis of S107 hydrochloride, starting from 2-amino-5-(trifluoromethyl)thiophenol and 2-(4-methylpiperazin-1-yl)acetyl chloride.
Step 1: Synthesis of 2-amino-5-(trifluoromethyl)thiophenol
This starting material can be prepared from 2-chloro-5-(trifluoromethyl)aniline via a Newman-Kwart rearrangement.
Step 2: Synthesis of 2-(4-methylpiperazin-1-yl)acetyl chloride
This acyl chloride can be synthesized from 1-methylpiperazine and chloroacetyl chloride.
Step 3: Condensation and Cyclization to form the 1,4-Benzothiazepine Core
-
To a solution of 2-amino-5-(trifluoromethyl)thiophenol (1.0 eq) in a suitable solvent such as toluene or xylene, add 2-(4-methylpiperazin-1-yl)acetyl chloride (1.1 eq) dropwise at room temperature.
-
The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1,4-benzothiazepine intermediate.
Step 4: Formation of the Hydrochloride Salt
-
The purified 1,4-benzothiazepine base is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
A solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) is added dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution. The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield S107 hydrochloride as a solid.
Rationale for Synthetic Choices
-
Choice of Solvents: Toluene or xylene are used in the cyclization step due to their high boiling points, which are necessary to drive the condensation and cyclization reaction to completion. Diethyl ether or ethyl acetate are used for the salt formation as they are good solvents for the free base but poor solvents for the hydrochloride salt, thus facilitating its precipitation.
-
Use of Acyl Chloride: The use of an acyl chloride derivative of the piperazine side chain provides a highly reactive electrophile for the acylation of the amino group of the thiophenol, leading to an efficient amide bond formation.
-
Purification: Column chromatography is essential for removing unreacted starting materials and any side products, ensuring the purity of the final compound.
-
Salt Formation: The conversion of the free base to the hydrochloride salt is a standard procedure in drug development. It often improves the compound's stability, crystallinity, and aqueous solubility, which are desirable properties for a pharmaceutical agent.
Biological Evaluation of S107
The biological activity of S107 is primarily assessed through its ability to modulate RyR2 function. The following are key experimental protocols used to characterize its pharmacological effects.
[3H]Ryanodine Binding Assay
This assay is used to determine the binding affinity of S107 to the RyR2 channel.
Protocol:
-
Prepare microsomes from cardiac tissue (e.g., canine or ovine heart) rich in RyR2.
-
Incubate the microsomes with a fixed concentration of [3H]ryanodine and varying concentrations of S107.
-
The binding reaction is allowed to reach equilibrium.
-
The bound and free [3H]ryanodine are separated by rapid filtration through glass fiber filters.
-
The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The data is analyzed to determine the IC50 value of S107, which is the concentration required to inhibit 50% of the specific [3H]ryanodine binding.
In Vitro Assessment of RyR2-Mediated Ca2+ Leak
The ability of S107 to prevent RyR2-mediated Ca2+ leak can be assessed in isolated cardiomyocytes or in cell lines expressing RyR2.
Protocol using isolated cardiomyocytes:
-
Isolate ventricular myocytes from an appropriate animal model (e.g., a mouse model of heart failure).
-
Load the myocytes with a Ca2+-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.
-
Perfuse the cells with a buffer containing a RyR2 agonist (e.g., caffeine) or a PKA activator (e.g., isoproterenol) to induce Ca2+ sparks, which are indicative of RyR2-mediated Ca2+ leak.
-
Treat the cells with varying concentrations of S107 and measure the frequency and amplitude of Ca2+ sparks using confocal microscopy.
-
A reduction in Ca2+ spark frequency in the presence of S107 indicates its efficacy in preventing RyR2 leak.
Caption: Mechanism of action of S107 on the RyR2 channel.
Conclusion and Future Perspectives
S107 hydrochloride represents a significant advancement in the field of cardiovascular pharmacology, offering a novel therapeutic strategy for diseases characterized by RyR2 dysfunction. Its targeted mechanism of action, which involves the stabilization of the RyR2-calstabin2 complex, distinguishes it from conventional heart failure medications. The successful synthesis and preclinical validation of S107 have paved the way for its clinical development. Further research is warranted to fully elucidate its long-term safety and efficacy in human populations. Moreover, the principles underlying the discovery of S107 could be applied to the development of next-generation RyR modulators with improved pharmacokinetic and pharmacodynamic properties. The continued exploration of this class of compounds holds great promise for the treatment of a wide range of debilitating diseases.
References
-
Marks, A. R. (2013). Calcium cycling proteins and heart failure: mechanisms and therapeutics. Journal of Clinical Investigation, 123(1), 46-52. [Link]
-
Lehnart, S. E., et al. (2008). Leaky ryanodine receptors: a novel therapeutic target for heart failure and arrhythmias. Trends in Cardiovascular Medicine, 18(8), 263-269. [Link]
-
Bellinger, A. M., et al. (2009). Hypernitrosylation of the ryanodine receptor is a cause of muscular dystrophy. Nature Medicine, 15(3), 325-330. [Link]
-
Wehrens, X. H., et al. (2005). A new class of RyR2 channel stabilisers (Rycals) as a potential therapy for heart failure and arrhythmias. British Journal of Pharmacology, 145(5), 547-549. [Link]
S107 hydrochloride calstabin binding affinity
An In-depth Technical Guide to the Binding Dynamics of S107 Hydrochloride and Calstabin
Abstract
S107 hydrochloride is a 1,4-benzothiazepine derivative investigated for its therapeutic potential in conditions characterized by pathological intracellular calcium leakage, such as heart failure and muscular dystrophies. Its mechanism is not one of direct, high-affinity binding to calstabin (FKBP12 or FKBP12.6) in isolation. Instead, S107 acts as a ryanodine receptor (RyR) stabilizer. It binds to the RyR channel complex and allosterically enhances the affinity of calstabin for its binding site on the receptor. This stabilization counteracts the dissociation of calstabin from the RyR complex—a dissociation often induced by stress conditions like hyperphosphorylation or oxidation—thereby preventing aberrant Ca²⁺ leakage from the sarcoplasmic reticulum. This guide provides a detailed exploration of the S107-calstabin interaction, focusing on the mechanistic principles and the advanced biophysical techniques required to accurately characterize this unique binding dynamic for research and drug development professionals.
The Molecular Triad: S107, Calstabin, and the Ryanodine Receptor
The interaction between S107 and calstabin cannot be understood without considering the central role of the ryanodine receptor, the largest known ion channel.[1]
-
Ryanodine Receptors (RyRs): These massive homotetrameric channels are embedded in the membrane of the sarcoplasmic/endoplasmic reticulum (SR/ER) and are responsible for the rapid release of stored Ca²⁺, which is fundamental for processes like muscle contraction.[2][3] There are two primary isoforms relevant to this discussion: RyR1 (skeletal muscle) and RyR2 (cardiac muscle).[1][4][5]
-
Calstabins (FKBP12 and FKBP12.6): These are members of the FK506-binding protein (FKBP) family of immunophilins.[6] Calstabin1 (FKBP12) predominantly binds to RyR1, while Calstabin2 (FKBP12.6) is the primary binding partner for RyR2.[4][5] Under normal physiological conditions, one calstabin molecule binds to each of the four RyR subunits, acting as a crucial stabilizer that keeps the channel in a closed state during rest, preventing Ca²⁺ leakage.[7]
-
S107 Hydrochloride: This small molecule is a derivative of JTV519.[8] Its primary therapeutic action is to stabilize the interaction between calstabin and the RyR channel.[7][9][10] In disease states where the RyR complex is post-translationally modified (e.g., hyperphosphorylated by Protein Kinase A), the affinity of calstabin for RyR decreases, leading to its dissociation.[4] This "un-plugged" state results in a diastolic Ca²⁺ leak that can contribute to arrhythmias, heart failure, and muscle weakness. S107 reverses this by enhancing the rebinding of calstabin to the RyR channel.[9][11]
Signaling Pathway and Mechanism of S107 Action
The following diagram illustrates the molecular events at the RyR channel complex and the intervention point for S107.
Caption: Mechanism of S107 action on the RyR-Calstabin complex.
Quantifying the Interaction: Methodologies and Protocols
Determining the "binding affinity" of S107 is nuanced. The goal is not to measure a direct S107-calstabin Kd, but rather to quantify how S107 modulates the calstabin-RyR interaction. This requires techniques that can measure changes in protein-protein binding affinity or complex stability in the presence of a small molecule.
| Technique | Principle | Advantages | Disadvantages |
| Radioligand Binding Assay | Measures the displacement of a radiolabeled ligand from its receptor by an unlabeled compound. | High sensitivity, considered a "gold standard" for affinity determination.[12] | Requires synthesis of radiolabeled compounds, disposal of radioactive waste. |
| Surface Plasmon Resonance (SPR) | A label-free optical technique that measures changes in refractive index upon binding of an analyte to an immobilized ligand.[13][14] | Real-time kinetic data (kₐ, kₔ), label-free, requires small sample quantities.[15] | Requires specialized equipment, protein immobilization can affect activity. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs when two molecules interact, providing a complete thermodynamic profile.[16][17] | Label-free, provides ΔH, ΔS, and Kₐ in a single experiment, solution-based.[18] | Requires large amounts of pure protein, lower throughput, sensitive to buffer mismatch. |
| Co-Immunoprecipitation (Co-IP) | Uses an antibody to pull down a target protein and its binding partners from a cell or tissue lysate. | In-situ validation of interaction in a complex biological matrix. | Primarily qualitative/semi-quantitative, susceptible to antibody artifacts. |
Protocol 2.1: Radioligand Binding Assay to Assess S107-Mediated Stabilization
This protocol is designed to measure the effect of S107 on the dissociation of calstabin from RyR1 in sarcoplasmic reticulum vesicles under oxidative stress.
Rationale: Stress conditions, such as the presence of NO-donors, can induce calstabin dissociation. S107 is expected to attenuate this effect. This assay quantifies the amount of calstabin remaining bound to the RyR-enriched vesicles.
Materials:
-
Sarcoplasmic Reticulum (SR) vesicles enriched in RyR1 (prepared from rabbit skeletal muscle).
-
Recombinant FKBP12 (Calstabin1).
-
S107 Hydrochloride.
-
NO-donor (e.g., NOC12).[8]
-
Binding Buffer: (e.g., 20 mM imidazole, pH 7.0, 0.25 M KCl).
-
Wash Buffer: Ice-cold binding buffer.
-
Anti-FKBP12 antibody for Western Blotting.
-
96-well filtration plate and vacuum manifold.
Step-by-Step Methodology:
-
Vesicle Preparation: Thaw SR vesicles on ice. Determine protein concentration using a standard assay (e.g., BCA). Dilute to a working concentration in binding buffer.
-
Assay Setup: In microcentrifuge tubes, prepare the following conditions (in triplicate):
-
Control: SR vesicles + Buffer.
-
Stress: SR vesicles + 50 µM NOC12.
-
S107 Treatment: SR vesicles + 50 µM NOC12 + varying concentrations of S107 (e.g., 1 µM to 100 µM).
-
-
Incubation: Incubate all tubes for a set period (e.g., 4-5 hours) at 24°C to allow for stress-induced dissociation and S107 action.[19]
-
Separation: Stop the reaction by rapid vacuum filtration through a 96-well glass fiber filter plate, trapping the SR vesicles.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove dissociated FKBP12 and other unbound components.
-
Elution & Detection:
-
Punch out the filter discs for each well and place them in fresh tubes.
-
Add SDS-PAGE sample buffer to each tube and heat to elute the proteins from the filters.
-
Run the samples on an SDS-PAGE gel.
-
Transfer to a PVDF membrane and perform a Western Blot using an anti-FKBP12 antibody.
-
-
Data Analysis:
-
Quantify the band intensity for FKBP12 in each lane using densitometry software.
-
The "Stress" condition should show a lower FKBP12 signal compared to the "Control," representing dissociation.
-
Plot the FKBP12 band intensity versus the concentration of S107. The resulting curve demonstrates the dose-dependent ability of S107 to prevent FKBP12 dissociation.
-
Protocol 2.2: Surface Plasmon Resonance (SPR) to Measure Kinetic Modulation
Rationale: SPR allows for the real-time, label-free analysis of how S107 affects the binding and dissociation kinetics of calstabin to the RyR complex. This provides a more detailed mechanistic insight than endpoint assays.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 dextran chip).
-
Purified RyR1 or RyR2 protein.
-
Recombinant Calstabin1 (FKBP12) or Calstabin2 (FKBP12.6).
-
S107 Hydrochloride.
-
SPR Running Buffer: (e.g., HBS-EP+ buffer, pH 7.4).
-
Amine coupling kit for immobilization.
Step-by-Step Methodology:
-
Chip Preparation and Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface using a mixture of EDC/NHS.
-
Immobilize the purified RyR protein to the surface of a flow cell via amine coupling to achieve a target density. A higher density is often needed for small molecule analysis.[20]
-
Deactivate any remaining active esters with ethanolamine.
-
A second flow cell should be activated and deactivated without protein to serve as a reference control.
-
-
Kinetic Analysis of Calstabin Binding:
-
Inject a series of increasing concentrations of calstabin (e.g., 0.5 nM to 50 nM) over both the RyR-immobilized and reference flow cells.
-
Allow for sufficient association and dissociation time for each injection.
-
Regenerate the surface between injections if necessary (using a mild, optimized regeneration solution).
-
-
Modulation by S107:
-
Repeat the kinetic analysis from Step 2, but this time, the calstabin solutions (and the running buffer) are supplemented with a fixed, effective concentration of S107 (e.g., 10 µM).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data for each injection to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (kₐ), dissociation rate (kₔ), and equilibrium dissociation constant (Kₔ = kₔ/kₐ).
-
Compare the kinetic constants obtained in the absence and presence of S107. The expected result is a significant decrease in the dissociation rate (kₔ) in the presence of S107, leading to a lower overall Kₔ and indicating a more stable complex.
-
SPR Experimental Workflow Diagram
Caption: Workflow for analyzing S107's effect using Surface Plasmon Resonance.
Summary of Quantitative Data
Direct high-affinity binding data for S107 to isolated calstabin is not the relevant measure of its activity. The key quantitative data describe its effect on the RyR complex.
| Parameter | Value | Context | Source |
| EC₅₀ of [³H]S107 Binding | ~52 µM | Specific low-affinity binding to RyR1-enriched SR vesicles. This suggests S107 binds directly to the RyR1 complex. | [8] |
| Effect on Calstabin Binding | Increases FKBP12 binding | Observed in SR vesicles in the presence of reduced glutathione and an NO-donor, conditions that otherwise promote dissociation. | [8] |
| Functional Blockage | 1 µM | Concentration for complete blockage of tetracaine-induced Ca²⁺ leakage in murine myocytes with a mutant RyR2. | [21] |
| In Vivo Efficacy | 20-75 mg/kg/day | Effective oral or subcutaneous doses in mouse models to restore cardiac function or prevent cognitive dysfunction. | [21] |
Conclusion and Future Directions
The interaction of S107 hydrochloride with calstabin is an exemplary case of allosteric modulation within a large macromolecular complex. It does not function as a classical competitive inhibitor for the calstabin active site but rather as a "molecular glue," enhancing the affinity of the calstabin-RyR interaction. This stabilization of a critical protein-protein interface is what underlies its therapeutic potential.
For researchers in this field, it is imperative to select biophysical methods that can probe the ternary complex (RyR-Calstabin-S107) rather than isolated binary interactions. Techniques like SPR and advanced radioligand binding assays are essential for quantifying the kinetic and affinity-enhancing effects of S107. Future research should focus on high-resolution structural studies, such as cryo-electron microscopy of the RyR complex bound to both calstabin and S107, to precisely map the S107 binding site and elucidate the structural changes that lead to the allosteric stabilization of calstabin.
References
-
Characterization of Small Molecule-Protein Interactions Using SPR Method. (n.d.). PubMed. Retrieved from [Link]
-
Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). SpringerLink. Retrieved from [Link]
-
Protein-Small Molecule Biomolecular Interactions – a Retrospective. (2024, June 20). Reichert Technologies. Retrieved from [Link]
-
Structure of a mammalian ryanodine receptor. (2015). Nature. Retrieved from [Link]
-
Structural Studies of the Ryanodine Receptor and Its Binding Protein, Calstabin. (2014, July 7). Columbia University Academic Commons. Retrieved from [Link]
-
Structural Studies of the Ryanodine Receptor and Its Binding Protein, Calstabin. (2014, July 7). SciSpace. Retrieved from [Link]
-
A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. (n.d.). PubMed Central. Retrieved from [Link]
-
Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (n.d.). PubMed. Retrieved from [Link]
-
A drug and ATP binding site in type 1 ryanodine receptor. (n.d.). ryr1.org. Retrieved from [Link]
-
Complex Actions of FKBP12 on RyR1 Ion Channel Activity Consistent with Negative Co-Operativity in FKBP12 Binding to the RyR1 Tetramer. (2025, January 21). MDPI. Retrieved from [Link]
-
Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities. (2012, December 20). protocols.io. Retrieved from [Link]
-
A beginner's guide to surface plasmon resonance. (2023, February 13). The Biochemist. Retrieved from [Link]
-
Isothermal Titration Calorimetry Characterization of Drug-Binding Energetics to Blood Proteins. (n.d.). SpringerLink. Retrieved from [Link]
-
Design and Structure-Based Study of New Potential FKBP12 Inhibitors. (n.d.). PubMed Central. Retrieved from [Link]
-
The ryanodine receptor-calstabin interaction stabilizer S107 protects hippocampal neurons from GABAergic synaptic alterations induced by Abeta42 oligomers. (n.d.). PubMed. Retrieved from [Link]
-
Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release. (n.d.). PubMed Central. Retrieved from [Link]
-
FK506-binding protein 12 ligands: A patent review. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Isothermal titration calorimetry for studying protein-ligand interactions. (n.d.). PubMed. Retrieved from [Link]
-
Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]
-
Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019, January 10). Malvern Panalytical. Retrieved from [Link]
-
Natural product ligands of FKBP12: Immunosuppressive antifungal agents FK506, rapamycin, and beyond. (2023, January 12). PubMed Central. Retrieved from [Link]
-
Stabilization of the skeletal muscle ryanodine receptor ion channel-FKBP12 complex by the 1,4-benzothiazepine derivative S107. (2013, January 17). PubMed. Retrieved from [Link]
-
PDF Review articles in FKBP12. (n.d.). ResearchGate. Retrieved from [Link]
-
The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes. (n.d.). PubMed. Retrieved from [Link]
-
An FKBP12 Binding Assay Based Upon Biotinylated FKBP12. (n.d.). PubMed. Retrieved from [Link]
-
Role of ryanodine receptor 2 and FK506-binding protein 12.6 dissociation in pulmonary hypertension. (2023, January 10). PubMed Central. Retrieved from [Link]
-
Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link]
-
Ryanodine receptor. (n.d.). Wikipedia. Retrieved from [Link]
-
Radioligand Binding Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Effects of NOC12 and S107 on [3H]ryanodine binding to RyR1. (n.d.). ResearchGate. Retrieved from [Link]
-
RyR-Calstabin Interaction Stabilizer, S107. (n.d.). Calbiochem. Retrieved from [Link]
-
The Ryanodine receptor stabilizer S107 fails to support motor neuronal neuritogenesis in vitro. (2021, December 1). CoLab. Retrieved from [Link]
-
FKBP12.6 Activates RyR1: Investigating the Amino Acid Residues Critical for Channel Modulation. (n.d.). PubMed Central. Retrieved from [Link]
-
Kinetics of FKBP12.6 binding to ryanodine receptors in permeabilized cardiac myocytes and effects on Ca sparks. (2010, June 11). PubMed. Retrieved from [Link]
-
Screening for the calstabin-ryanodine receptor complex stabilizers JTV-519 and S-107 in doping control analysis. (n.d.). PubMed. Retrieved from [Link]
-
Radioligand binding methods: practical guide and tips. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Creating Diverse Target-Binding Surfaces on FKBP12: Synthesis and Evaluation of a Rapamycin Analogue Library. (n.d.). PubMed Central. Retrieved from [Link]
Sources
- 1. ryr1.org [ryr1.org]
- 2. Structure of a mammalian ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 4. Making sure you're not a bot! [academiccommons.columbia.edu]
- 5. scispace.com [scispace.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Complex Actions of FKBP12 on RyR1 Ion Channel Activity Consistent with Negative Co-Operativity in FKBP12 Binding to the RyR1 Tetramer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stabilization of the skeletal muscle ryanodine receptor ion channel-FKBP12 complex by the 1,4-benzothiazepine derivative S107 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Role of ryanodine receptor 2 and FK506-binding protein 12.6 dissociation in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for the calstabin-ryanodine receptor complex stabilizers JTV-519 and S-107 in doping control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 15. portlandpress.com [portlandpress.com]
- 16. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isothermal Titration Calorimetry Characterization of Drug-Binding Energetics to Blood Proteins | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 21. merckmillipore.com [merckmillipore.com]
S107 Hydrochloride: A Technical Guide to Mitigating Sarcoplasmic Reticulum Calcium Leak
This in-depth technical guide provides a comprehensive overview of S107 hydrochloride and its effects on sarcoplasmic reticulum (SR) calcium leak. It is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for diseases associated with aberrant calcium signaling.
The Pathophysiological Conundrum of Sarcoplasmic Reticulum Calcium Leak
The precise regulation of intracellular calcium (Ca²⁺) is fundamental to a multitude of cellular processes, most notably excitation-contraction coupling in muscle tissue. The sarcoplasmic reticulum (SR) serves as the primary intracellular Ca²⁺ reservoir, releasing and resequestering Ca²⁺ in a tightly controlled manner. Central to this process are the ryanodine receptors (RyRs), a family of large-conductance intracellular calcium channels.[1]
In various pathological states, including heart failure, Duchenne muscular dystrophy (DMD), and age-related sarcopenia, the integrity of the RyR channel complex is compromised.[2][3][4] This leads to a phenomenon known as "SR Ca²⁺ leak," a diastolic efflux of Ca²⁺ from the SR. This persistent leak has profound and deleterious consequences, including:
-
Depletion of SR Ca²⁺ stores: Reduced availability of Ca²⁺ for release during excitation-contraction coupling, leading to diminished muscle contractility.[5]
-
Elevated diastolic cytosolic Ca²⁺: This can activate Ca²⁺-dependent proteases like calpains, contributing to muscle damage and apoptosis.[6]
-
Mitochondrial Ca²⁺ overload: Impaired mitochondrial function and increased production of reactive oxygen species (ROS).[3]
-
Arrhythmogenesis: In cardiac muscle, diastolic Ca²⁺ leak can trigger delayed afterdepolarizations (DADs), leading to fatal cardiac arrhythmias.[7][8]
S107 Hydrochloride: A Targeted Approach to Stabilize Ryanodine Receptors
S107 hydrochloride (CAS: 927871-76-9) is a 1,4-benzothiazepine derivative that has emerged as a promising therapeutic agent for its ability to specifically target and rectify SR Ca²⁺ leak.[9][10] It belongs to a class of drugs known as "Rycals," which act as RyR stabilizers.[5]
Mechanism of Action: Restoring the RyR-Calstabin Interaction
The stability and proper functioning of the RyR channel are critically dependent on its association with an accessory protein called calstabin (also known as FK506-binding protein, FKBP).[1][11][12] Calstabin binds to the RyR and stabilizes its closed state, preventing aberrant Ca²⁺ leakage during diastole.[6][11]
In pathological conditions, post-translational modifications of the RyR, such as hyperphosphorylation by protein kinase A (PKA) and oxidation, decrease the binding affinity of calstabin to the channel.[3][11][12] This dissociation of calstabin leads to a "leaky" RyR channel.
S107 exerts its therapeutic effect by enhancing the binding affinity of calstabin to the RyR.[10][13] By doing so, S107 effectively "plugs the leak," restoring the integrity of the RyR channel complex and preventing the pathological diastolic efflux of Ca²⁺.[2][3][7] It is important to note that S107's ability to reduce SR Ca²⁺ leak and oxidative stress is dependent on the presence of calstabin.[3]
Figure 2: Workflow for assessing S107 effects on Ca²⁺ sparks.
Sarcoplasmic Reticulum Ca²⁺ Content Measurement
Rationale: Chronic SR Ca²⁺ leak leads to a depletion of the SR Ca²⁺ store. Measuring the total SR Ca²⁺ content can, therefore, serve as an indirect indicator of the severity of the leak and the restorative effect of S107. [5][14] Step-by-Step Methodology:
-
Cell Preparation: Isolate and load cardiomyocytes with a Ca²⁺ indicator as described in section 3.1.
-
SR Ca²⁺ Release:
-
Perfuse the cells with a standard external solution.
-
Rapidly apply a high concentration of caffeine (e.g., 10 mmol/L) to the cell. [15]Caffeine opens all RyRs, causing a complete and rapid release of Ca²⁺ from the SR.
-
-
Fluorescence Measurement:
-
Measure the peak amplitude of the caffeine-induced Ca²⁺ transient. This amplitude is proportional to the total SR Ca²⁺ content.
-
-
Experimental Comparison:
-
Compare the amplitude of the caffeine-induced Ca²⁺ transient in untreated cells versus cells pre-treated with S107. An increase in the transient amplitude in S107-treated cells indicates a restoration of SR Ca²⁺ content due to the inhibition of the leak. [5]
-
[³H]Ryanodine Binding Assay
Rationale: The binding of [³H]ryanodine to the RyR is dependent on the conformational state of the channel, with higher affinity binding to the open state. This assay can be used to assess how S107 modulates the open probability of the RyR. A decrease in [³H]ryanodine binding in the presence of S107 suggests a stabilization of the closed state of the channel. [9] Step-by-Step Methodology:
-
SR Vesicle Preparation: Isolate SR-enriched microsomes from skeletal or cardiac muscle tissue homogenates through differential centrifugation.
-
Binding Reaction:
-
Incubate the SR vesicles with a low concentration of [³H]ryanodine (e.g., 2-10 nM) in a buffered solution.
-
Include varying concentrations of S107 in the incubation mixture.
-
To assess the role of calstabin, experiments can be performed with SR vesicles that have been depleted of calstabin and then reconstituted with purified calstabin in the presence and absence of S107. [9]3. Separation of Bound and Free Ligand: After incubation, rapidly filter the reaction mixture through glass fiber filters to separate the SR vesicles (with bound [³H]ryanodine) from the unbound [³H]ryanodine.
-
-
Quantification:
-
Wash the filters to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a large excess of unlabeled ryanodine).
-
Plot the specific binding as a function of S107 concentration to determine its effect on RyR open probability.
-
Quantitative Effects of S107 on Sarcoplasmic Reticulum Ca²⁺ Leak and Muscle Function
The therapeutic potential of S107 has been demonstrated in various preclinical models of diseases characterized by SR Ca²⁺ leak. The following table summarizes key quantitative findings:
| Disease Model | Key Findings with S107 Treatment | Reference |
| Duchenne Muscular Dystrophy (mdx mice) | - Improved muscle function and increased exercise performance.- Reduced exercise-induced muscle damage.- Lowered calpain activation and plasma creatine kinase levels. | |
| Aging (aged mice) | - Stabilized calstabin1 binding to RyR1.- Reduced intracellular Ca²⁺ leak.- Decreased reactive oxygen species (ROS).- Enhanced tetanic Ca²⁺ release and muscle-specific force.- Improved exercise capacity. | [2][3] |
| Heart Failure | - Reduced RyR1-mediated intracellular Ca²⁺ leak in B-lymphocytes (used as a biomarker).- Increased intracellular ER Ca²⁺ stores.- Associated with reduced 60-day mortality in a mouse model. | [5] |
| RBM20 Cardiomyopathy (knockout rats) | - Restored elevated intracellular Ca²⁺ to normal levels.- Ameliorated cardiomyocyte contractile properties in 6-month-old rats. | [16][17] |
| RYR1-Related Myopathies (human muscle biopsies) | - Normalized pathologic SR Ca²⁺ leak.- Reduced activity of calcium-activated proteases. | [6] |
Conclusion and Future Directions
S107 hydrochloride represents a targeted therapeutic strategy for a range of debilitating diseases linked by the common pathophysiological mechanism of SR Ca²⁺ leak. By enhancing the binding of calstabin to the ryanodine receptor, S107 effectively stabilizes the closed state of the channel, mitigating the detrimental downstream consequences of aberrant Ca²⁺ efflux.
The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the efficacy of S107 and other RyR-stabilizing compounds. Future research should focus on further elucidating the precise binding site of S107 on the RyR complex, exploring its long-term safety and efficacy in larger animal models, and ultimately, translating these promising preclinical findings into clinical applications for patients suffering from heart failure, muscular dystrophies, and age-related muscle decline.
References
-
The ryanodine receptor-calstabin interaction stabilizer S107 protects hippocampal neurons from GABAergic synaptic alterations induced by Abeta42 oligomers. PubMed. Available at: [Link]
-
Stabilization of the Skeletal Muscle Ryanodine Receptor Ion Channel-FKBP12 Complex by the 1,4-Benzothiazepine Derivative S107. PLOS ONE. Available at: [Link]
-
The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes. PubMed. Available at: [Link]
-
The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes. Semantic Scholar. Available at: [Link]
-
Ryanodine receptor. Wikipedia. Available at: [Link]
-
Ryanodine receptor oxidation causes intracellular calcium leak and muscle weakness in aging. PubMed. Available at: [Link]
-
Stabilization of the Skeletal Muscle Ryanodine Receptor Ion Channel-FKBP12 Complex by the 1,4-Benzothiazepine Derivative S107. Carolina Digital Repository. Available at: [Link]
-
S107 hydrochloride. Gmgchem. Available at: [Link]
-
Ryanodine Receptor Calcium Leak in Circulating B-Lymphocytes as a Biomarker in Heart Failure. Circulation: Heart Failure. Available at: [Link]
-
Ryanodine Receptor Oxidation Causes Intracellular Calcium Leak and Muscle Weakness in Aging. PMC - NIH. Available at: [Link]
-
A dual-targeted drug inhibits cardiac ryanodine receptor Ca2+ leak but activates SERCA2a Ca2+ uptake. EMBO Molecular Medicine. Available at: [Link]
-
Intracellular calcium leak as a therapeutic target for RYR1-related myopathies. PMC. Available at: [Link]
-
Enhancing calstabin binding to ryanodine receptors improves cardiac and skeletal muscle function in heart failure. PMC - NIH. Available at: [Link]
-
Quantitative Assessment of the SR Ca2+ Leak-Load Relationship. Circulation Research. Available at: [Link]
-
Assaying sarcoplasmic reticulum Ca2+-leak in mouse atrial myocytes. Biophysics Reports. Available at: [Link]
-
Assaying sarcoplasmic reticulum Ca2+-leak in mouse atrial myocytes. PMC - NIH. Available at: [Link]
-
Effect of Calstabin1 Depletion on Calcium Transients and Energy Utilization in Muscle Fibers and Treatment Opportunities with RyR1 Stabilizers. PMC - NIH. Available at: [Link]
-
Measuring sarcoplasmic reticulum Ca2+ content, fractional release, and Ca2+ buffering in cardiac myocytes. Glasgow Caledonian University. Available at: [Link]
-
Structural Studies of the Ryanodine Receptor and Its Binding Protein, Calstabin. Columbia University. Available at: [Link]
-
Regulation of sarcoplasmic reticulum Ca2+ leak by cytosolic Ca2+ in rabbit ventricular myocytes. PMC - PubMed Central. Available at: [Link]
-
Enhancing calstabin binding to ryanodine receptors improves cardiac and skeletal muscle function in heart failure. PubMed. Available at: [Link]
-
Cardiac Medication Use in ACTION for Duchenne Muscular Dystrophy Cardiomyopathy. ACTION. Available at: [Link]
-
Cardiac Medication Use in ACTION for Duchenne Muscular Dystrophy Cardiomyopathy. SpringerLink. Available at: [Link]
-
New Class of Heart Failure Drugs may be Effective To Treat Fatal Muscular Disorder. Medindia. Available at: [Link]
-
Cheaper Drug Just As Effective Protecting Heart in Duchenne Muscular Dystrophy. Ohio State Wexner Medical Center. Available at: [Link]
-
Cardioprotective medication in Duchenne muscular dystrophy: a single-centre cohort study. Cardiovascular Diagnosis and Therapy. Available at: [Link]
Sources
- 1. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 2. Ryanodine receptor oxidation causes intracellular calcium leak and muscle weakness in aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ryanodine Receptor Oxidation Causes Intracellular Calcium Leak and Muscle Weakness in Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medindia.net [medindia.net]
- 5. ahajournals.org [ahajournals.org]
- 6. Intracellular calcium leak as a therapeutic target for RYR1-related myopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A dual-targeted drug inhibits cardiac ryanodine receptor Ca2+ leak but activates SERCA2a Ca2+ uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. S107 HCl | CAS 927871-76-9 | Sun-shinechem [sun-shinechem.com]
- 11. Enhancing calstabin binding to ryanodine receptors improves cardiac and skeletal muscle function in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Making sure you're not a bot! [academiccommons.columbia.edu]
- 13. selleckchem.com [selleckchem.com]
- 14. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 15. ahajournals.org [ahajournals.org]
- 16. The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to the Pharmacology of S107 Hydrochloride: A Rycal-Class Ryanodine Receptor Stabilizer
Abstract
S107 hydrochloride is a pioneering small molecule of the 1,4-benzothiazepine class, recognized for its potent and specific activity as a ryanodine receptor (RyR) stabilizer. Termed a "Rycal," S107 addresses the pathological "calcium leak" from the sarcoplasmic reticulum (SR) that underpins a range of debilitating diseases, including cardiac arrhythmias, heart failure, and skeletal myopathies. This guide provides a comprehensive overview of the pharmacology of S107, delineating its molecular mechanism of action, its therapeutic rationale in various disease models, and the critical experimental protocols required for its characterization. We will explore the causality behind its function, offering field-proven insights for researchers, scientists, and drug development professionals dedicated to advancing therapies targeting intracellular calcium dysregulation.
Introduction: The Challenge of Pathological Calcium Leak
Intracellular calcium (Ca²⁺) signaling is a cornerstone of cellular physiology, governing processes from muscle contraction to neurotransmission. The precise control of Ca²⁺ release from intracellular stores, primarily the sarcoplasmic/endoplasmic reticulum (SR/ER), is paramount. The ryanodine receptor, a massive ion channel complex, is the principal gatekeeper of this release. In numerous pathological states, RyR channels become dysfunctional, leading to a diastolic "leak" of Ca²⁺ from the SR. This aberrant Ca²⁺ release has been identified as a critical driver of pathology in:
-
Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT): A genetic disorder where stress-induced Ca²⁺ leak through mutant RyR2 channels in cardiomyocytes causes life-threatening arrhythmias.[1]
-
Heart Failure: Characterized by leaky RyR2 channels that deplete SR Ca²⁺ stores, impairing cardiac contractility and promoting arrhythmogenic events.[1]
-
RYR1-Related Myopathies (RYR1-RM): A spectrum of neuromuscular disorders, including Duchenne muscular dystrophy (DMD), where leaky RyR1 channels in skeletal muscle lead to oxidative stress, protease activation, and progressive muscle damage.[2][3]
S107 hydrochloride emerges as a targeted therapeutic agent designed to rectify this fundamental defect by stabilizing the RyR channel complex.
Core Mechanism of Action: Restoring RyR-Calstabin Integrity
The stability and function of the RyR channel are critically modulated by an accessory protein known as calstabin (FK506-binding protein; FKBP12.6/calstabin2 for cardiac RyR2 and FKBP12/calstabin1 for skeletal RyR1).[4][5] Calstabin binds to the RyR channel, stabilizing its closed state and preventing Ca²⁺ leakage during the resting phase (diastole in the heart).[3][4]
In disease states, post-translational modifications such as PKA-dependent hyperphosphorylation, oxidation, or nitrosylation can decrease the binding affinity of calstabin for the RyR channel.[3][4] This dissociation of calstabin leaves the channel vulnerable to spontaneous opening and pathological Ca²⁺ leak.
S107's primary mechanism of action is to function as a molecular "glue." It is a RyR-Calstabin interaction stabilizer. S107 binds directly to the RyR channel, allosterically increasing the binding affinity for calstabin.[2][6] This action effectively "re-couples" calstabin to the channel complex, restoring its stabilizing function and plugging the pathological Ca²⁺ leak without inhibiting the normal, triggered Ca²⁺ release required for muscle contraction.[7]
Diagram: S107 Mechanism of Action
Caption: S107 restores RyR2 stability by enhancing calstabin2 binding.
Therapeutic Applications & Preclinical Evidence
S107 is an orally available and blood-brain barrier-permeable compound, broadening its therapeutic potential.[7]
Cardiovascular Disease
-
Arrhythmia Prevention: In cellular models of CPVT using patient-derived induced pluripotent stem cell cardiomyocytes (hiPSC-CMs), S107 significantly reduces the occurrence of delayed afterdepolarizations (DADs), the cellular trigger for arrhythmias.[7] Pre-incubation with S107 has been shown to decrease the percentage of CPVT hiPSC-CMs exhibiting DADs to 25%.[7] It effectively prevents cardiac arrhythmias in mouse models of CPVT.[7]
-
Cardiomyopathy and Heart Failure: In a rat model of RBM20 cardiomyopathy, a form of dilated cardiomyopathy, S107 treatment restored elevated intracellular Ca²⁺ levels to normal and improved the contractile properties of isolated cardiomyocytes.[4][8] This demonstrates its potential to ameliorate contractile dysfunction driven by Ca²⁺ mishandling.
Skeletal Myopathies
-
Duchenne Muscular Dystrophy (DMD): In the mdx mouse model of DMD, S107 improves muscle function and increases exercise performance.[2] It achieves this by stabilizing the RyR1-calstabin1 complex, reducing Ca²⁺ leak, and subsequently lowering the activation of calpain, a Ca²⁺-dependent protease that contributes to muscle damage.[2][9] This leads to reduced plasma creatine kinase levels, a key biomarker of muscle injury.[2]
Neurological Disorders
The RyR2 channel is also expressed in the brain. In a mouse model with a leaky RyR2 mutation that causes both seizures and sudden cardiac death, S107 was able to inhibit both pathologies, highlighting its ability to act on both central nervous system and cardiac targets.[7]
Experimental Protocols for Pharmacological Characterization
To rigorously evaluate the pharmacological profile of S107 or similar RyR stabilizers, a multi-tiered experimental approach is essential. Each protocol serves as a self-validating system when integrated with data from other assays.
Diagram: Experimental Workflow for S107 Characterization
Caption: A multi-level workflow for validating RyR stabilizer pharmacology.
[³H]-Ryanodine Binding Assay
Principle: Ryanodine, a plant alkaloid, binds with high affinity to the open state of the RyR channel.[10] Therefore, the amount of bound [³H]-ryanodine is a direct indicator of the channel's open probability. A stabilizer like S107, which promotes the closed state, will decrease [³H]-ryanodine binding.
Step-by-Step Protocol:
-
Preparation: Isolate SR microsomes from cardiac or skeletal muscle tissue, or from HEK293 cells overexpressing the RyR isoform of interest.[10]
-
Incubation: Incubate a fixed amount of microsomal protein with a low concentration (e.g., 2-10 nM) of [³H]-ryanodine.
-
Experimental Conditions: Perform incubations across a range of free Ca²⁺ concentrations (e.g., 100 nM to 1 mM) with either vehicle (DMSO) or varying concentrations of S107 hydrochloride.
-
Separation: After incubation (e.g., 2 hours at 37°C), rapidly filter the mixture through glass fiber filters to separate bound from free [³H]-ryanodine.
-
Quantification: Wash the filters with cold buffer, and measure the radioactivity retained on the filters using liquid scintillation counting.
-
Analysis: Plot bound [³H]-ryanodine as a function of Ca²⁺ concentration. A rightward shift and a decrease in the peak of the curve in the presence of S107 indicate stabilization of the closed channel state.
Co-Immunoprecipitation of RyR-Calstabin Complex
Principle: This assay directly assesses the physical association between the RyR channel and its stabilizing calstabin subunit. S107 is expected to increase the amount of calstabin that co-precipitates with RyR, especially under conditions that promote dissociation (e.g., PKA phosphorylation).
Step-by-Step Protocol:
-
Lysate Preparation: Lyse muscle tissue or cells under non-denaturing conditions using a buffer containing protease inhibitors.[3]
-
Treatment: Treat lysates with a stressor (e.g., a PKA-activating cocktail) in the presence of either vehicle or S107 for 1 hour at 4°C.[3]
-
Immunoprecipitation: Add an antibody specific for the RyR channel (e.g., RyR2 antibody for cardiac tissue) to the lysate and incubate to form antibody-antigen complexes.
-
Complex Capture: Add Protein A/G-agarose beads to capture the antibody-RyR complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution & Analysis: Elute the bound proteins from the beads and analyze them via SDS-PAGE and Western blotting using antibodies for both RyR and calstabin.
-
Interpretation: An increase in the calstabin band intensity in the S107-treated samples relative to vehicle indicates that S107 enhanced the RyR-calstabin interaction.
Single Cardiomyocyte Calcium Imaging
Principle: This functional assay provides a real-time visualization of intracellular Ca²⁺ handling. It allows for the quantification of aberrant Ca²⁺ release events (sparks and waves) that S107 is designed to prevent.
Step-by-Step Protocol:
-
Cell Isolation: Isolate ventricular myocytes from an appropriate animal model (e.g., a CPVT mouse model).
-
Dye Loading: Load the isolated myocytes with a fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM or Cal-520 AM).
-
Perfusion & Treatment: Place cells in a perfusion chamber on an inverted confocal microscope. Perfuse with a physiological solution and establish a baseline recording. Then, perfuse with a solution containing S107.
-
Stimulation: To induce aberrant Ca²⁺ release, perfuse with a catecholamine (e.g., isoproterenol or adrenaline) to mimic a stress response.[11]
-
Imaging: Acquire line-scan images along the length of the myocyte to capture Ca²⁺ transients (triggered by electrical pacing) and spontaneous diastolic Ca²⁺ release events (sparks, waves).
-
Data Analysis: Quantify the frequency, amplitude, and size of Ca²⁺ sparks and the incidence of propagating Ca²⁺ waves. A significant reduction in these diastolic events in the presence of S107 confirms its efficacy at the cellular level.[12]
Quantitative Data Summary
| Parameter | Target | Condition/Model | Effect of S107 | Reference |
| DAD Occurrence | RyR2 | CPVT hiPSC-CMs | Decreased to 25% of cells (at 10 µM) | [7] |
| Resting Intracellular Ca²⁺ | RyR2 | Rbm20 KO rat cardiomyocytes | Restored to normal levels | [4][8] |
| Cardiomyocyte Contractility | RyR2 | Rbm20 KO rat cardiomyocytes | Ameliorated/Improved | [4][8] |
| Muscle Function | RyR1 | mdx mouse model (DMD) | Improved grip strength and exercise time | [2][9] |
| Muscle Damage Marker | RyR1 | mdx mouse model (DMD) | Reduced plasma creatine kinase levels | [2] |
| Arrhythmia/Seizures | RyR2 | RyR2-R2474S mutant mice | Inhibited both cardiac arrhythmias and seizures | [7] |
Conclusion and Future Directions
S107 hydrochloride represents a paradigm of targeted pharmacological intervention. By addressing the root cause of pathological Ca²⁺ leak—the destabilization of the RyR-calstabin complex—it offers a potent and specific mechanism for treating a variety of diseases. The experimental framework outlined here provides a robust system for its continued investigation and for the discovery of next-generation Rycal compounds. While S107 has shown significant promise in preclinical models, its journey through clinical trials will be crucial in determining its ultimate therapeutic value in human patients. The continued exploration of RyR stabilizers holds immense potential for developing novel treatments for some of the most challenging cardiac and neuromuscular disorders.
References
- MedchemExpress. (n.d.). S107 | Calstabin 2 Modulator.
-
Guo, W., et al. (2021). The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes. Physiological Reports, 9(17), e15011. Available at: [Link]
- Tocris Bioscience. (n.d.). S 107 hydrochloride.
-
National Center for Biotechnology Information. (n.d.). S107 hydrochloride. PubChem Compound Database. Retrieved from [Link]
-
Guo, W., et al. (2021). The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes. PubMed. Retrieved from [Link]
-
Murayama, T., et al. (2024). A novel RyR2-selective stabilizer prevents and ameliorates severe arrhythmias in stress-induced ventricular tachycardia. bioRxiv. Available at: [Link]
-
Zalk, R., et al. (2022). Structural analyses of human ryanodine receptor type 2 channels reveal the mechanisms for sudden cardiac death and treatment. Science Advances, 8(29). Available at: [Link]
-
Laguida, B., et al. (2022). Intracellular calcium leak as a therapeutic target for RYR1-related myopathies. eLife, 11, e78563. Available at: [Link]
-
Nachimuthu, S., et al. (2023). Antiarrhythmic Medications. StatPearls. Available at: [Link]
-
Cleveland Clinic. (n.d.). Antiarrhythmic Drugs: Types, Uses and Side Effects. Retrieved from [Link]
-
Murayama, T., et al. (2024). A novel RyR2-selective stabilizer prevents and ameliorates severe arrhythmias in stress-induced ventricular tachycardia. ResearchGate. Available at: [Link]
- Selleck Chemicals. (n.d.). S107.
-
Knollmann, B. C. (2022). Molecular Changes in the Cardiac RyR2 With Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT). Frontiers in Physiology, 13, 838384. Available at: [Link]
-
American Heart Association. (2025). Medications Used to Treat Heart Failure. Retrieved from [Link]
- Cayman Chemical. (n.d.). S107 (CAS Number: 927871-76-9).
-
American Heart Association. (2024). Medications for Arrhythmia. Retrieved from [Link]
-
ClinicalTrials.gov. (n.d.). Multicenter Study of Antiarrhythmic Medications for Treatment of Infants With Supraventricular Tachycardia. Retrieved from [Link]
-
Dr. G Bhanu Prakash. (2025). 5. Drugs used in Acute Congestive Heart Failure: Ionodilators (Part - 2): CVS Pharmacology. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). S107 is the most effective drug to prevent the aberrant Ca²⁺ release in.... Retrieved from [Link]
-
Murayama, T., et al. (2019). Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases. researchmap. Available at: [Link]
-
PubMed. (1998). The mutant plasmacytoma cell line S107 allows the identification of distinct pathways leading to NF-kappaB activation. Journal of Biological Chemistry, 273(19), 11448-55. Available at: [Link]
-
ClinicalTrials.gov. (n.d.). A Study of CIN-107 in Adults With Primary Aldosteronism. Retrieved from [Link]
-
ResearchGate. (2023). Screening for novel RyR2 inhibitors by ER Ca 2+ monitoring. Available at: [Link]
-
CenterWatch. (2025). A Phase 1 Study to Evaluate the Safety, Tolerability, PK/PD of SRSD107 in Healthy Participants. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). 5.00469, RyR-Calstabin Interaction Stabilizer, S107, 98 (HPLC).
-
Medscape. (n.d.). Heart Failure Medication. Retrieved from [Link]
-
Healthline. (2019). List of Drugs That Treat Arrhythmia. Retrieved from [Link]
-
British Journal of Clinical Pharmacology. (n.d.). The Pharmacology of Chlormethiazole: A Potential Neuroprotective Agent? PMC. Available at: [Link]
-
South West London ICS. (n.d.). South West London guidance on Pharmacological management of Heart Failure. Retrieved from [Link]
-
AstraZeneca Clinical Trials. (n.d.). A Study to Evaluate CIN-107 for the Treatment of Patients With Uncontrolled Hypertension and Chronic Kidney Disease. Retrieved from [Link]
-
ClinicalTrials.Veeva. (2024). Efficacy and Safety of Inhaled NC-107 As Compared to Placebo After 4 Weeks of Treatment in Patients with Anxiety (CALM). Retrieved from [Link]
Sources
- 1. Structural analyses of human ryanodine receptor type 2 channels reveal the mechanisms for sudden cardiac death and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S 107 hydrochloride | CAS 927871-76-9 | S107 | Tocris Bioscience [tocris.com]
- 3. Intracellular calcium leak as a therapeutic target for RYR1-related myopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Changes in the Cardiac RyR2 With Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. researchmap.jp [researchmap.jp]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Early Preclinical Investigation of S107 Hydrochloride for Seizure Disorders
Abstract
This technical guide provides a comprehensive framework for the preclinical evaluation of S107 hydrochloride, a novel Ryanodine Receptor 2 (RyR2) stabilizer, as a potential therapeutic agent for seizure disorders. We delve into the emerging scientific rationale implicating dysfunctional RyR2 channels—specifically, the "leaky channel" phenomenon—in neuronal hyperexcitability and epileptogenesis. This guide is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to rigorously assess the anticonvulsant potential of S107. We will cover the mechanism of action of S107, in vitro characterization using brain slice electrophysiology, in vivo efficacy testing in established rodent seizure models, and target engagement assays. The overarching goal is to present a self-validating system of protocols that ensures scientific integrity and provides a clear path for the early-stage investigation of this promising compound.
Introduction: The Unmet Need and a Novel Target in Epilepsy
Epilepsy is a debilitating neurological disorder affecting millions worldwide, with a significant portion of patients exhibiting resistance to currently available anti-seizure medications.[1] This highlights a critical need for novel therapeutic strategies that act on previously unexplored molecular targets. Emerging evidence points to the dysregulation of intracellular calcium (Ca2+) signaling as a key factor in the pathophysiology of epilepsy.[2][3][4]
The Ryanodine Receptor 2 (RyR2), an intracellular Ca2+ release channel predominantly found on the endoplasmic reticulum, is highly expressed in the brain, particularly in the hippocampus, a region critically involved in seizure generation.[5][6] Mutations and post-translational modifications can lead to a "leaky" state in RyR2 channels, causing aberrant Ca2+ release from intracellular stores.[3][4] This disruption of Ca2+ homeostasis can lead to neuronal hyperexcitability, a hallmark of seizure activity.[2] Intriguingly, mutations in the RYR2 gene have been linked to a neurocardiac syndrome characterized by both cardiac arrhythmias and seizures.[3][4][5]
This guide focuses on S107 hydrochloride, a small molecule known to stabilize the closed state of the RyR2 channel.[3] By enhancing the binding of the stabilizing subunit calstabin2 (also known as FKBP12.6) to RyR2, S107 effectively "plugs the leak," restoring normal intracellular Ca2+ signaling.[3][4][7][8] Preclinical studies in a mouse model with a leaky RyR2 mutation have demonstrated that S107 can inhibit both cardiac arrhythmias and spontaneous seizures, suggesting its potential as a novel anticonvulsant.[3]
The Scientific Rationale: RyR2 Channels and Neuronal Hyperexcitability
The hippocampus is a key brain region in the initiation and propagation of certain types of seizures.[2][5] RyR2 channels are abundantly expressed in hippocampal neurons and play a crucial role in regulating intracellular Ca2+ levels, which in turn modulate neuronal excitability, synaptic plasticity, and gene expression.[2][6]
The "leaky channel" hypothesis posits that in certain pathological states, RyR2 channels become dysfunctional, leading to a sustained, aberrant release of Ca2+ from the endoplasmic reticulum into the cytoplasm. This can be caused by genetic mutations or stress-induced modifications like hyperphosphorylation.[3][4] This chronic Ca2+ leak can trigger a cascade of detrimental effects in neurons:
-
Increased Neuronal Excitability: Elevated cytoplasmic Ca2+ can lead to membrane depolarization, bringing the neuron closer to its firing threshold and increasing the likelihood of spontaneous action potentials.
-
Enhanced Neurotransmitter Release: Ca2+ is a critical trigger for neurotransmitter release. A sustained increase in intracellular Ca2+ can lead to excessive release of excitatory neurotransmitters like glutamate, further propagating hyperexcitability in the neuronal network.
-
Mitochondrial Dysfunction and Oxidative Stress: Ca2+ overload in mitochondria can impair their function and lead to the generation of reactive oxygen species, contributing to neuronal damage.
-
Activation of Apoptotic Pathways: Prolonged and excessive intracellular Ca2+ can activate enzymes like caspases that lead to programmed cell death, a feature observed in chronic epilepsy.[2]
By targeting the root cause of this Ca2+ dysregulation, S107 offers a novel therapeutic approach that is distinct from many existing anti-seizure medications that primarily target voltage-gated ion channels or neurotransmitter systems.
S107 Hydrochloride: Mechanism of Action as an RyR2 Stabilizer
S107 hydrochloride is a member of a class of drugs known as "Rycals." Its primary mechanism of action is to enhance the binding affinity of the calstabin2 (FKBP12.6) protein to the RyR2 channel.[3][7][8] Calstabin2 is an endogenous protein that stabilizes the closed conformation of the RyR2 channel, preventing Ca2+ leakage during the resting state.[3][4][7][8]
In pathological conditions where RyR2 channels are leaky, the interaction between RyR2 and calstabin2 is weakened. S107 acts by binding to the RyR2 channel and allosterically modulating it to increase its affinity for calstabin2, effectively restoring this crucial stabilizing interaction.[3] This leads to the normalization of intracellular Ca2+ release and a reduction in neuronal hyperexcitability.
Caption: Mechanism of S107 hydrochloride action on RyR2 channels.
Proposed Preclinical Investigation of S107 for Seizure Disorders
To rigorously evaluate the anticonvulsant potential of S107, a multi-tiered preclinical investigation is proposed, encompassing in vitro, in vivo, and mechanistic studies.
Caption: Proposed workflow for the preclinical investigation of S107.
In Vitro Characterization: Electrophysiology in Acute Brain Slices
The initial step is to assess the direct effect of S107 on neuronal excitability in a controlled ex vivo environment. Patch-clamp electrophysiology on acute hippocampal slices is the gold standard for this purpose.[9][10][11][12][13]
Experimental Protocol: Patch-Clamp Electrophysiology
-
Animal Model: Utilize adult male C57BL/6 mice or Sprague-Dawley rats.
-
Acute Brain Slice Preparation:
-
Anesthetize the animal and perform transcardial perfusion with ice-cold, carbogenated (95% O2 / 5% CO2) NMDG-based artificial cerebrospinal fluid (aCSF) to enhance neuronal viability.[13]
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome in ice-cold, carbogenated NMDG-aCSF.
-
Transfer slices to a recovery chamber with NMDG-aCSF at 32-34°C for 10-15 minutes, then transfer to a holding chamber with standard aCSF at room temperature for at least 1 hour before recording.[9][13]
-
-
Electrophysiological Recordings:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with carbogenated aCSF at 30-32°C.
-
Perform whole-cell patch-clamp recordings from CA1 pyramidal neurons.
-
In current-clamp mode, measure key parameters of neuronal excitability, including resting membrane potential, input resistance, action potential threshold, and firing frequency in response to depolarizing current injections.
-
Establish a baseline recording, then perfuse the slice with varying concentrations of S107 hydrochloride and repeat the measurements.
-
-
Data Analysis:
-
Compare the electrophysiological parameters before and after S107 application. A significant reduction in firing frequency or an increase in the action potential threshold would indicate a direct inhibitory effect on neuronal excitability.
-
| Parameter | Expected Outcome with S107 | Rationale |
| Action Potential Firing Frequency | Decrease | Reduced Ca2+-mediated depolarization. |
| Action Potential Threshold | Increase | Requires a stronger stimulus to initiate firing. |
| Resting Membrane Potential | No significant change expected | S107 is not expected to directly act on resting potential channels. |
| Input Resistance | No significant change expected | S107's primary target is not resting membrane conductance. |
In Vivo Efficacy Studies: Rodent Models of Acute Seizures
The next crucial step is to determine if S107 exhibits anticonvulsant activity in vivo. Two widely used, well-validated acute seizure models are the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazol (s.c. PTZ) tests.[14][15][16][17] These models are predictive of efficacy against generalized tonic-clonic and myoclonic/absence seizures, respectively.[16]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
-
Animal Model: Adult male CF-1 mice or Sprague-Dawley rats.[14][18]
-
Drug Administration: Administer S107 hydrochloride or vehicle control via an appropriate route (e.g., intraperitoneal or oral) at various doses to different groups of animals.
-
Seizure Induction: At the time of predicted peak drug effect, induce seizures by delivering a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds for mice) via corneal electrodes.[14][15]
-
Observation and Endpoint: Observe the animals for the presence or absence of a tonic hindlimb extension seizure. The abolition of this phase is considered the endpoint of protection.[14][15]
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED50).
Experimental Protocol: Subcutaneous Pentylenetetrazol (s.c. PTZ) Seizure Test
-
Animal Model: Adult male CF-1 mice or Sprague-Dawley rats.[19][20]
-
Drug Administration: Administer S107 hydrochloride or vehicle control at various doses.
-
Seizure Induction: At the time of predicted peak drug effect, administer a subcutaneous injection of PTZ (e.g., 85 mg/kg for mice), a GABA-A receptor antagonist.[19]
-
Observation and Endpoint: Observe the animals for 30 minutes and score the seizure severity based on a standardized scale (e.g., Racine scale). The primary endpoint is the failure to observe a generalized clonic seizure.[19][20]
-
Data Analysis: Determine the ED50 of S107 required to prevent generalized clonic seizures.
| Seizure Model | Human Seizure Type Modeled | Primary Endpoint |
| Maximal Electroshock (MES) | Generalized tonic-clonic | Abolition of tonic hindlimb extension |
| Subcutaneous Pentylenetetrazol (s.c. PTZ) | Myoclonic and absence seizures | Prevention of generalized clonic seizures |
Target Engagement and Mechanistic Studies
To confirm that the observed anticonvulsant effects of S107 are due to its intended mechanism of action, it is essential to demonstrate target engagement in the brain. This can be achieved by measuring the association of calstabin2 with RyR2 in brain tissue from S107-treated animals.
Experimental Protocol: Co-Immunoprecipitation of RyR2 and Calstabin2
-
Tissue Collection: Euthanize animals treated with S107 or vehicle at the time of peak drug effect and rapidly dissect the hippocampus.
-
Protein Extraction: Homogenize the hippocampal tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Incubate the protein lysates with an antibody specific for RyR2.
-
Add protein A/G beads to pull down the RyR2-antibody complexes.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Western Blot Analysis:
-
Elute the protein complexes from the beads and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies for both RyR2 and calstabin2.
-
-
Data Analysis:
Conclusion and Future Directions
This technical guide outlines a logical and scientifically rigorous pathway for the early preclinical investigation of S107 hydrochloride as a potential treatment for seizure disorders. The proposed experiments are designed to first establish the effect of S107 on neuronal excitability, then to assess its in vivo anticonvulsant efficacy, and finally to confirm its mechanism of action in the brain.
Positive results from these studies would provide a strong rationale for advancing S107 into more complex and chronic models of epilepsy, such as kindling models, which better mimic the progressive nature of the human disease.[1][20][22] Furthermore, investigating the efficacy of S107 in genetic models of epilepsy with known RyR2 mutations would be a crucial next step. Ultimately, the successful completion of this preclinical program could pave the way for the clinical development of a first-in-class anti-seizure medication that targets the fundamental mechanism of Ca2+ dysregulation in neurons.
References
-
Löscher, W. (2011). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. [Link]
-
JoVE. (2025). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. [Link]
-
Fisher, R. S. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. PubMed. [Link]
-
JoVE. (2018). PTZ-Induced Epilepsy Model in Mice. [Link]
-
Dhir, A. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. PubMed. [Link]
-
Dhir, A. (2015). Pentylenetetrazole Kindling Epilepsy Model. [Link]
-
Precisionary Instruments. (2025). A Comprehensive Step-by-Step Guide to Acute Brain Slices for Electrophysiology. [Link]
-
Gaki, G., et al. (2020). Ryanodine receptors drive neuronal loss and regulate synaptic proteins during epileptogenesis. PubMed. [Link]
-
Yap, Y. S., & Smyth, B. (2019). Ryanodine receptor 2 (RYR2) mutation: A potentially novel neurocardiac calcium channelopathy manifesting as primary generalised epilepsy. PubMed. [Link]
-
Chen, W., et al. (2022). Subcellular localization of hippocampal ryanodine receptor 2 and its role in neuronal excitability and memory. ResearchGate. [Link]
-
Lehnart, S. E., et al. (2008). Leaky Ca2+ release channel/ryanodine receptor 2 causes seizures and sudden cardiac death in mice. Journal of Clinical Investigation. [Link]
-
Lehnart, S. E., et al. (2008). Leaky Ca2+ release channel/ryanodine receptor 2 causes seizures and sudden cardiac death in mice. Journal of Clinical Investigation. [Link]
-
Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. [Link]
-
ConductScience. (2022). Ultimate Guide on Neuronal or Brain Slice Electrophysiology. [Link]
-
Charles River. (n.d.). Brain Slice Electrophysiology. [Link]
-
JoVE. (2022). Paired Patch-Clamp Recordings to Characterize Neuronal Microcircuits | Protocol Preview. [Link]
-
Ting, J. T., et al. (2018). Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method. JoVE. [Link]
-
Griffin, A., et al. (2023). Testing of putative antiseizure medications in a preclinical Dravet syndrome zebrafish model. eScholarship. [Link]
-
Galfré, E., et al. (2023). FKBP12 binds to the cardiac ryanodine receptor with negative cooperativity: implications for heart muscle physiology in health and disease. PMC. [Link]
-
Griffin, A., et al. (2023). Testing of putative antiseizure drugs in a preclinical Dravet syndrome zebrafish model. [Link]
-
Whyte-Fagundes, P., et al. (2023). Testing of putative antiseizure medications in a preclinical Dravet syndrome zebrafish model. [Link]
-
Wehrens, X. H. T., et al. (2005). ryanodine receptor interactions: Rescue of heart failure by calstabin2 in mice. PMC. [Link]
-
Wehrens, X. H. T., et al. (2005). ryanodine receptor interactions: rescue of heart failure by calstabin2 in mice. BioGRID. [Link]
-
Wilcox, K. S., et al. (2022). Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach. PubMed. [Link]
-
Igelström, K. M. (2012). Preclinical antiepileptic actions of selective serotonin reuptake inhibitors--implications for clinical trial design. PubMed. [Link]
-
Galfré, E., et al. (2025). Complex Actions of FKBP12 on RyR1 Ion Channel Activity Consistent with Negative Co-Operativity in FKBP12 Binding to the RyR1 Tetramer. NIH. [Link]
-
Xiao, Z., et al. (2018). Kinetics of FKBP12.6 binding to ryanodine receptors in permeabilized cardiac myocytes and effects on Ca sparks. PMC. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Ryanodine receptors drive neuronal loss and regulate synaptic proteins during epileptogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - Leaky Ca2+ release channel/ryanodine receptor 2 causes seizures and sudden cardiac death in mice [jci.org]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. Ryanodine receptor 2 (RYR2) mutation: A potentially novel neurocardiac calcium channelopathy manifesting as primary generalised epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of calstabin2 (FKBP12.6)–ryanodine receptor interactions: Rescue of heart failure by calstabin2 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of calstabin2 (FKBP12.6)-ryanodine receptor interactions: rescue of heart failure by calstabin2 in mice. | BioGRID [thebiogrid.org]
- 9. precisionary.com [precisionary.com]
- 10. conductscience.com [conductscience.com]
- 11. criver.com [criver.com]
- 12. m.youtube.com [m.youtube.com]
- 13. digitalcommons.providence.org [digitalcommons.providence.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 17. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 20. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. FKBP12 binds to the cardiac ryanodine receptor with negative cooperativity: implications for heart muscle physiology in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. archepilepsy.org [archepilepsy.org]
S107 Hydrochloride: A Technical Guide to Restoring Skeletal Muscle Calcium Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disrupted intracellular calcium (Ca²⁺) homeostasis is a central pathological feature in a host of skeletal muscle disorders, leading to progressive weakness, fatigue, and muscle damage. A primary culprit in this dysregulation is the "leaky" ryanodine receptor 1 (RyR1), the main Ca²⁺ release channel in the sarcoplasmic reticulum. S107 hydrochloride, a 1,4-benzothiazepine derivative, has emerged as a promising therapeutic agent that directly targets this defect. This in-depth technical guide provides a comprehensive overview of the mechanism of action of S107, its impact on skeletal muscle Ca²⁺ homeostasis, and detailed experimental protocols for its evaluation.
Part 1: The Critical Role of Calcium in Skeletal Muscle
Calcium ions are the linchpin of skeletal muscle function, acting as the direct trigger for muscle contraction. This process, known as excitation-contraction coupling (ECC), is a finely tuned signaling cascade that translates a neuronal impulse into mechanical force. The sarcoplasmic reticulum (SR), a specialized intracellular membrane network, serves as the primary reservoir of Ca²⁺ in muscle cells. The concentration of free Ca²⁺ in the cytoplasm is kept extremely low in a resting muscle fiber, creating a steep electrochemical gradient across the SR membrane.
Upon receiving a nerve signal, an action potential propagates along the muscle cell membrane and into transverse tubules (T-tubules). This electrical signal activates dihydropyridine receptors (DHPRs), which are physically coupled to ryanodine receptors (RyR1) on the SR membrane. This interaction opens the RyR1 channels, leading to a rapid and massive efflux of Ca²⁺ from the SR into the cytoplasm. The released Ca²⁺ binds to troponin C, initiating a conformational change in the troponin-tropomyosin complex on the actin filaments. This, in turn, exposes the myosin-binding sites on actin, allowing for cross-bridge cycling and muscle contraction.[1][2]
To terminate contraction and allow the muscle to relax, Ca²⁺ must be swiftly removed from the cytoplasm. This is primarily achieved by the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pumps, which actively transport Ca²⁺ back into the SR.[3] Any disruption to this tightly regulated cycle can have profound consequences for muscle health and function.
Diastolic Calcium Leak: A Common Pathological Feature
In various muscle diseases, the integrity of the RyR1 channel is compromised, leading to a phenomenon known as "diastolic Ca²⁺ leak." This refers to the abnormal release of Ca²⁺ from the SR during the resting phase (diastole) of the muscle. This persistent Ca²⁺ leakage elevates cytosolic Ca²⁺ levels, which can activate a cascade of detrimental downstream events, including:
-
Activation of proteases: Elevated Ca²⁺ can activate calpains, a family of Ca²⁺-dependent proteases that can degrade cellular proteins, leading to muscle damage and atrophy.[4]
-
Mitochondrial dysfunction: Mitochondria can take up excess cytosolic Ca²⁺, which can impair their function and lead to the production of reactive oxygen species (ROS), causing oxidative stress.[3]
-
Impaired muscle relaxation: The elevated baseline Ca²⁺ can interfere with the efficient reuptake of Ca²⁺ by SERCA, leading to incomplete muscle relaxation and increased muscle stiffness.
-
Reduced force production: Depletion of SR Ca²⁺ stores due to leakage can result in a smaller Ca²⁺ transient during ECC, leading to reduced force production and muscle weakness.
Part 2: The Ryanodine Receptor 1 (RyR1) Macromolecular Complex
The RyR1 is a massive ion channel, a homotetramer with a molecular weight exceeding 2 megadaltons.[5] It forms a large macromolecular complex with several associated proteins that modulate its function.
Calstabin1 (FKBP12): The Gatekeeper of RyR1
One of the most critical regulatory proteins is the 12-kDa FK506-binding protein, also known as calstabin1 or FKBP12.[6][7] Each RyR1 tetramer binds four calstabin1 molecules. The primary function of calstabin1 is to stabilize the closed state of the RyR1 channel, preventing the aberrant leakage of Ca²⁺ during muscle rest.[8]
Pathological Modifications of RyR1
In several disease states, the RyR1 channel undergoes post-translational modifications that decrease its affinity for calstabin1. These modifications include:
-
PKA-mediated hyperphosphorylation: In conditions of chronic stress or inflammation, protein kinase A (PKA) can hyperphosphorylate the RyR1 channel, leading to the dissociation of calstabin1.[9][10]
-
Oxidation and Nitrosylation: Increased oxidative and nitrosative stress can also modify cysteine residues on the RyR1 channel, causing calstabin1 to detach.[4][11]
The dissociation of calstabin1 leaves the RyR1 channel in a "leaky" state, contributing to the pathophysiology of various muscle disorders.
Part 3: S107 Hydrochloride: A Molecular "Plug" for Leaky RyR1 Channels
S107 hydrochloride is a cell-permeable, orally active 1,4-benzothiazepine derivative that acts as a RyR1 stabilizer.[11][12] Its chemical name is 2,3,4,5-Tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine hydrochloride.
Mechanism of Action
The primary mechanism of action of S107 is to enhance the binding affinity of calstabin1 to the RyR1 channel.[13] It effectively "plugs the leak" by preventing the dissociation of calstabin1, even in the presence of pathological modifications like hyperphosphorylation or nitrosylation.[4][12][14] By stabilizing the RyR1-calstabin1 complex, S107 restores the integrity of the channel, reduces diastolic Ca²⁺ leak, and normalizes intracellular Ca²⁺ homeostasis.[6][14]
It is important to note that S107 does not block the normal physiological opening of the RyR1 channel during excitation-contraction coupling.[14] It selectively addresses the pathological leakage of Ca²⁺, preserving the essential function of the channel in muscle contraction.
Signaling Pathway of S107 Action
Caption: Workflow for measuring intracellular calcium in isolated muscle fibers.
Protocol 3: Co-immunoprecipitation to Assess RyR1-Calstabin1 Binding
Objective: To determine the amount of calstabin1 bound to the RyR1 complex in muscle tissue from control and S107-treated animals.
Materials:
-
Skeletal muscle tissue homogenates.
-
Anti-RyR1 antibody.
-
Protein A/G agarose beads.
-
Lysis buffer.
-
SDS-PAGE and Western blotting reagents.
-
Anti-calstabin1 antibody.
Procedure:
-
Homogenize skeletal muscle tissue in lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Pre-clear the lysate by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-RyR1 antibody overnight at 4°C.
-
Add protein A/G agarose beads to pull down the RyR1-antibody complex.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Separate the proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Probe the membrane with an anti-calstabin1 antibody to detect the amount of calstabin1 co-immunoprecipitated with RyR1.
-
Normalize the calstabin1 signal to the total amount of immunoprecipitated RyR1.
Protocol 4: In Vivo Assessment of Muscle Function
Objective: To evaluate the effect of S107 on whole-body muscle function and exercise capacity in an animal model.
Materials:
-
Animal model of muscle disease (e.g., mdx mice).
-
S107 hydrochloride.
-
Osmotic pumps for continuous drug delivery.
-
Grip strength meter.
-
Treadmill for forced exercise testing.
Procedure:
-
Implant osmotic pumps containing S107 or vehicle subcutaneously in the animals.
-
After a specified treatment period, assess muscle function using various tests.
-
Grip Strength: Measure the forelimb and hindlimb grip strength using a grip strength meter. [4]4. Treadmill Exercise: Subject the animals to a forced treadmill running protocol with increasing speed and/or incline until exhaustion. Record the total running distance and time.
-
Voluntary Wheel Running: House the animals in cages equipped with running wheels and monitor their voluntary running activity over a set period. [15]
Part 6: Data Presentation
Table 1: Summary of Preclinical Efficacy of S107 in mdx Mice
| Parameter | Vehicle-Treated mdx | S107-Treated mdx | Improvement | Reference |
| Grip Strength (normalized) | Decreased vs. WT | Significantly Increased | Yes | [4][16] |
| Serum Creatine Kinase | Elevated | Significantly Reduced | Yes | [4][16] |
| Calpain Activation | Increased | Reduced | Yes | [4][16] |
| Exercise Performance | Impaired | Improved | Yes | [4] |
Part 7: Conclusion and Future Directions
S107 hydrochloride represents a targeted therapeutic strategy for a fundamental pathological mechanism in a variety of skeletal muscle disorders: the leaky RyR1 channel. By enhancing the binding of calstabin1 to RyR1, S107 effectively restores intracellular Ca²⁺ homeostasis, leading to improved muscle function and reduced muscle damage in preclinical models. The specificity of its action, targeting a pathological state while preserving normal physiological function, makes it an attractive candidate for further development.
Future research should focus on:
-
Clinical trials to assess the safety and efficacy of S107 or similar RyR-stabilizing compounds in patients with DMD, RyR1-related myopathies, and sarcopenia.
-
The development of more potent and specific RyR1 stabilizers with optimized pharmacokinetic and pharmacodynamic properties.
-
Further elucidation of the downstream signaling pathways affected by the restoration of Ca²⁺ homeostasis with S107 treatment.
The continued investigation of S107 and related compounds holds significant promise for the development of novel therapies for a range of debilitating muscle diseases.
Part 8: References
-
Lehnart SE, et al. Leaky Ca release channel/ryanodine receptor 2 causes seizures and sudden cardiac death in mice. J Clin Invest. 2008 Jun;118(6):2230-45.
-
Guo W, Zhu C, et al. The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes. Physiol Rep. 2021 Sep;9(17):e15011.
-
Zampino C, et al. The ryanodine receptor-calstabin interaction stabilizer S107 protects hippocampal neurons from GABAergic synaptic alterations induced by Abeta42 oligomers. J Physiol. 2022 Dec;600(24):5295-5309.
-
van der Poel C, et al. Ryanodine receptors: structure and function. J Muscle Res Cell Motil. 2012 Sep;33(5):297-313.
-
Wikipedia contributors. Ryanodine receptor. Wikipedia, The Free Encyclopedia.
-
Zalk R, et al. Ryanodine Receptor Structure and Function in Health and Disease. Adv Pharmacol. 2020;88:1-36.
-
Mei Y, et al. Stabilization of the skeletal muscle ryanodine receptor ion channel-FKBP12 complex by the 1,4-benzothiazepine derivative S107. PLoS One. 2013;8(1):e54208.
-
Lanner JT, et al. Ryanodine receptors: structure, expression, molecular details, and function in calcium release. Adv Exp Med Biol. 2010;662:21-48.
-
Sitsapesan R, Williams AJ. An Overview of Ryanodine Receptor Structure and Function. In: The Structure and Function of Ryanodine Receptors. Springer, Boston, MA. 1998.
-
Li Y, et al. Regulation of calcium homeostasis in endoplasmic reticulum–mitochondria crosstalk: implications for skeletal muscle atrophy. Cell Mol Life Sci. 2023;80(5):123.
-
BenchChem. Factors influencing S107's effect on calstabin binding.
-
Taneja S, et al. Physiology, Calcium. In: StatPearls [Internet]. StatPearls Publishing; 2024.
-
De Luca A, et al. The RYR stabilizer S107 improves myoblast differentiation in DMD. Gene... ResearchGate. 2020.
-
Healy M. Age-related muscle loss may be inevitable, but an experimental drug might help. Los Angeles Times. 2011 Aug 2.
-
Guo W, et al. The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes. Semantic Scholar. 2021.
-
Wehrens XH, et al. Enhancing calstabin binding to ryanodine receptors improves cardiac and skeletal muscle function in heart failure. Proc Natl Acad Sci U S A. 2005 Jul 5;102(27):9607-12.
-
Bellinger AM, et al. Hypernitrosylated ryanodine receptor/calcium release channels are leaky in dystrophic muscle. Nat Med. 2009 Mar;15(3):325-30.
-
Mei Y, et al. Stabilization of the Skeletal Muscle Ryanodine Receptor Ion Channel-FKBP12 Complex by the 1,4-Benzothiazepine Derivative S107. Carolina Digital Repository. 2013.
-
Wehrens XH, et al. Enhancing calstabin binding to ryanodine receptors improves cardiac and skeletal muscle function in heart failure. PubMed. 2005.
-
Protasi F, et al. Editorial: Calcium Homeostasis in Skeletal Muscle Function, Plasticity, and Disease. Front Physiol. 2021;12:766837.
-
Khan MM, Desboro JP. CALCIUM HOMEOSTASIS. Anaesthesia UK.
-
Prosser BL, et al. Effect of Calstabin1 Depletion on Calcium Transients and Energy Utilization in Muscle Fibers and Treatment Opportunities with RyR1 Stabilizers. PLoS One. 2013;8(11):e74940.
-
Guo W, et al. The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes. PMC. 2021.
-
OpenStax. 6.7 Calcium Homeostasis: Interactions of the Skeletal System and Other Organ Systems. Anatomy and Physiology.
-
MilliporeSigma. RyR-Calstabin Interaction Stabilizer, S107 - CAS 927871-76-9 - Calbiochem.
-
Meli AC, et al. Intracellular calcium leak as a therapeutic target for RYR1-related myopathies. Hum Mol Genet. 2018 Sep 15;27(R2):R166-R174.
-
Tocris Bioscience. S 107 hydrochloride.
-
Mei Y, et al. Stabilization of the skeletal muscle ryanodine receptor ion channel-FKBP12 complex by the 1,4-benzothiazepine derivative S107. PubMed. 2013.
-
Bellinger AM, et al. S107 treatment increases muscle force and exercise capacity in... ResearchGate. 2009.
-
Thomas AP. Measurement of Intracellular Calcium. Physiol Rev. 2000 Apr 1;80(2):555-636.
-
Wehrens XH, et al. Enhancing calstabin binding to ryanodine receptors improves cardiac and skeletal muscle function in heart failure. ResearchGate. 2005.
-
Bellinger AM, et al. Preventing calstabin1 depletion from the RyR1 complex with S107... ResearchGate. 2009.
-
Burgos M, et al. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Bio-protocol. 2017;7(11):e2303.
-
Springer Nature. Calcium Imaging Protocols and Methods.
-
University of Pennsylvania. CALCIUM FLUX PROTOCOL.
-
Collet C, et al. Intracellular calcium signals measured with indo-1 in isolated skeletal muscle fibres from control and mdx mice. J Physiol. 1999 Sep 1;519 Pt 2(Pt 2):437-53.
-
Andersson DC, et al. Structural basis for simvastatin-induced skeletal muscle weakness associated with type 1 ryanodine receptor T4709M mutation. J Clin Invest. 2021 Dec 15;131(24):e146843.
-
Andrews JA, et al. CK‐2127107 amplifies skeletal muscle response to nerve activation in humans. Br J Clin Pharmacol. 2018 May;84(5):986-995.
-
Alnylam Pharmaceuticals. Alnylam to Share Progress Across its Transthyretin Amyloidosis Franchise Including Additional Analyses of the HELIOS-B Phase 3 Study Results at Heart Failure 2025 Congress. 2025 May 12.
-
Zhang Y, et al. S100 proteins in cardiovascular diseases. Mol Med. 2023 May 22;29(1):63.
-
Palazzuoli A, et al. S100B Serum Levels in Chronic Heart Failure Patients: A Multifaceted Biomarker Linking Cardiac and Cognitive Dysfunction. J Cardiovasc Dev Dis. 2024 Aug 22;11(9):259.
-
Dr Peder L. Myran. SGLT2i in patients with heart failure. Results of two meta-analysis. YouTube. 2022 Aug 28.
-
Med simplified. Pharmacology-Skeletal Muscle Relaxants MADE EASY! YouTube. 2019 Aug 26.
Sources
- 1. Physiology, Calcium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 6.7 Calcium Homeostasis: Interactions of the Skeletal System and Other Organ Systems – Anatomy & Physiology 2e [open.oregonstate.education]
- 3. researchgate.net [researchgate.net]
- 4. Hypernitrosylated ryanodine receptor/calcium release channels are leaky in dystrophic muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 6. journals.plos.org [journals.plos.org]
- 7. Scholarly Article or Book Chapter | Stabilization of the Skeletal Muscle Ryanodine Receptor Ion Channel-FKBP12 Complex by the 1,4-Benzothiazepine Derivative S107 | ID: z890s122n | Carolina Digital Repository [cdr.lib.unc.edu]
- 8. Intracellular calcium leak as a therapeutic target for RYR1-related myopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing calstabin binding to ryanodine receptors improves cardiac and skeletal muscle function in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing calstabin binding to ryanodine receptors improves cardiac and skeletal muscle function in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Stabilization of the skeletal muscle ryanodine receptor ion channel-FKBP12 complex by the 1,4-benzothiazepine derivative S107 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Chemical Properties of 2,3,4,5-Tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Ryanodine Receptor Modulator
2,3,4,5-Tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine hydrochloride, a compound of significant interest in contemporary pharmacology, represents a cornerstone in the exploration of calcium signaling pathways. The free base of this molecule, widely known as S107, has emerged as a potent and specific stabilizer of the ryanodine receptor (RyR), a critical intracellular calcium release channel. By modulating the interaction between the RyR and its associated proteins, S107 has shown considerable therapeutic potential in preclinical models of muscular dystrophy and cardiac arrhythmias.
This technical guide provides a comprehensive overview of the fundamental chemical properties of the hydrochloride salt of 2,3,4,5-Tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine. The conversion of the free base to its hydrochloride salt is a common strategy in pharmaceutical development to enhance aqueous solubility, improve stability, and facilitate handling and formulation. Understanding the distinct physicochemical characteristics of this salt form is paramount for its effective application in research and drug development endeavors. This document will delve into its chemical structure, synthesis, and key physicochemical parameters, offering a foundational resource for scientists working with this important pharmacological tool.
Molecular Structure and Physicochemical Properties
The structural integrity and physicochemical characteristics of 2,3,4,5-Tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine hydrochloride dictate its behavior in biological and chemical systems. The molecule is comprised of a benzothiazepine core, which is a seven-membered heterocyclic ring containing both nitrogen and sulfur, fused to a benzene ring. The tetrahydro designation indicates the saturation of four positions on the thiazepine ring. Key substitutions include a methoxy group at the 7-position of the benzene ring and a methyl group on the nitrogen atom at the 4-position of the thiazepine ring.
The hydrochloride salt is formed by the protonation of the tertiary amine at the 4-position by hydrochloric acid. This ionic interaction significantly influences the compound's properties, most notably its solubility in aqueous media.
A summary of the key chemical and physical properties for both the free base and the hydrochloride salt is presented below for comparative analysis.
| Property | 2,3,4,5-Tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine (Free Base) | 2,3,4,5-Tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine Hydrochloride |
| Synonyms | S107 | S107 hydrochloride |
| CAS Number | 927871-76-9[1] | 1357476-46-0[2] |
| Molecular Formula | C₁₁H₁₅NOS[1] | C₁₁H₁₆ClNOS[2] |
| Molecular Weight | 209.31 g/mol [1] | 245.77 g/mol [2] |
| Appearance | Off-white to pink solid | Data not available (expected to be a crystalline solid) |
| Melting Point | Data not available | Data not available |
| Boiling Point | 318.8 °C (Predicted)[1] | Data not available |
| Solubility | Data not available | Expected to have enhanced aqueous solubility compared to the free base. |
| Storage Conditions | Keep in dark place, Inert atmosphere, Room temperature | Inert atmosphere, 2-8°C[2] |
Computed Physicochemical Properties (from PubChem):
| Property | 2,3,4,5-Tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine (Free Base) | 2,3,4,5-Tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine Hydrochloride |
| XLogP3 | 2.5 | 2.5 |
| Hydrogen Bond Donor Count | 0 | 1 |
| Hydrogen Bond Acceptor Count | 2 | 2 |
| Rotatable Bond Count | 2 | 2 |
| Topological Polar Surface Area | 37.8 Ų | 37.8 Ų |
Synthesis and Purification
The synthesis of 2,3,4,5-Tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine hydrochloride is typically achieved in a two-step process, starting from its N-demethylated precursor.
Figure 1: General synthetic pathway.
Experimental Protocol: Synthesis of the Free Base (S107)
This protocol describes a general method for the reductive amination of the precursor to yield the free base, S107.
Materials:
-
7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine
-
Aqueous formaldehyde (37%)
-
Sodium cyanoborohydride (NaBH₃CN) or other suitable reducing agent
-
Methanol or other suitable solvent
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine in methanol.
-
To the stirred solution, add aqueous formaldehyde.
-
Adjust the pH of the mixture to approximately 6 with glacial acetic acid.
-
Add sodium cyanoborohydride portion-wise, maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by carefully adding water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Neutralize the aqueous residue with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 2,3,4,5-Tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine.
Experimental Protocol: Formation of the Hydrochloride Salt
This protocol outlines the conversion of the purified free base to its hydrochloride salt.
Materials:
-
Purified 2,3,4,5-Tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine (S107)
-
Anhydrous diethyl ether or isopropanol
-
A solution of hydrochloric acid in diethyl ether or isopropanol (e.g., 2 M)
-
Standard laboratory glassware
Procedure:
-
Dissolve the purified S107 free base in a minimal amount of anhydrous diethyl ether.
-
While stirring, slowly add a solution of hydrochloric acid in diethyl ether dropwise.
-
A precipitate of the hydrochloride salt should form.
-
Continue stirring for a short period to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.
-
Dry the product under vacuum to yield 2,3,4,5-Tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine hydrochloride.
Pharmacological Context: A Stabilizer of the Ryanodine Receptor
The pharmacological significance of 2,3,4,5-Tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine (S107) lies in its ability to act as a ryanodine receptor (RyR) stabilizer. Specifically, it has been shown to enhance the binding of the regulatory protein calstabin (FKBP12 for RyR1 and FKBP12.6 for RyR2) to the RyR channel complex.
Figure 2: Mechanism of action of S107.
In various pathological conditions, such as heart failure and muscular dystrophies, the RyR channel can become "leaky" due to the dissociation of calstabin. This leads to aberrant calcium release from the sarcoplasmic reticulum, contributing to cellular dysfunction. By stabilizing the RyR-calstabin interaction, S107 effectively "plugs" this leak, restoring normal calcium homeostasis. This mechanism of action underpins its therapeutic potential in these disease areas.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of 2,3,4,5-Tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine hydrochloride. The following techniques are routinely employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy group protons, the N-methyl protons, and the diastereotopic protons of the tetrahydrothiazepine ring. The formation of the hydrochloride salt would likely induce downfield shifts for protons in proximity to the protonated nitrogen atom.
-
¹³C NMR: The carbon NMR spectrum would complement the proton data, showing signals for all unique carbon atoms in the molecule. The carbons adjacent to the protonated nitrogen would also be expected to shift downfield.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For the hydrochloride salt, electrospray ionization (ESI) in positive ion mode would be expected to show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 210.09.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. Key expected absorption bands for the hydrochloride salt would include:
-
A broad absorption in the region of 2400-2800 cm⁻¹ corresponding to the N⁺-H stretch of the ammonium salt.
-
C-H stretching vibrations for the aromatic and aliphatic groups.
-
C=C stretching vibrations for the aromatic ring.
-
C-O stretching for the methoxy group.
-
C-N and C-S stretching vibrations.
Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with a modifier like trifluoroacetic acid or formic acid) and UV detection would be appropriate for this analysis.
Stability and Storage
The hydrochloride salt of 2,3,4,5-Tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine is expected to be more stable as a solid compared to the free base, particularly with respect to oxidation and degradation. For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a refrigerated temperature of 2-8°C.[2] It should be protected from light and moisture to prevent degradation. Formal stability studies under various conditions (e.g., temperature, humidity, light) are necessary to establish a definitive shelf-life and re-test period for any given batch.
Conclusion
2,3,4,5-Tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine hydrochloride is a compound of significant scientific interest due to the established pharmacological activity of its free base, S107, as a ryanodine receptor stabilizer. The hydrochloride salt offers practical advantages in terms of solubility and handling, making it a more amenable form for research and development. This guide has provided a detailed overview of its chemical properties, including its structure, synthesis, and analytical characterization. A thorough understanding of these fundamental properties is crucial for any scientist or researcher aiming to utilize this potent pharmacological modulator in their studies. Further investigation into its solid-state properties, detailed stability profile, and formulation characteristics will be vital for its potential translation into therapeutic applications.
References
- Journal of the Chemical Society, Perkin Transactions 2. (2002).
- PubChem. (n.d.). 7-Methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine.
- RSC Publishing. (n.d.).
- ChemicalBook. (2025). 2,3,4,5-Tetrahydro-7-methoxy-1,4-benzothiazepine | 145903-31-7.
- Singh, S., & Kumar, V. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 1-6.
- Fisher Scientific. (n.d.). 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine, 95%.
- Biosynth. (n.d.). 2,3,4,5-Tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine | 927871-76-9.
- Shaik, A. B., & Prasad, Y. R. (2021). Synthesis and Antimicrobial Evaluation of Novel 1,5-Benzothiazepine Derivatives. Journal of Heterocyclic Chemistry, 58(7), 1537-1547.
- Santa Cruz Biotechnology. (n.d.). 2,3,4,5-Tetrahydro-7-methoxy-4-(methyl-d3)-1,4-benzothiazepine.
- Cheméo. (n.d.). Chemical Properties of 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- (CAS 2525-16-8).
- MDPI. (2022).
- LookChem. (n.d.). 145903-31-7(2,3,4,5-Tetrahydro-7-methoxy-1,4-benzothiazepine) Product Description.
-
Aobious. (n.d.). 7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][3][5]thiazepine hydrochloride, 97%.
- Shanghai Hanhong Scientific Co., Ltd. (n.d.). 2,3,4,5-Tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine.
- BenchChem. (2025).
- PubMed. (2022).
- National Analytical Corporation. (n.d.). 2,3,4,5- Tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine.
- Arkivoc. (2010).
- PubMed. (1972). [Analysis and stability of various pharmaceutically interesting benzodiazepines. 1.
- ResearchGate. (n.d.). Proposed mechanism for the synthesis of 1,5-benzothiazepine.
- Der Pharma Chemica. (2015).
- SpectraBase. (n.d.). 1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-8-methoxy-4-oxo-, methyl ester - Optional[Vapor Phase IR] - Spectrum.
- Semantic Scholar. (2023).
- ResearchGate. (2003). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1 H)
Sources
- 1. Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. 1H and 13C NMR study of tetrahydro-1,4-benzothiazepine conformationsElectronic supplementary information (ESI) available: crystal data, structure refinement and a perspective view of the X-ray crystal structure of 1. See http://www.rsc.org/suppdata/p2/b2/b205768a/ | Semantic Scholar [semanticscholar.org]
- 4. 1H and 13C NMR study of tetrahydro-1,4-benzothiazepine conformations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. 2,3,4,5-Tetrahydro-7-methoxy-1,4-benzothiazepine | 145903-31-7 [chemicalbook.com]
An In-Depth Technical Guide to the Structure-Activity Relationship of S107 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of RyR2 in Cardiac Function and Disease
The ryanodine receptor 2 (RyR2) is a massive ion channel, exceeding 2 megadaltons, embedded in the sarcoplasmic reticulum of cardiomyocytes.[1][2] It is the primary mediator of calcium ion (Ca²⁺) release from intracellular stores, a process fundamental to excitation-contraction coupling in the heart.[2][3][4] Dysregulation of RyR2-mediated Ca²⁺ release is implicated in life-threatening cardiac arrhythmias, such as catecholaminergic polymorphic ventricular tachycardia (CPVT), and contributes to the pathology of heart failure.[4][5][6][7]
In a healthy state, the RyR2 channel is stabilized by its association with calstabin2 (also known as FKBP12.6), a 12.6 kDa protein that favors the channel's closed state during diastole.[3][4][8] However, in pathological conditions, such as those involving hyperphosphorylation of RyR2, calstabin2 can dissociate from the channel.[3][4][8] This dissociation leads to a "leaky" channel, resulting in aberrant Ca²⁺ release from the sarcoplasmic reticulum, which can trigger fatal cardiac arrhythmias.[4][9][10]
S107 hydrochloride is a small molecule that has emerged as a promising therapeutic agent for conditions associated with RyR2 dysfunction.[11][12][13] It acts as a RyR2 stabilizer by enhancing the binding of calstabin2 to the channel, thereby preventing this pathological Ca²⁺ leak.[11][12] This guide provides an in-depth exploration of the structure-activity relationship (SAR) of S107, offering insights for the rational design of next-generation RyR2 stabilizers.
Section 1: The Molecular Basis of S107 Action
S107 is an orally available compound that can cross the blood-brain barrier.[11] Its primary mechanism of action is to stabilize the closed state of the RyR2 channel by increasing the binding affinity of calstabin2.[11][14] This action effectively "plugs" the diastolic Ca²⁺ leak from the sarcoplasmic reticulum without interfering with normal Ca²⁺ signaling required for muscle contraction.[11]
Recent cryo-electron microscopy studies have begun to elucidate the binding site of S107 analogs, such as ARM210 (also known as S48168), a closely related benzothiazepine derivative. These studies reveal that the compound binds to a cleft within the RY1&2 domain of the RyR2 channel.[7] This binding stabilizes interactions between key domains of the cytosolic shell of the receptor, which is crucial for reducing the flexibility that leads to the "leaky" state.[7]
dot
References
- 1. researchmap.jp [researchmap.jp]
- 2. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Calstabin deficiency, ryanodine receptors, and sudden cardiac death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. annualreviews.org [annualreviews.org]
- 6. Molecular basis for allosteric regulation of the type 2 ryanodine receptor channel gating by key modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural analyses of human ryanodine receptor type 2 channels reveal the mechanisms for sudden cardiac death and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of calstabin2 (FKBP12.6)-ryanodine receptor interactions: rescue of heart failure by calstabin2 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. pnas.org [pnas.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. S107 | RyR2 stabilizer | Probechem Biochemicals [probechem.com]
- 13. Targeting Pathological Leak of Ryanodine Receptors: Preclinical Progress and the Potential Impact on Treatments for Cardiac Arrhythmias and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Functional Assessment of S107 Hydrochloride in Cardiomyocytes
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive framework for designing and executing in vitro assays to evaluate the efficacy and mechanism of S107 hydrochloride on cardiomyocytes. S107 is a potent stabilizer of the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel.[1][2] Dysregulation of RyR2, leading to diastolic calcium leakage from the sarcoplasmic reticulum (SR), is a key pathological feature in various cardiac diseases, including heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT). S107 acts by enhancing the binding of calstabin2 (FKBP12.6) to RyR2, which stabilizes the channel in its closed state and prevents aberrant calcium leak.[1][3] This document details protocols for cardiomyocyte culture (both primary cells and cell lines), functional assessments of calcium handling and contractility, and electrophysiological and viability assays to provide a multi-parametric characterization of S107's effects.
Introduction: The Scientific Rationale for S107 Intervention
Excitation-contraction coupling (ECC) is the fundamental process by which an electrical stimulus is converted into mechanical contraction in cardiomyocytes. A critical component of ECC is the precise regulation of intracellular calcium ([Ca²⁺]i). The RyR2 channel, located on the SR membrane, is responsible for the large, transient release of Ca²⁺ that initiates myofilament contraction.
In pathological states, post-translational modifications such as PKA-dependent hyperphosphorylation can cause the regulatory protein calstabin2 to dissociate from RyR2.[1] This destabilizes the channel, increasing its open probability during diastole and resulting in a harmful "leak" of Ca²⁺ from the SR. This leak can elevate diastolic [Ca²⁺]i, reduce the SR Ca²⁺ load available for subsequent contractions, and trigger delayed afterdepolarizations (DADs), which are precursors to fatal arrhythmias.[3]
S107 hydrochloride is a member of the "Rycal" class of drugs designed to specifically address this defect. By increasing the affinity of calstabin2 for RyR2, S107 effectively "plugs the leak," restoring normal SR Ca²⁺ handling without affecting normal Ca²⁺ signaling during ECC.[1][2][3] The following protocols are designed to empirically validate this mechanism of action in a controlled in vitro setting.
S107 Signaling Pathway and Mechanism of Action
// Edges PKA -> RyR2_closed [label=" destabilizes", dir=T, color="#EA4335"]; RyR2_closed -> Calstabin2_unbound [label=" causes dissociation", style=dashed, color="#EA4335"]; RyR2_closed -> RyR2_open [label=" transitions to"];
Ca_SR -> RyR2_open [dir=none]; RyR2_open -> Ca_leak [label=" results in"]; Ca_leak -> Arrhythmia [label=" promotes"];
S107 -> RyR2_open [label=" enhances Calstabin2\nrebinding", color="#34A853"]; RyR2_open -> RyR2_closed [label=" stabilizes", style=dashed, color="#34A853"];
RyR2_closed -> Contraction [label=" enables", color="#34A853"]; } ends_dot Caption: Mechanism of S107 action on the RyR2 channel.
Cardiomyocyte Cell Models: Choosing the Right System
The choice of cell model is critical and depends on the experimental goals, balancing physiological relevance with throughput and ease of use.
-
Primary Adult Ventricular Cardiomyocytes (e.g., Rat, Mouse): The gold standard for studying ECC and contractility. They are terminally differentiated, possess a mature sarcomeric structure, and closely mimic in vivo physiology.[4][5] However, their isolation is technically demanding, and they are difficult to maintain in culture for extended periods.[6][7][8]
-
Immortalized Cell Lines (e.g., HL-1, AC16): These lines are proliferative, offering a consistent and readily available source of cells.[9][10] HL-1 cells, derived from mouse atria, can contract spontaneously and require specific culture conditions to maintain their cardiac phenotype.[11][12] AC16 cells are of human ventricular origin but are less mature than primary cells.[13][14] They are excellent for high-throughput screening and initial mechanism-of-action studies.
-
Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs): Represent the cutting edge for human-relevant in vitro studies and toxicity screening.[15][16] They can be generated from patient-specific lines, but exhibit a relatively immature, fetal-like phenotype that can affect experimental outcomes.[17]
Core Experimental Protocols
Protocol 3.1: Culture of Cardiomyocytes
3.1.1. Isolation and Culture of Primary Adult Rat Ventricular Cardiomyocytes (ARVCs) This protocol is adapted from established Langendorff-free and perfusion-based methods.[6][7][8] The core principle is to digest the extracellular matrix using collagenase delivered via coronary artery perfusion, allowing for the gentle dissociation of individual cells.[4][5]
-
Materials:
-
Perfusion Buffer (Calcium-free Tyrode's solution)
-
Enzyme Solution (Perfusion Buffer + Collagenase Type II, Protease XIV)
-
Stop Solution (Perfusion Buffer + 10% Fetal Bovine Serum)
-
Calcium Reintroduction Buffers (Stop solution with incremental CaCl₂ concentrations)
-
Culture Medium (e.g., M199) supplemented with L-carnitine, creatine, taurine, and antibiotics.
-
Laminin-coated culture dishes.
-
-
Procedure:
-
Heart Excision: Anesthetize the rat and perform a thoracotomy. Rapidly excise the heart and place it in ice-cold saline solution to arrest contraction.[6]
-
Aortic Cannulation: Trim excess tissue and cannulate the aorta onto a Langendorff perfusion apparatus.
-
Calcium-Free Perfusion: Perfuse the heart with oxygenated, 37°C Perfusion Buffer for ~5 minutes to wash out blood and remove extracellular calcium, which is essential for disrupting cell-cell junctions.[4]
-
Enzymatic Digestion: Switch to the Enzyme Solution and perfuse for 10-20 minutes. The heart should become pale and flaccid.
-
Dissociation: Remove the heart from the cannula, trim the atria, and gently mince the ventricular tissue in Stop Solution. Pipette gently to release individual cardiomyocytes.[7]
-
Purification & Calcium Reintroduction: Filter the cell suspension through a cell strainer. Allow cardiomyocytes to settle by gravity. Gradually reintroduce calcium by resuspending the cell pellet in buffers with increasing calcium concentrations to prevent calcium paradox.
-
Plating: Plate the final suspension of rod-shaped, calcium-tolerant cardiomyocytes onto laminin-coated dishes in Culture Medium. Allow cells to attach for 1-2 hours before use.
-
3.1.2. Culture of HL-1 Atrial Cardiomyocytes This protocol follows the established method by Dr. W.C. Claycomb.[11]
-
Materials:
-
Procedure:
-
Coat Flasks: Coat culture flasks with the Gelatin/Fibronectin solution overnight at 37°C.[12]
-
Thawing: Rapidly thaw a vial of frozen HL-1 cells in a 37°C water bath.
-
Plating: Aspirate the coating solution and plate the thawed cells in pre-warmed supplemented Claycomb Medium.
-
Maintenance: Change the medium daily. HL-1 cells must be maintained at high density. Passage cells only when 100% confluent, using a 1:3 split ratio to prevent de-differentiation.[19]
-
Protocol 3.2: Calcium Transient Measurement
This assay directly visualizes the effect of S107 on intracellular calcium handling. It is designed to detect a reduction in diastolic calcium and a potential increase in SR calcium load, reflected in the transient amplitude.
-
Materials:
-
Cultured cardiomyocytes on glass-bottom dishes.
-
Tyrode's solution (or appropriate buffer).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM).
-
S107 hydrochloride stock solution (in DMSO or water).
-
Fluorescence microscope with a high-speed camera and electrical field stimulation capabilities.
-
-
Procedure:
-
Dye Loading: Incubate cells with the calcium dye (e.g., 5 µM Fluo-8 AM) in Tyrode's solution for 30 minutes at 37°C.[19][20]
-
Wash: Wash the cells twice with fresh Tyrode's solution to remove extracellular dye and allow for de-esterification.
-
Baseline Recording: Place the dish on the microscope stage. Elicit steady-state calcium transients by electrically pacing the cells at a physiological frequency (e.g., 1 Hz).[21] Record fluorescence intensity over time.
-
Compound Addition: Add S107 hydrochloride to the dish at the desired final concentration (e.g., 1-10 µM). Add an equivalent volume of vehicle (e.g., 0.1% DMSO) to control dishes.
-
Incubation: Incubate for 15-30 minutes.
-
Post-Treatment Recording: Record a second set of calcium transients under the same pacing conditions.
-
Data Analysis: Measure the following parameters from the fluorescence traces:
-
Diastolic Fluorescence (F₀): The baseline fluorescence between transients. A reduction post-S107 indicates a decrease in SR Ca²⁺ leak.
-
Transient Amplitude (ΔF): The peak fluorescence during systole minus the diastolic fluorescence. An increase may suggest a larger SR Ca²⁺ store.
-
Transient Decay Rate (Tau): The time constant of the fluorescence decay, reflecting SERCA activity. S107 is not expected to directly alter this.[1]
-
-
| Parameter | Expected Outcome with S107 | Rationale |
| Diastolic [Ca²⁺]i | Decrease | S107 stabilizes RyR2, reducing diastolic Ca²⁺ leak from the SR.[1] |
| Ca²⁺ Transient Amplitude | Increase or No Change | Reduced leak leads to higher SR Ca²⁺ load, potentially increasing release upon stimulation. |
| Ca²⁺ Transient Decay (Tau) | No Change | S107 does not directly target the SERCA pump responsible for Ca²⁺ reuptake.[1] |
Protocol 3.3: Cardiomyocyte Contractility Assay
This assay measures the mechanical output of the cardiomyocytes, providing a functional correlate to the calcium transient data.
-
Materials:
-
Cultured cardiomyocytes on a perfusion-ready dish.
-
Microscope with video edge-detection software (e.g., IonOptix) or high-speed video camera.
-
Electrical field stimulation.
-
-
Procedure:
-
Setup: Place the dish on the microscope stage and select a single, rod-shaped, and clearly contracting cardiomyocyte (for primary cells) or a region of interest in a contracting monolayer.
-
Baseline Recording: Pace the cells at 1 Hz and record several contraction-relaxation cycles. The software will track the cell edges or sarcomere length.
-
Compound Addition & Incubation: Add S107 or vehicle as described in Protocol 3.2.
-
Post-Treatment Recording: Record a new set of contractions.
-
Data Analysis: Quantify the following parameters:[1][22]
-
Peak Shortening (PS): The maximum extent of cell shortening, expressed as a percentage of diastolic length.
-
Maximal Velocity of Shortening (+dL/dt): The peak rate of contraction.
-
Maximal Velocity of Relengthening (-dL/dt): The peak rate of relaxation.
-
Time to Peak Shortening (TPS): Time from stimulus to maximum contraction.
-
-
| Parameter | Expected Outcome with S107 | Rationale |
| Peak Shortening (PS) | Increase | Improved SR Ca²⁺ load leads to a more forceful contraction.[1][22] |
| +dL/dt | Increase | Correlates with increased amplitude and rate of Ca²⁺ release.[1] |
| -dL/dt | No Change | Relaxation is primarily dependent on Ca²⁺ reuptake, which is unaffected by S107.[1] |
Protocol 3.4: Supporting Assays
3.4.1. Electrophysiology (Patch Clamp or MEA) To confirm the specificity of S107 for RyR2, its effect on major cardiac ion channels should be assessed. Automated patch-clamp systems or multi-electrode arrays (MEAs) are suitable for this.[16][23][24] S107 is not expected to significantly alter action potential duration (APD) or major ionic currents (I_Na, I_Ca,L, I_Kr) at effective concentrations.[2][3]
3.4.2. Cytotoxicity Assay To ensure that observed functional changes are not due to cell death, a viability assay should be performed in parallel.
-
Procedure:
-
Plate cardiomyocytes in a 96-well plate.
-
Treat cells with a range of S107 concentrations for a relevant duration (e.g., 24-48 hours).
-
Assess viability using a standard method, such as an MTT assay, which measures metabolic activity, or an impedance-based assay that monitors cell adhesion and integrity in real-time.[15][25][26]
-
The IC₅₀ for cytotoxicity should be significantly higher than the concentrations used in functional assays.
-
Conclusion and Best Practices
The protocols outlined in this guide provide a robust framework for the in vitro evaluation of S107 hydrochloride. By combining direct measurements of calcium handling with functional contractility assays and supportive viability/specificity tests, researchers can build a comprehensive profile of S107's mechanism of action.
-
Expert Insight: When working with primary cardiomyocytes, cell health is paramount. Ensure only calcium-tolerant, rod-shaped cells with clear striations are used for functional experiments. For cell lines, maintaining the differentiated phenotype through strict adherence to culture protocols is key.
-
Self-Validation: Always include a vehicle control (e.g., 0.1% DMSO) to account for solvent effects. For disease models, an untreated disease group and a healthy control group are essential for contextualizing the effects of S107.
-
Data Interpretation: A successful experiment will demonstrate that S107, at non-toxic concentrations, reduces diastolic calcium levels and improves contractile function in cardiomyocytes, consistent with its known mechanism as an RyR2 stabilizer.
References
-
JoVE. (2017). Isolation and Cultivation of Adult Rat Cardiomyocytes. Journal of Visualized Experiments. [Link]
-
Bio-protocol. (2018). HL-1 Cardiomyocyte Culture. Bio-protocol. [Link]
-
Aga, M. F., & Schotten, U. (2013). Adult ventricular cardiomyocytes: isolation and culture. Semantic Scholar. [Link]
-
Guo, W., et al. (2021). The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes. Physiological Reports, 9(17), e15011. [Link]
-
Schlüter, K. D., & Schreiber, D. (2005). Adult ventricular cardiomyocytes: isolation and culture. Methods in Molecular Biology, 290, 305-314. [Link]
-
JoVE. (2020). Isolation, Transfection, and Long-Term Culture of Adult Mouse and Rat Cardiomyocytes. Journal of Visualized Experiments. [Link]
-
O'Connell, T. D., et al. (2016). Isolation, Culture and Transduction of Adult Mouse Cardiomyocytes. eScholarship, University of California. [Link]
-
Cytion. AC16 Cardiomyocyte Cell Line. [Link]
-
Bettinger, C. J., et al. (2008). Long term culture of HL-1 cardiomyocytes in modular poly(ethylene glycol) microsphere-based scaffolds crosslinked in the phase separated state. Biomaterials, 29(15), 2334-2342. [Link]
-
Multi Channel Systems. MEA Application Note: HL-1 Cardiac Cell Line by Dr. W. Claycomb. [Link]
-
Barbiera, F., et al. (2021). The Ryanodine receptor stabilizer S107 fails to support motor neuronal neuritogenesis in vitro. Tissue & Cell, 73, 101625. [Link]
-
Amazon S3. Product sheet AC16 Cardiomyocyte Cell Line. [Link]
-
Barbiera, F., et al. (2021). The Ryanodine receptor stabilizer S107 fails to support motor neuronal neuritogenesis in vitro. CoLab. [Link]
-
Guo, W., et al. (2021). The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes. PubMed. [Link]
-
Miklas, J. W., et al. (2019). High-Throughput Contractility Assay for Human Stem Cell-Derived Cardiomyocytes. Circulation Research. [Link]
-
Dubois, F. N., et al. (2019). Are These Cardiomyocytes? Protocol Development Reveals Impact of Sample Preparation on the Accuracy of Identifying Cardiomyocytes by Flow Cytometry. Stem Cell Reports, 12(2), 307-319. [Link]
-
Reitz, S. J., et al. (1992). Calcium transients in isolated cardiac myocytes are altered by 1,1,1-trichloroethane. Journal of Molecular and Cellular Cardiology, 24(7), 817-825. [Link]
-
Kamelia, L., et al. (2020). Evaluation of in vitro models of stem cell-derived cardiomyocytes to screen for potential cardiotoxicity of chemicals. WUR eDepot. [Link]
-
ResearchGate. Fig. 4. Calcium transients and contraction in myocytes treated with.... [Link]
-
Ribeiro, A. J. S., et al. (2019). Considerations for an In Vitro, Cell-Based Testing Platform for Detection of Drug-Induced Inotropic Effects in Early Drug Development. Part 2: Designing and Fabricating Microsystems for Assaying Cardiac Contractility With Physiological Relevance Using Human iPSC-Cardiomyocytes. Frontiers in Pharmacology, 10, 89. [Link]
-
Sala, L., et al. (2023). Evaluation of chronic drug-induced electrophysiological and cytotoxic effects using human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). Frontiers in Pharmacology. [Link]
-
Uosaki, H., et al. (2015). Identification of Chemicals Inducing Cardiomyocyte Proliferation in Developmental Stage-Specific Manner with Pluripotent Stem Cells. Scientific Reports, 5, 14429. [Link]
-
Yang, X., et al. (2022). Reengineering an antiarrhythmic drug using patient hiPSC-cardiomyocytes to improve therapeutic potential and reduce toxicity. Cell Reports Medicine, 3(1), 100487. [Link]
-
Metrion Biosciences. Chronic Cardiotoxicity Assay: hiPSC-Derived Cardiomyocytes. [Link]
-
Alvarez-Baron, E., et al. (2019). Modulation of Calcium Transients in Cardiomyocytes by Transient Receptor Potential Canonical 6 Channels. Frontiers in Physiology, 10, 649. [Link]
-
NC3Rs. Using human pluripotent stem cell-derived cardiomyocytes to test drug cardiac toxicity. [Link]
-
Blinova, K., et al. (2017). Comprehensive Translational Assessment of Human-Induced Pluripotent Stem Cell Derived Cardiomyocytes for Evaluating Drug-Induced Arrhythmias. Toxicological Sciences, 155(1), 234-247. [Link]
-
PubMed. (2019). High-Throughput Contractility Assay for Human Stem Cell-Derived Cardiomyocytes. [Link]
-
ResearchGate. Fig. 1. Overview of the in vitro cardiomyocyte differentiation protocol.... [Link]
-
Serena, E., et al. (2012). Micro-Arrayed Human Embryonic Stem Cells-Derived Cardiomyocytes for In Vitro Functional Assay. PLOS ONE, 7(11), e48483. [Link]
-
Zhang, Y., et al. (2022). Assessing Drug-Induced Mitochondrial Toxicity in Cardiomyocytes: Implications for Preclinical Cardiac Safety Evaluation. International Journal of Molecular Sciences, 23(19), 11849. [Link]
-
Liu, C., et al. (2021). GS-967 and Eleclazine Block Sodium Channels in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes. The Journal of Pharmacology and Experimental Therapeutics, 377(1), 74-85. [Link]
-
Clements, M., & Thomas, N. (2016). Automated Electrophysiological and Pharmacological Evaluation of Human Pluripotent Stem Cell-Derived Cardiomyocytes. Stem Cells International, 2016, 1045040. [Link]
-
Sirenko, O., et al. (2017). High-Content Assay Multiplexing for Toxicity Screening in Induced Pluripotent Stem Cell-Derived Cardiomyocytes and Hepatocytes. SLAS Discovery, 22(5), 503-516. [Link]
Sources
- 1. The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S107 | RyR2 stabilizer | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Adult ventricular cardiomyocytes: isolation and culture. | Semantic Scholar [semanticscholar.org]
- 5. Adult ventricular cardiomyocytes: isolation and culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Video: Isolation and Cultivation of Adult Rat Cardiomyocytes [jove.com]
- 7. Protocol for Isolation, Transfection, and Lon - JoVE Journal [jove.com]
- 8. escholarship.org [escholarship.org]
- 9. bio-protocol.org [bio-protocol.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Long term culture of HL-1 cardiomyocytes in modular poly(ethylene glycol) microsphere-based scaffolds crosslinked in the phase separated state - PMC [pmc.ncbi.nlm.nih.gov]
- 12. multichannelsystems.com [multichannelsystems.com]
- 13. AC16 Human Cardiomyocyte Cell Line Millipore [sigmaaldrich.com]
- 14. atcc.org [atcc.org]
- 15. Using human pluripotent stem cell-derived cardiomyocytes to test drug cardiac toxicity | NC3Rs [nc3rs.org.uk]
- 16. Comprehensive Translational Assessment of Human-Induced Pluripotent Stem Cell Derived Cardiomyocytes for Evaluating Drug-Induced Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Considerations for an In Vitro, Cell-Based Testing Platform for Detection of Drug-Induced Inotropic Effects in Early Drug Development. Part 2: Designing and Fabricating Microsystems for Assaying Cardiac Contractility With Physiological Relevance Using Human iPSC-Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Frontiers | Modulation of Calcium Transients in Cardiomyocytes by Transient Receptor Potential Canonical 6 Channels [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. GS-967 and Eleclazine Block Sodium Channels in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Automated Electrophysiological and Pharmacological Evaluation of Human Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Chronic Cardiotoxicity Assay: hiPSC-Derived Cardiomyocytes [metrionbiosciences.com]
- 26. mdpi.com [mdpi.com]
Application Notes and Protocols for S107 Hydrochloride in Calcium Imaging
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the use of S107 hydrochloride in calcium imaging studies. As a potent and selective stabilizer of the ryanodine receptor 2 (RyR2), S107 offers a valuable tool for investigating the mechanisms of intracellular calcium (Ca²⁺) dysregulation in various physiological and pathological contexts. These application notes are designed to equip researchers with the necessary knowledge to design, execute, and interpret calcium imaging experiments involving S107 hydrochloride with scientific rigor.
Introduction: Understanding S107 Hydrochloride and its Role in Calcium Homeostasis
S107 hydrochloride is a member of the 1,4-benzothiazepine class of compounds, recognized for its ability to modulate intracellular Ca²⁺ dynamics. Its primary mechanism of action is the stabilization of the RyR2 channel, a crucial component of the sarcoplasmic reticulum (SR) Ca²⁺ release machinery in cardiomyocytes and other cell types.[1][2]
In conditions such as heart failure and certain cardiac arrhythmias like catecholaminergic polymorphic ventricular tachycardia (CPVT), RyR2 channels can become dysfunctional, leading to a pathological "leak" of Ca²⁺ from the SR during diastole. This diastolic Ca²⁺ leak can trigger delayed afterdepolarizations (DADs) and contribute to cellular dysfunction.[3][4] S107 addresses this by enhancing the binding of the stabilizing protein calstabin2 (FKBP12.6) to the RyR2 channel, which favors the closed state of the channel and reduces aberrant Ca²⁺ release.[5][6]
The high selectivity of S107 for RyR2, with minimal off-target effects on other ion channels and receptors at typical experimental concentrations, makes it an invaluable pharmacological tool for dissecting the specific contribution of RyR2-mediated Ca²⁺ leak to cellular (patho)physiology.[3][6]
Signaling Pathway of S107 Hydrochloride Action
Caption: Mechanism of S107 hydrochloride in stabilizing RyR2 and reducing diastolic Ca²⁺ leak.
Experimental Design: Concentration, Controls, and Methodologies
Recommended Experimental Concentrations
The optimal concentration of S107 hydrochloride is dependent on the specific cell type, experimental model, and the endpoint being measured. It is strongly recommended to perform a dose-response curve for each new experimental system. The following table provides a starting point based on published literature.
| Application | Cell/Tissue Type | Recommended Concentration | Incubation Time | Reference(s) |
| In Vitro Ca²⁺ Spark Analysis | Isolated Ventricular Cardiomyocytes | 1 - 10 µM | 30 - 60 min | [7] |
| In Vitro Ca²⁺ Transient Analysis | Isolated Cardiomyocytes | 1 - 10 µM | 30 - 60 min | [8][9] |
| SR Ca²⁺ Leak Measurement | Permeabilized Ventricular Cardiomyocytes | 10 µM | 30 - 60 min | [10] |
| Studies in hiPSC-Cardiomyocytes | Human iPSC-derived Cardiomyocytes | 10 µM | 30 min | [4][6] |
| Studies in Neurons | Hippocampal Neurons | Not specified for imaging, but effective in functional assays | Varies | [11] |
Experimental Workflow for Calcium Imaging with S107
Caption: A generalized workflow for conducting calcium imaging experiments with S107 hydrochloride.
Detailed Protocols
Protocol 1: Measurement of Spontaneous Ca²⁺ Sparks in Isolated Cardiomyocytes
This protocol is designed to assess the effect of S107 on diastolic Ca²⁺ release events (Ca²⁺ sparks) in isolated cardiomyocytes.
Materials:
-
Isolated adult ventricular cardiomyocytes
-
S107 hydrochloride (stock solution in DMSO)
-
Fluo-4 AM (stock solution in DMSO)
-
Pluronic F-127 (20% in DMSO)
-
Tyrode's solution (e.g., in mM: 140 NaCl, 5 KCl, 1 MgCl₂, 1.8 CaCl₂, 10 HEPES, 10 Glucose, pH 7.4)
-
Laser scanning confocal microscope
Procedure:
-
Cell Preparation: Isolate cardiomyocytes using standard enzymatic digestion methods and plate them on laminin-coated coverslips. Allow cells to adhere for at least 2 hours.
-
Calcium Indicator Loading:
-
Prepare a loading solution of 5-10 µM Fluo-4 AM with 0.02% Pluronic F-127 in Tyrode's solution.
-
Incubate the cardiomyocytes in the loading solution for 10-20 minutes at 37°C.[12][13]
-
Wash the cells twice with fresh Tyrode's solution and allow for de-esterification for at least 20 minutes at room temperature.[12]
-
-
Baseline Imaging:
-
Mount the coverslip on the confocal microscope stage and perfuse with Tyrode's solution.
-
Acquire line-scan images (x-t) along the longitudinal axis of the cardiomyocyte to record spontaneous Ca²⁺ sparks.
-
Record baseline spark activity for a stable period (e.g., 1-2 minutes).
-
-
S107 Incubation:
-
Prepare the desired concentration of S107 (e.g., 10 µM) and a vehicle control (e.g., 0.1% DMSO) in Tyrode's solution.
-
Perfuse the cells with the S107 or vehicle solution for 30-60 minutes.
-
-
Post-Treatment Imaging:
-
Following incubation, repeat the line-scan imaging to record Ca²⁺ spark activity in the presence of S107 or vehicle.
-
-
Data Analysis:
-
Use appropriate software (e.g., ImageJ with plugins) to quantify Ca²⁺ spark frequency, amplitude, spatial width, and duration.
-
Compare the parameters from baseline and post-treatment conditions.
-
Protocol 2: Analysis of Electrically-Evoked Ca²⁺ Transients
This protocol assesses the impact of S107 on the characteristics of global Ca²⁺ transients elicited by electrical stimulation.
Materials:
-
Same as Protocol 1, with the addition of a field stimulation system.
Procedure:
-
Cell Preparation and Dye Loading: Follow steps 1 and 2 from Protocol 1. Fura-2 AM can also be used as a ratiometric indicator.[8]
-
Baseline Ca²⁺ Transients:
-
Mount the coverslip and perfuse with Tyrode's solution.
-
Pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz) using the field stimulator.
-
Record the resulting global Ca²⁺ transients.
-
-
S107 Incubation: Follow step 4 from Protocol 1.
-
Post-Treatment Ca²⁺ Transients:
-
After incubation, resume electrical pacing and record the Ca²⁺ transients in the presence of S107 or vehicle.
-
-
Data Analysis:
-
Measure the amplitude, time-to-peak, and decay kinetics (e.g., tau) of the Ca²⁺ transients.
-
Assess for the presence of DADs or other arrhythmic events.
-
Critical Considerations for Scientific Integrity
-
Vehicle Controls: It is imperative to include a vehicle-only control (e.g., DMSO at the same final concentration as in the S107-treated group) to account for any solvent effects.
-
Dose-Response Relationship: Establishing a dose-response curve is crucial for determining the optimal concentration of S107 for a specific biological effect and to avoid potential off-target effects at higher concentrations.
-
Time-Course of Action: The onset and duration of S107's effect should be characterized through time-course experiments to ensure that measurements are taken within the optimal window of activity.
-
Selectivity and Off-Target Effects: While S107 is reported to be highly selective, it is good practice to be aware of potential off-target effects, especially when using concentrations at the higher end of the recommended range.[14] Screening has shown no interaction with over 400 other receptors, enzymes, and ion channels at concentrations up to 10 µM.[6]
-
Data Interpretation: A reduction in Ca²⁺ spark frequency or the abolition of DADs in the presence of S107 provides strong evidence for the involvement of RyR2-mediated Ca²⁺ leak in the observed phenotype. However, it is important to consider the broader cellular context and potential indirect effects.
Conclusion
S107 hydrochloride is a powerful and selective pharmacological tool for the investigation of RyR2-mediated calcium signaling. By employing the detailed protocols and adhering to the critical considerations outlined in this guide, researchers can confidently generate high-quality, reproducible data to advance our understanding of calcium dysregulation in health and disease. The careful design of experiments with appropriate controls will ensure the scientific validity of the findings and contribute to the development of novel therapeutic strategies targeting RyR2.
References
-
Lehnart, S. E., et al. (2008). The ryanodine receptor is a novel therapeutic target for the prevention of cardiac arrhythmias. Trends in Cardiovascular Medicine, 18(8), 263-271. [Link]
-
Marks, A. R. (2013). The ryanodine receptor in cardiac physiology and disease. Journal of Molecular and Cellular Cardiology, 58, 1-3. [Link]
-
Lieu, D. K., et al. (2012). Optical method to quantify mechanical contraction and calcium transients of human pluripotent stem cell-derived cardiomyocytes. Stem Cell Reviews and Reports, 8(3), 936-946. [Link]
-
Prosser, B. L., et al. (2011). Imaging calcium sparks in cardiac myocytes. Journal of Visualized Experiments, (52), 2724. [Link]
-
Andersson, D. C., et al. (2011). Fixing ryanodine receptor Ca2+ leak - a novel therapeutic strategy for contractile failure in heart and skeletal muscle. Physiological Reviews, 91(4), 1297-1327. [Link]
-
Fauconnier, J., et al. (2019). A dual-targeted drug inhibits cardiac ryanodine receptor Ca leak but activates SERCA2a Ca uptake. ResearchGate. [Link]
-
Guo, W., et al. (2021). The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes. Physiological Reports, 9(17), e15011. [Link]
-
Marks, A. R. (2023). Targeting ryanodine receptors to treat human diseases. The Journal of Clinical Investigation, 133(2), e165595. [Link]
-
ResearchGate. (2013). What is the optimized protocol for loading Fluo-4 AM (calcium indicator) in myocytes? [Link]
-
Liu, Y., et al. (2024). Structural basis for ryanodine receptor type 2 leak in heart failure and arrhythmogenic disorders. Nature Communications, 15(1), 6988. [Link]
-
Kushnir, A., & Marks, A. R. (2016). Targeting Pathological Leak of Ryanodine Receptors: Preclinical Progress and the Potential Impact on Treatments for Cardiac Arrhythmias and Heart Failure. Pharmacological Reviews, 68(2), 359-373. [Link]
-
Sala, L., et al. (2018). Protocol to measure calcium spikes in cardiomyocytes obtained from human pluripotent stem cells using a ready-to-use media. STAR Protocols, 1(3), 100185. [Link]
-
Guo, W., et al. (2021). The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes. PubMed, 34523260. [Link]
-
Zima, A. V., et al. (2011). Regulation of sarcoplasmic reticulum Ca2+ leak by cytosolic Ca2+ in rabbit ventricular myocytes. The Journal of Physiology, 589(Pt 22), 5575-5586. [Link]
-
Kushnir, A., et al. (2012). Ryanodine Receptor Calcium Leak in Circulating B-Lymphocytes as a Biomarker in Heart Failure. Circulation, 126(20), 2465-2474. [Link]
-
Fauconnier, J., et al. (2024). Personalized medicine in the dish to prevent calcium leak associated with short-coupled polymorphic ventricular tachycardia in patient-derived cardiomyocytes. Columbia Academic Commons. [Link]
-
Ramos-Franco, J., et al. (2010). Ryanodol action on calcium sparks in ventricular myocytes. Biophysical Journal, 99(5), 1475-1484. [Link]
-
Scordino, M., et al. (2021). The ryanodine receptor stabilizer S107 fails to support motor neuronal neuritogenesis in vitro. Tissue & Cell, 73, 101625. [Link]
-
Chiacchiaretta, M., et al. (2022). The ryanodine receptor-calstabin interaction stabilizer S107 protects hippocampal neurons from GABAergic synaptic alterations induced by Abeta42 oligomers. The Journal of Physiology, 600(24), 5295-5309. [Link]
-
Nakano, M., et al. (2017). An improved inverse-type Ca2+ indicator can detect putative neuronal inhibition in Caenorhabditis elegans by increasing signal intensity upon Ca2+ decrease. PLoS One, 12(1), e0169523. [Link]
-
JoVE. (2023, March 15). Calcium Imaging of Cortical Neurons using Fura-2 AM [Video]. YouTube. [Link]
Sources
- 1. Dysfunctional ryanodine receptors in the heart: New insights into complex cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Ryanodine Receptor in Cardiac Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Pathological Leak of Ryanodine Receptors: Preclinical Progress and the Potential Impact on Treatments for Cardiac Arrhythmias and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [academiccommons.columbia.edu]
- 5. Fixing ryanodine receptor Ca2+ leak - a novel therapeutic strategy for contractile failure in heart and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of sarcoplasmic reticulum Ca2+ leak by cytosolic Ca2+ in rabbit ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The ryanodine receptor-calstabin interaction stabilizer S107 protects hippocampal neurons from GABAergic synaptic alterations induced by Abeta42 oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optical Method to Quantify Mechanical Contraction and Calcium Transients of Human Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
How to prepare S107 hydrochloride stock solution for cell culture
Application Notes and Protocols: S107 Hydrochloride
Title: Preparation of High-Purity S107 Hydrochloride Stock Solutions for In Vitro Cellular Assays
Introduction: The Role of S107 in Modulating Intracellular Calcium Signaling
S107 hydrochloride is a cell-permeable small molecule belonging to the 1,4-benzothiazepine class. It is recognized primarily as a stabilizer of the ryanodine receptor (RyR) complex, which is a critical intracellular calcium (Ca²⁺) release channel located on the membrane of the sarcoplasmic and endoplasmic reticulum (SR/ER).[1][2] The primary mechanism of S107 involves enhancing the binding affinity of calstabin (FK506-binding protein, FKBP12 and FKBP12.6) to the RyR channel.[3][4]
Under conditions of cellular stress (e.g., oxidative stress, hyperphosphorylation), calstabin can dissociate from the RyR complex. This dissociation leads to a "leaky" channel, resulting in aberrant Ca²⁺ leakage from the SR/ER into the cytoplasm. Such leaks disrupt normal Ca²⁺ signaling, contributing to the pathophysiology of various diseases, including certain cardiac arrhythmias and muscular dystrophies.[5][6] By stabilizing the RyR-calstabin interaction, S107 effectively "plugs" this leak, restoring normal intracellular Ca²⁺ homeostasis without blocking physiological Ca²⁺ release.[3][7]
The precise and reliable preparation of an S107 hydrochloride stock solution is the foundational step for any cellular experiment. An improperly prepared stock can lead to issues with compound solubility, inaccurate final concentrations, and potential solvent-induced cytotoxicity, ultimately compromising experimental reproducibility and data integrity. This guide provides a detailed, field-proven protocol for the preparation, storage, and application of S107 hydrochloride stock solutions for cell culture.
Caption: Mechanism of S107 action on the ryanodine receptor (RyR) complex.
Physicochemical and Handling Properties
Accurate calculations and solvent selection are predicated on the physicochemical properties of the compound.
Table 1: Properties of S107 Hydrochloride
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | 7-methoxy-4-methyl-3,5-dihydro-2H-1,4-benzothiazepine;hydrochloride | [8] |
| Molecular Formula | C₁₁H₁₆ClNOS | [8][9] |
| Molecular Weight | 245.77 g/mol | [8][9] |
| CAS Number | 1357476-46-0 | [9] |
| Appearance | Off-white solid | [2] |
| Solubility (at 25°C) | DMSO: ≥ 24 mg/mL (~97.65 mM)Water: ≥ 49 mg/mL (~199.37 mM)Ethanol: ≥ 10 mg/mL (~40.68 mM) |[1][9] |
Materials and Reagents
-
S107 Hydrochloride powder (Purity ≥98%)[10]
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade (purity ≥99.7%)[11]
-
Sterile, conical-bottom polypropylene or glass vials (amber or covered with foil)
-
Sterile, disposable serological pipettes
-
Sterile, 0.22 µm syringe filter (e.g., PVDF or PES membrane) compatible with DMSO
-
Sterile syringes
-
Calibrated analytical balance
-
Vortex mixer
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves (nitrile)
Safety Precautions
-
Compound Handling: S107 hydrochloride is a research chemical with a toxicological profile that has not been fully elucidated.[12] Handle with care, avoiding inhalation of dust and contact with skin and eyes.[13]
-
Solvent Handling: DMSO is a potent solvent that can facilitate the absorption of chemicals through the skin.[11] It is crucial to wear appropriate gloves and handle it within a chemical fume hood or a well-ventilated area.
-
General Precautions: Always work in a designated clean area, such as a laminar flow hood, to maintain the sterility of the stock solution.[14] Dispose of all chemical waste according to your institution's guidelines.
Detailed Protocol for a 10 mM Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM S107 hydrochloride stock solution in DMSO. This concentration is a convenient starting point for most cell culture applications.
Step 1: Pre-Preparation and Calculations
The foundation of an accurate stock solution is a precise calculation. The formula to determine the required mass is:
Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Desired Concentration: 10 mM = 0.010 mol/L
-
Desired Volume: 1 mL = 0.001 L
-
Molecular Weight: 245.77 g/mol
Calculation: Mass (mg) = 0.010 mol/L × 0.001 L × 245.77 g/mol × 1000 mg/g = 2.458 mg
Therefore, 2.46 mg of S107 hydrochloride is required to prepare 1 mL of a 10 mM stock solution.
Step 2: Dissolution Workflow
The key to a stable stock solution is ensuring the compound is fully dissolved. DMSO is hygroscopic, meaning it readily absorbs moisture from the air, which can significantly decrease the solubility of hydrophobic compounds.[4][15] Therefore, using fresh, anhydrous DMSO is paramount.
-
Weighing: Carefully weigh out 2.46 mg of S107 hydrochloride powder using an analytical balance and place it directly into a sterile, light-protected (amber or foil-wrapped) vial.
-
Solvent Addition: Within a laminar flow hood, use a sterile pipette to add 1 mL of anhydrous, cell culture grade DMSO to the vial.
-
Solubilization: Tightly cap the vial and vortex at medium speed for 1-2 minutes. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Causality Note: If the compound does not readily dissolve, brief sonication in a water bath (5-10 minutes) or gentle warming to 37°C can be employed.[3] However, avoid excessive heat as it may degrade the compound. Always allow the solution to return to room temperature before proceeding.
-
Step 3: Sterilization and Storage
-
Sterile Filtration: Draw the dissolved S107 stock solution into a sterile syringe. Attach a 0.22 µm DMSO-compatible syringe filter and dispense the solution into a new, sterile, light-protected vial. This step removes any potential microbial contaminants.
-
Aliquoting: To preserve the stability of the stock solution and avoid repeated freeze-thaw cycles, divide the 1 mL stock into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes.[4]
-
Labeling: Clearly label each aliquot with the compound name (S107 HCl), concentration (10 mM), solvent (DMSO), preparation date, and your initials.
-
Storage:
Caption: Workflow for the preparation of S107 hydrochloride stock solution.
Application in Cell Culture
Dilution to Working Concentration
The stock solution must be diluted into your cell culture medium to achieve the desired final concentration for your experiment. A typical working concentration for S107 is in the low micromolar range (e.g., 1-10 µM).[3][7]
Example: Preparing 10 mL of medium with a final S107 concentration of 10 µM.
Use the dilution formula: M₁V₁ = M₂V₂
-
M₁ (Stock Concentration) = 10 mM = 10,000 µM
-
V₁ (Volume of Stock to Add) = ?
-
M₂ (Final Concentration) = 10 µM
-
V₂ (Final Volume) = 10 mL
V₁ = (M₂V₂) / M₁ = (10 µM × 10 mL) / 10,000 µM = 0.01 mL = 10 µL
Procedure:
-
Thaw one aliquot of the 10 mM S107 stock solution at room temperature.
-
Briefly centrifuge the vial to collect the solution at the bottom.
-
Add 10 µL of the stock solution to 10 mL of pre-warmed cell culture medium.
-
Immediately mix the medium thoroughly by gentle inversion or pipetting to ensure homogeneous distribution and prevent localized high concentrations of DMSO.
Solvent Control: A Critical Experimental Control
DMSO can have direct effects on cell physiology. Therefore, it is essential to include a "vehicle control" in every experiment. This control group should be treated with the same final concentration of DMSO as the experimental groups, but without the S107.
-
In the example above, the final DMSO concentration is (10 µL) / (10 mL) = 0.1% v/v.
-
Your vehicle control cells should be treated with a 0.1% DMSO solution in the culture medium.
-
It is best practice to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced artifacts.
Troubleshooting
Table 2: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Precipitate in Stock Vial After Thawing | 1. Compound has come out of solution due to freeze-thaw cycles.2. DMSO absorbed water, reducing solubility.[15] | 1. Warm the vial to 37°C and vortex or sonicate briefly to redissolve.2. Always use fresh, anhydrous DMSO for preparation and ensure vials are tightly sealed. Use single-use aliquots to avoid this issue. |
| Cloudiness/Precipitation in Culture Medium | 1. "Salting out": The high salt and protein content of the medium reduces the solubility of the compound.2. Shock precipitation from poor mixing. | 1. Ensure the final concentration of S107 does not exceed its solubility limit in aqueous media.2. Add the stock solution to the medium while gently vortexing or swirling the medium to ensure rapid dispersal. |
| Cell Toxicity or Death in Experimental Wells | 1. S107 concentration is too high for the specific cell type.2. Final DMSO concentration is too high. | 1. Perform a dose-response curve to determine the optimal, non-toxic working concentration of S107 for your cell line.2. Ensure the final DMSO concentration is consistent across all wells (including vehicle control) and is kept as low as possible (ideally ≤0.1%). |
References
-
S107 hydrochloride. PubChem, National Institutes of Health. [Link]
-
SAFETY DATA SHEET. Merck Millipore. [Link]
-
SAFETY DATA SHEET. HDX Chlorinating Liquid. [Link]
-
The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes. PubMed. [Link]
-
Preparing Stock Solutions. PhytoTech Labs. [Link]
-
Safety Data Sheet CS-107. CS-107. [Link]
-
Dimethyl sulfoxide. Wikipedia. [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC, National Institutes of Health. [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data: Gaylord Chemical Company, L.L.C. Scribd. [Link]
-
The Pharmacology of Chlormethiazole: A Potential Neuroprotective Agent? PMC, National Institutes of Health. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. S107 HCl | CAS 927871-76-9 | Sun-shinechem [sun-shinechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S 107 hydrochloride | CAS 927871-76-9 | S107 | Tocris Bioscience [tocris.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. S107 hydrochloride | C11H16ClNOS | CID 53311704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. selleck.co.jp [selleck.co.jp]
- 10. S107 HCl 98% | CAS: 1357476-46-0 | AChemBlock [achemblock.com]
- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. images.thdstatic.com [images.thdstatic.com]
- 15. benchchem.com [benchchem.com]
Application Notes & Protocols: Utilizing S107 Hydrochloride to Investigate Ryanodine Receptor 2 Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for utilizing S107 hydrochloride, a benzothiazepine derivative, as a molecular probe to investigate the pathophysiology of Ryanodine Receptor 2 (RyR2) dysfunction. We delve into the molecular mechanism of S107, detailing its role in stabilizing the RyR2-calstabin2 complex and mitigating pathological diastolic calcium leak. This guide offers detailed, step-by-step protocols for key in vitro and cellular assays, including [³H]ryanodine binding, single-channel analysis in planar lipid bilayers, and calcium imaging in isolated cardiomyocytes. Furthermore, we provide insights into the scientific rationale behind experimental design choices, expected outcomes, and data interpretation, empowering researchers to effectively study RyR2-related cardiac diseases such as heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT).
Introduction: The Central Role of RyR2 in Cardiac Excitation-Contraction Coupling
The Ryanodine Receptor 2 (RyR2) is a massive ion channel located on the sarcoplasmic reticulum (SR) membrane of cardiomyocytes. Its primary function is to release calcium (Ca²⁺) from the SR into the cytosol, a process known as calcium-induced calcium release (CICR), which is the fundamental trigger for cardiac muscle contraction. The precise regulation of RyR2 is paramount for normal heart function. The channel's gating is a sophisticated process governed by various factors, including the concentration of cytosolic Ca²⁺, post-translational modifications like phosphorylation, and its association with accessory proteins.
A critical regulatory subunit is calstabin2 (also known as FK506-binding protein 12.6 or FKBP12.6). Calstabin2 binds to RyR2, stabilizing the channel in its closed state during diastole and preventing aberrant Ca²⁺ leakage from the SR.
Pathophysiology of RyR2 Dysfunction: The "Leaky" Channel Hypothesis
In pathological states such as chronic heart failure and certain genetic arrhythmias like CPVT, RyR2 becomes hyperactive and "leaky." This hyperactivity is often driven by hyperphosphorylation of the channel by Protein Kinase A (PKA) in response to chronic adrenergic stimulation. This phosphorylation event decreases the binding affinity of calstabin2 for RyR2, causing the regulatory protein to dissociate. The resulting calstabin2-depleted RyR2 channels are unstable, exhibiting an increased open probability during diastole. This leads to a pathological "diastolic Ca²⁺ leak," which has several detrimental consequences:
-
Depletion of SR Ca²⁺ stores: Reduced Ca²⁺ available for subsequent release leads to weaker systolic contractions (systolic dysfunction).
-
Elevated cytosolic Ca²⁺: Increased diastolic Ca²⁺ levels can activate pro-arrhythmic currents, such as the sodium-calcium exchanger (NCX), leading to delayed afterdepolarizations (DADs) and potentially fatal ventricular arrhythmias.
Caption: Pathophysiological cascade of RyR2 dysfunction.
S107 Hydrochloride: A Mechanistic Probe for RyR2 Stabilization
S107 hydrochloride is a 1,4-benzothiazepine derivative developed as a RyR2-stabilizing compound. Its mechanism of action is centered on restoring the crucial interaction between RyR2 and calstabin2, particularly in the context of PKA-mediated hyperphosphorylation.
S107 works by increasing the binding affinity of calstabin2 back to the hyperphosphorylated RyR2 channel. This action effectively "fixes the leak," restoring the channel's integrity and preventing the aberrant diastolic Ca²⁺ release. By re-establishing this critical protein-protein interaction, S107 allows researchers to directly test the hypothesis that RyR2 Ca²⁺ leak is a primary driver of cardiac dysfunction and arrhythmias in specific disease models.
Application Notes and Protocols: Assessing the Efficacy of S107 Hydrochloride in Isolated Single Muscle Fibers
Introduction: The Scientific Rationale for Targeting Ryanodine Receptor Leak in Muscle Disease
Skeletal muscle function is critically dependent on the precise regulation of intracellular calcium (Ca²⁺) concentration. The ryanodine receptor 1 (RyR1), a Ca²⁺ release channel on the sarcoplasmic reticulum (SR), plays a pivotal role in this process. In various pathological states, including Duchenne muscular dystrophy (DMD) and age-related sarcopenia, RyR1 channels can become dysfunctional.[1][2][3] This dysfunction often manifests as a chronic "leak" of Ca²⁺ from the SR into the cytoplasm during the resting state of the muscle fiber. This pathological Ca²⁺ leak disrupts normal muscle physiology, leading to a cascade of detrimental events including mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and activation of proteolytic pathways, ultimately contributing to muscle weakness and fatigue.[1][4]
S107 hydrochloride is a member of a novel class of drugs known as Rycals. It is a 1,4-benzothiazepine derivative that acts as a RyR1 stabilizer.[5][6][7] Its mechanism of action involves enhancing the binding of the stabilizing protein calstabin-1 (also known as FKBP12) to the RyR1 channel.[5][6][8] By reinforcing this interaction, S107 effectively "plugs" the pathological Ca²⁺ leak from the SR.[7][9][10] This targeted action makes S107 a promising therapeutic candidate for conditions characterized by RyR1 dysfunction. In animal models of DMD and age-related muscle weakness, treatment with S107 has been shown to improve muscle strength and exercise capacity.[4][11]
Assessing the efficacy of S107 at the single muscle fiber level provides a direct and mechanistic understanding of its therapeutic potential. Isolated muscle fibers offer a unique experimental system to quantify the effects of S107 on fundamental aspects of muscle function, such as Ca²⁺ handling and contractility, independent of systemic influences. This application note provides a detailed set of protocols for researchers to evaluate the efficacy of S107 hydrochloride in isolated single muscle fibers from animal models of muscle disease.
Experimental Workflow Overview
The following diagram outlines the comprehensive workflow for assessing the efficacy of S107 hydrochloride in isolated single muscle fibers.
Caption: Experimental workflow for assessing S107 efficacy.
Detailed Protocols
Part 1: Isolation of Single Muscle Fibers
This protocol describes the isolation of single muscle fibers from the extensor digitorum longus (EDL) or flexor digitorum brevis (FDB) muscles of mice, which are commonly used for in vitro studies due to their parallel fiber orientation.
Materials:
-
Dissection tools (fine scissors, forceps)
-
Collagenase Type I solution (0.2% in DMEM)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Horse serum
-
Sterile petri dishes
-
Wide-bore pipette tips
Procedure:
-
Animal Euthanasia and Muscle Dissection:
-
Enzymatic Digestion:
-
Immediately transfer the dissected muscle to a petri dish containing pre-warmed (37°C) 0.2% Collagenase Type I solution.
-
Incubate the muscle at 37°C for 45-90 minutes. The optimal digestion time may vary depending on the age and condition of the animal and should be determined empirically. The goal is to sufficiently digest the connective tissue without damaging the muscle fibers.
-
-
Mechanical Trituration:
-
Following digestion, transfer the muscle to a petri dish containing fresh, serum-containing DMEM. The serum helps to inactivate the collagenase.
-
Gently triturate the muscle using a wide-bore pipette tip to release individual muscle fibers.[5] Perform this step under a dissecting microscope to monitor the release of single fibers and avoid excessive mechanical stress.
-
-
Fiber Selection and Culture:
-
Select healthy, intact single fibers with clear striations and without signs of damage (e.g., hyper-contraction or blebbing).
-
Transfer individual fibers to a new dish containing fresh DMEM for subsequent experiments.
-
Part 2: S107 Hydrochloride Treatment
Materials:
-
S107 hydrochloride stock solution (e.g., 10 mM in DMSO)
-
DMEM
-
Vehicle control (DMSO)
Procedure:
-
Preparation of Working Solutions:
-
Prepare the desired final concentrations of S107 hydrochloride by diluting the stock solution in DMEM. A typical concentration range to test would be 1-10 µM.[12]
-
Prepare a vehicle control solution with the same final concentration of DMSO as the highest S107 concentration used.
-
-
Incubation:
-
Incubate the isolated single muscle fibers in the S107 hydrochloride working solution or the vehicle control solution for a predetermined period (e.g., 30-60 minutes) at room temperature before functional assessment.
-
Part 3: Functional Assessment
This protocol describes the measurement of spontaneous Ca²⁺ sparks and caffeine-induced Ca²⁺ transients to assess RyR1 channel activity.
Materials:
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Tyrode's solution (for imaging)
-
Caffeine solution (e.g., 20 mM in Tyrode's solution)
-
Laser scanning confocal microscope
Procedure:
-
Dye Loading:
-
Load the isolated muscle fibers with 5 µM Fluo-4 AM and 0.02% Pluronic F-127 in Tyrode's solution for 30-45 minutes at room temperature in the dark.
-
After loading, wash the fibers with fresh Tyrode's solution for 15-20 minutes to allow for de-esterification of the dye.
-
-
Spontaneous Ca²⁺ Spark Measurement:
-
Mount the dish with the loaded fibers on the stage of the confocal microscope.
-
Acquire line-scan images (x-t) along the longitudinal axis of the muscle fiber to detect spontaneous Ca²⁺ sparks.[4][9] A typical scan rate is 1.5-2 ms per line.
-
Record images for a set duration (e.g., 60 seconds) for each fiber.
-
-
Caffeine-Induced Ca²⁺ Release:
-
To assess the total SR Ca²⁺ content and the sensitivity of RyR1 to activation, perfuse the fiber with a solution containing a high concentration of caffeine (e.g., 20 mM). Caffeine is a direct agonist of the RyR1 channel.
-
Record the resulting global Ca²⁺ transient. The amplitude of the caffeine-induced transient provides an indirect measure of the SR Ca²⁺ load.
-
This protocol describes the measurement of the force-frequency relationship and tetanic force to assess the contractile properties of the muscle fiber.
Materials:
-
Experimental chamber with force transducer and length controller
-
Permeabilizing solution (e.g., with saponin)
-
Activating and relaxing solutions with varying Ca²⁺ concentrations (pCa)
-
Electrical field stimulator
Procedure:
-
Fiber Mounting and Permeabilization (Optional but Recommended):
-
For direct assessment of the contractile machinery's response to Ca²⁺, the fiber can be chemically "skinned" or permeabilized with a detergent like saponin.[13][14] This allows for precise control of the intracellular environment.
-
Mount a single muscle fiber between a force transducer and a length controller in the experimental chamber.
-
-
Force-Frequency Relationship:
-
Maximal Tetanic Force:
-
Determine the maximal tetanic force by stimulating the fiber at a frequency that elicits a fused tetanus (e.g., 150-200 Hz).
-
-
Fatigue Protocol:
-
Induce fatigue by repeatedly stimulating the fiber at a submaximal tetanic frequency (e.g., 70 Hz) for a prolonged period.
-
Measure the decline in force over time to assess fatigue resistance.
-
Data Analysis and Interpretation
The following table summarizes the key parameters to be analyzed and their expected outcomes following successful S107 hydrochloride treatment.
| Assessment | Parameter to Analyze | Expected Effect of S107 Hydrochloride | Interpretation |
| Calcium Imaging | Spontaneous Ca²⁺ Spark Frequency | Decrease | S107 reduces the pathological Ca²⁺ leak from the SR. |
| Caffeine-Induced Ca²⁺ Transient Amplitude | Increase | S107 helps to restore the SR Ca²⁺ load by preventing leakage. | |
| Contractile Function | Force at Submaximal Frequencies | Increase | S107 improves the efficiency of excitation-contraction coupling. |
| Maximal Tetanic Force | Increase | S107 enhances overall muscle strength. | |
| Rate of Fatigue | Decrease | S107 improves muscle endurance by mitigating Ca²⁺-induced damage. |
Signaling Pathway of S107 Action
The diagram below illustrates the proposed mechanism of action for S107 hydrochloride at the RyR1 channel complex.
Sources
- 1. worthington-biochem.com [worthington-biochem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Video: Assessment of Calcium Sparks in Intact Skeletal Muscle Fibers [jove.com]
- 5. Single EDL Myofiber Isolation for Analyses of Quiescent and Activated Muscle Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single EDL Myofiber Isolation for Analyses of Quiescent and Activated Muscle Stem Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Isolation, Culture, and Staining of Single Myofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Calcium Sparks in Intact Skeletal Muscle Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simulation of Calcium Sparks in Cut Skeletal Muscle Fibers of the Frog - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Detection of calcium sparks in intact and permeabilized skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Physiological and structural properties of saponin-skinned single smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Force–frequency relationship during fatiguing contractions of rat medial gastrocnemius muscle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for S107 Hydrochloride in Central Nervous System Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Stabilizing Calcium Homeostasis in the CNS with S107
S107 hydrochloride is a novel small molecule compound that has garnered significant interest for its potential therapeutic applications in a range of disorders, including those affecting the central nervous system (CNS). As a member of the Rycal class of drugs, S107 acts as a ryanodine receptor (RyR) stabilizer. Its primary mechanism of action is to enhance the binding of the stabilizing protein calstabin (FK506-binding protein, FKBP) to RyR channels, thereby preventing pathological calcium leak from the endoplasmic and sarcoplasmic reticulum. Dysregulated intracellular calcium signaling is a key pathophysiological feature in numerous neurological disorders, including Alzheimer's disease, epilepsy, and traumatic brain injury. By restoring normal calcium homeostasis, S107 presents a promising strategy for mitigating neuronal damage and dysfunction.
These application notes provide a comprehensive guide for researchers on the delivery of S107 hydrochloride for CNS-focused in vivo studies. The protocols and recommendations are designed to ensure scientific rigor, reproducibility, and the ethical treatment of animal subjects.
Physicochemical Properties of S107 Hydrochloride
A thorough understanding of the physicochemical properties of S107 hydrochloride is essential for appropriate formulation and delivery.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆ClNOS | |
| Molecular Weight | 245.77 g/mol | |
| Solubility | Soluble in DMSO | |
| Blood-Brain Barrier Permeability | Permeable |
Mechanism of Action: A Visual Guide
S107's therapeutic effect in the CNS is predicated on its ability to modulate intracellular calcium channels. The following diagram illustrates the molecular pathway of S107 action.
Caption: Mechanism of S107 action on the ryanodine receptor.
PART 1: Systemic Administration for CNS Delivery
Given that S107 is blood-brain barrier permeable, systemic administration is the most common and least invasive method for CNS research.
Vehicle Selection and Formulation
The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of S107 hydrochloride while minimizing potential toxicity. While S107 is readily soluble in dimethyl sulfoxide (DMSO), its use in vivo should be minimized due to potential toxicity. A common strategy is to first dissolve S107 in a small amount of DMSO and then dilute it in a more biocompatible vehicle.
Recommended Vehicle Formulation:
A widely used and effective vehicle for systemic administration of hydrophobic compounds is a mixture of DMSO, Tween 80 (or Cremophor EL), and saline.
Protocol for Vehicle Preparation (10% DMSO, 10% Tween 80, 80% Saline):
-
In a sterile microcentrifuge tube, add 1 part DMSO.
-
Add 1 part Tween 80 and vortex thoroughly to mix.
-
Add 8 parts sterile 0.9% saline and vortex again to create a homogenous solution.
S107 Formulation Protocol:
-
Calculate the required amount of S107 hydrochloride based on the desired dosage and the number and weight of the animals.
-
Dissolve the calculated amount of S107 hydrochloride in the pre-calculated volume of DMSO. Ensure complete dissolution by gentle vortexing or brief sonication.
-
Add the Tween 80 to the S107/DMSO solution and vortex to mix.
-
Slowly add the saline to the mixture while vortexing to prevent precipitation.
-
The final solution should be clear and free of precipitates. If precipitation occurs, gentle warming (to no more than 37°C) may aid in dissolution.
Workflow for Systemic Administration Formulation:
Caption: Workflow for preparing S107 for systemic administration.
Dosage and Administration Routes
The optimal dosage of S107 will depend on the specific animal model, the targeted CNS disorder, and the desired therapeutic effect. Based on available literature, a starting point for dose-response studies can be extrapolated.
Recommended Starting Dosages for Rodent Models:
| Administration Route | Dosage Range (mg/kg) | Frequency | Notes |
| Oral Gavage (p.o.) | 10 - 50 | Daily | Suitable for chronic studies. Ensure proper gavage technique to avoid injury. |
| Intraperitoneal (i.p.) | 5 - 20 | Daily | Offers rapid systemic absorption. Monitor for signs of peritoneal irritation. |
| Intravenous (i.v.) | 1 - 10 | As required | Provides immediate and complete bioavailability. Requires careful technique, especially in smaller animals. |
Experimental Protocol: Intraperitoneal (i.p.) Injection in Mice
-
Prepare the S107 solution as described in section 1.1.
-
Accurately weigh the mouse to determine the correct injection volume.
-
Gently restrain the mouse, exposing the abdomen.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.
-
Slowly inject the calculated volume of the S107 solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
PART 2: Direct CNS Administration
In certain experimental paradigms, direct administration of S107 into the CNS may be necessary to achieve high local concentrations or to circumvent potential peripheral effects. Intracerebroventricular (ICV) injection is a common method for delivering compounds directly into the cerebrospinal fluid (CSF).
Vehicle and Formulation for ICV Injection
For direct CNS administration, the vehicle must be sterile, isotonic, and non-toxic to neural tissue. Artificial cerebrospinal fluid (aCSF) is the vehicle of choice.
aCSF Recipe (Standard):
-
124 mM NaCl
-
3 mM KCl
-
2 mM CaCl₂
-
1 mM MgCl₂
-
1.25 mM NaH₂PO₄
-
26 mM NaHCO₃
-
10 mM D-glucose
Protocol for S107 Formulation in aCSF:
-
Prepare sterile, filtered aCSF.
-
Dissolve S107 hydrochloride directly in the aCSF to the desired final concentration. If solubility is an issue, a very small amount of DMSO (less than 0.1% of the final volume) can be used to first dissolve the S107 before diluting with aCSF.
-
Ensure the final solution is at a physiological pH (7.2-7.4).
-
Sterile-filter the final solution through a 0.22 µm syringe filter before injection.
Stereotactic Surgery and ICV Injection Protocol (Mice)
This procedure requires aseptic surgical techniques and appropriate anesthesia and analgesia. All procedures must be approved by the institution's animal care and use committee.
Materials:
-
Stereotactic frame
-
Anesthesia system (e.g., isoflurane)
-
Surgical drill
-
Hamilton syringe with a 30-gauge needle
-
Suture kit
-
Heating pad
Surgical Protocol:
-
Anesthetize the mouse and place it in the stereotactic frame.
-
Apply eye lubricant to prevent corneal drying.
-
Shave and sterilize the scalp with alternating scrubs of povidone-iodine and 70% ethanol.
-
Make a midline incision to expose the skull.
-
Identify bregma, the intersection of the sagittal and coronal sutures.
-
Using the stereotactic coordinates for the lateral ventricle (e.g., for C57BL/6 mice: -0.3 mm posterior to bregma, 1.0 mm lateral to the midline, and -2.5 mm ventral from the skull surface), mark the injection site.
-
Drill a small burr hole at the marked location.
-
Slowly lower the injection needle to the target depth.
-
Infuse the S107 solution at a slow rate (e.g., 0.5 µL/min) to avoid increased intracranial pressure. The total volume is typically 1-5 µL.
-
Leave the needle in place for 5-10 minutes post-injection to allow for diffusion and prevent backflow.
-
Slowly withdraw the needle.
-
Suture the incision and provide post-operative care, including analgesia and monitoring for recovery.
Workflow for Direct CNS (ICV) Administration:
Caption: Step-by-step workflow for intracerebroventricular injection.
PART 3: Application in CNS Disease Models
S107 has shown promise in preclinical models of Alzheimer's disease by reducing the accumulation of amyloid-beta plaques.[1]
Alzheimer's Disease Mouse Models:
-
APP+/-/PS1+/-: This model co-expresses a chimeric mouse/human amyloid precursor protein (APP) and a mutant human presenilin 1 (PS1). These mice develop amyloid-beta deposits in the brain starting at 6-7 months of age.
-
3xTg-AD: This model harbors three transgenes: APP (Swedish mutation), PSEN1 (M146V), and MAPT (P301L). These mice develop both amyloid plaques and neurofibrillary tangles, two key pathological hallmarks of Alzheimer's disease.
Experimental Design Considerations:
-
Prophylactic vs. Therapeutic Treatment: S107 can be administered before the onset of pathology (prophylactic) or after pathology is established (therapeutic) to investigate its effects on disease progression.
-
Duration of Treatment: Chronic administration over several weeks or months is typically required to observe significant effects on neuropathology and behavior.
-
Outcome Measures: Assess the effects of S107 treatment through a combination of behavioral tests (e.g., Morris water maze, Y-maze), histological analysis of brain tissue (e.g., amyloid plaque and neurofibrillary tangle quantification), and biochemical assays (e.g., measurement of soluble and insoluble amyloid-beta levels).
PART 4: Safety and Toxicological Considerations
While specific neurotoxicity studies for S107 are not yet widely published, general principles of drug safety assessment should be applied.
-
Dose-Ranging Studies: It is essential to perform dose-escalation studies to determine the maximum tolerated dose (MTD) and to identify any potential adverse effects.
-
Clinical Observations: Closely monitor animals for any signs of toxicity, including changes in weight, activity level, grooming behavior, and any neurological deficits.
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of the brain and other major organs to identify any signs of cellular damage or inflammation.
Conclusion
S107 hydrochloride offers a promising therapeutic avenue for a variety of CNS disorders characterized by dysregulated calcium signaling. The choice of delivery method, whether systemic or direct CNS administration, will depend on the specific research question and experimental design. The protocols and guidelines provided in these application notes are intended to serve as a starting point for researchers. It is crucial to optimize these protocols for the specific animal model and experimental conditions being used. Rigorous experimental design, careful execution, and thorough data analysis will be essential for elucidating the full therapeutic potential of S107 in the central nervous system.
References
-
PubChem Compound Summary for CID 53311704, S107 hydrochloride. National Center for Biotechnology Information. [Link]
-
What are the preferable iv vehicle system for in vivo study? ResearchGate. [Link]
-
S107 treatment or genetic rescue targeting of leaky RyR2 channels reduces Aβ production and deposition in AD-like mice brains. ResearchGate. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting S107 Hydrochloride Solubility in Aqueous Buffers
Welcome to the technical support guide for S107 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on overcoming solubility challenges with S107 hydrochloride in aqueous buffers. By understanding the chemical principles governing its solubility, you can ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving S107 hydrochloride in my aqueous buffer (e.g., PBS, TRIS). What are the most common reasons for this?
A1: Difficulty in dissolving S107 hydrochloride in aqueous buffers typically stems from a few key factors:
-
pH of the Buffer: S107 is a weak base, and its hydrochloride salt is more soluble in acidic conditions. If your buffer's pH is neutral or alkaline, the solubility of S107 hydrochloride can be significantly reduced.
-
The Common Ion Effect: The "hydrochloride" part of the molecule means it's a salt formed with hydrochloric acid. If your buffer contains a high concentration of chloride ions (Cl-), this can suppress the dissolution of S107 hydrochloride. This is a classic chemical principle known as the common ion effect, where the solubility of a salt is decreased when a solution already containing an ion in common with the salt is used as the solvent.[1][2][3]
-
Buffer Composition: Certain buffer components can interact with S107 hydrochloride, affecting its solubility. For instance, phosphate buffers can sometimes form less soluble complexes with drug molecules.[3]
-
Temperature: While heating can often increase solubility, the stability of S107 hydrochloride at elevated temperatures should be considered. Always refer to the manufacturer's datasheet for thermal stability information.
-
Purity of the Compound: Ensure you are using a high-purity grade of S107 hydrochloride, as impurities can affect solubility.[4][5][6]
Q2: What is the recommended solvent for preparing a stock solution of S107 hydrochloride?
A2: For preparing a concentrated stock solution, organic solvents are generally recommended over aqueous buffers. The choice of solvent depends on the required concentration and compatibility with your experimental system.
-
Dimethyl Sulfoxide (DMSO): DMSO is a common choice for creating high-concentration stock solutions of S107.[5][7] It is a powerful organic solvent capable of dissolving a wide range of compounds.[8] However, it's important to be mindful of the final DMSO concentration in your working solution, as it can have biological effects.[9]
-
Ethanol: Ethanol is another option, though S107's solubility is generally lower in ethanol compared to DMSO.[10][11] Similar to DMSO, the final concentration of ethanol in your experiment should be controlled to avoid off-target effects.[9]
-
Water: S107 hydrochloride does have appreciable solubility in water.[10] However, for high-concentration stock solutions that will be further diluted into various buffers, starting with an organic solvent is often more reliable to avoid precipitation upon dilution.
Here is a summary of S107 and S107 hydrochloride solubility in common solvents:
| Compound | Solvent | Solubility (mg/mL) | Molar Concentration (mM) |
| S107 Hydrochloride | Water | 49 | 199.37 |
| S107 Hydrochloride | DMSO | 24 | 97.65 |
| S107 Hydrochloride | Ethanol | 10 | 40.68 |
| S107 | DMF | 30 | - |
| S107 | DMSO | 20 | - |
| S107 | Ethanol | 0.5 | - |
| S107 | Ethanol:PBS (pH 7.2) (1:1) | 0.5 | - |
Data compiled from various supplier datasheets.[7][10][11] Always refer to the certificate of analysis for your specific batch.
Q3: I prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?
A3: This is a common issue when diluting a stock solution from an organic solvent into an aqueous buffer. The key is to ensure the final concentration in the aqueous buffer does not exceed the solubility limit of S107 hydrochloride under those specific conditions.
Here's a troubleshooting workflow:
Caption: Troubleshooting workflow for S107 HCl precipitation.
Q4: Can I use sonication or heating to help dissolve S107 hydrochloride?
A4: Yes, with caution.
-
Sonication: Using a bath sonicator can be an effective way to break up small particles and increase the rate of dissolution. This is generally a safe method.
-
Heating: Gently warming the solution (e.g., to 37°C) can increase the solubility of S107 hydrochloride. However, prolonged exposure to high temperatures could potentially degrade the compound. It is crucial to consult the manufacturer's stability data. If such data is unavailable, a pilot experiment to assess the stability of your heated solution is recommended.
Q5: What is the mechanism of action of S107, and how might this relate to solubility considerations?
A5: S107 is a stabilizer of the ryanodine receptor (RyR), specifically enhancing the binding of calstabin (FKBP) to the receptor.[4][5][7][11][12] This action helps to prevent the "leaky" calcium channels that are implicated in various disease states.[4][11][12] While the direct mechanism of action doesn't inherently dictate its solubility, understanding its role as a small molecule modulator is important. The chemical structure of S107, a benzothiazepine derivative, is what governs its physicochemical properties, including its solubility.[13] The hydrochloride salt form is utilized to improve its aqueous solubility compared to the free base.[1]
Caption: S107 mechanism of action.
Experimental Protocols
Protocol 1: Preparation of a Concentrated S107 Hydrochloride Stock Solution in DMSO
-
Materials:
-
S107 hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
-
Procedure:
-
Allow the S107 hydrochloride powder and DMSO to equilibrate to room temperature.
-
Weigh the desired amount of S107 hydrochloride powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 24 mg/mL).[10]
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.[5][7]
-
Protocol 2: Preparation of a Working Solution of S107 Hydrochloride in an Aqueous Buffer
-
Materials:
-
S107 hydrochloride stock solution (from Protocol 1)
-
Desired aqueous buffer (e.g., HEPES, MES)
-
Sterile conical tubes
-
Calibrated micropipettes
-
Vortex mixer
-
-
Procedure:
-
Thaw a single aliquot of the S107 hydrochloride stock solution at room temperature.
-
Add the desired volume of the aqueous buffer to a sterile conical tube.
-
While vortexing the buffer, slowly add the required volume of the S107 hydrochloride stock solution dropwise to the buffer. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.
-
Continue vortexing for an additional 30-60 seconds to ensure homogeneity.
-
Visually inspect the working solution for any signs of precipitation. If the solution is cloudy, consider the troubleshooting steps outlined in Q3.
-
Use the freshly prepared working solution in your experiment immediately for best results.
-
Final Recommendations
-
Always consult the manufacturer's datasheet for your specific lot of S107 hydrochloride, as solubility can vary slightly between batches.
-
Perform a small-scale solubility test in your specific buffer before preparing a large volume of working solution.
-
Maintain a low final concentration of organic solvents in your working solutions to minimize potential off-target effects in your experiments.
-
Proper storage is crucial. Keep S107 hydrochloride powder and stock solutions protected from light and moisture, and store at the recommended temperature.[5][7]
By following these guidelines and understanding the chemical principles at play, you can successfully navigate the solubility challenges of S107 hydrochloride and achieve reliable and reproducible results in your research.
References
-
National Center for Biotechnology Information. (n.d.). S107 hydrochloride. PubChem. Retrieved from [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]
-
J-Stage. (n.d.). Solubility Characteristics of Weak Bases and Their Hydrochloride Salts in Hydrochloric Acid Solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of chloride ion on dissolution of different salt forms of haloperidol. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from [Link]
-
Chemistry LibreTexts. (2016, July 20). 17.3: Factors that Affect Solubility. Retrieved from [Link]
-
PubMed. (n.d.). The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture. Retrieved from [Link]
-
ResearchGate. (2021, December 21). Solubility of drugs in ethanol and dmso. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PMC. Retrieved from [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, October 1). Polymers Enhance Chlortetracycline Hydrochloride Solubility. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Pharmacology of Chlormethiazole: A Potential Neuroprotective Agent?. PMC. Retrieved from [Link]
Sources
- 1. rjpdft.com [rjpdft.com]
- 2. Solubility Characteristics of Weak Bases and Their Hydrochloride Salts in Hydrochloric Acid Solutions [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. S 107 hydrochloride | CAS 927871-76-9 | S107 | Tocris Bioscience [tocris.com]
- 5. S107 HCl | CAS 927871-76-9 | Sun-shinechem [sun-shinechem.com]
- 6. S107 HCl 98% | CAS: 1357476-46-0 | AChemBlock [achemblock.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleck.co.jp [selleck.co.jp]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. S107 hydrochloride | C11H16ClNOS | CID 53311704 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing S107 Hydrochloride Concentration to Avoid Off-Target Effects
Welcome to the technical support center for S107 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on utilizing S107 effectively in your experiments. Our goal is to empower you with the knowledge to maximize the on-target efficacy of this potent ryanodine receptor (RyR) stabilizer while minimizing the risk of off-target effects.
Introduction: The Double-Edged Sword of Concentration
S107 hydrochloride is a valuable research tool for investigating cellular processes involving calcium signaling, particularly in the context of muscle physiology, cardiology, and neurology. Its primary mechanism of action is the stabilization of the ryanodine receptor (RyR) complex by enhancing the binding of calstabin (FKBP12/12.6), thereby preventing pathological calcium leakage from the sarcoplasmic/endoplasmic reticulum.[1] This targeted action can yield profound insights into disease mechanisms and therapeutic strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of S107 hydrochloride?
A1: S107 hydrochloride's primary molecular target is the ryanodine receptor (RyR), a large ion channel responsible for the release of calcium from intracellular stores. S107 enhances the binding of the stabilizing protein calstabin (FKBP12 for RyR1 and FKBP12.6 for RyR2) to the RyR channel.[1] This stabilization prevents the channel from entering a "leaky" state, which is associated with various pathological conditions.
Q2: What are the documented on-target effects of S107?
A2: By preventing aberrant calcium leak, S107 has been shown to have several beneficial on-target effects in preclinical models, including:
-
Improved muscle function and exercise tolerance in models of muscular dystrophy.
-
Antiarrhythmic effects in cardiac models by stabilizing RyR2.[2]
-
Neuroprotective effects by restoring normal calcium homeostasis in neurons.[3]
Q3: Has the selectivity of S107 been profiled?
A3: Yes, S107 has demonstrated a high degree of selectivity. One study reported that S107 did not interact with a panel of over 400 other receptors, enzymes, and ion channels at concentrations up to 10 µM.[2][4] This suggests that within this concentration range, S107 is highly specific for its intended RyR target.
Q4: What are the known off-target effects of S107 at high concentrations?
A4: While highly selective at lower concentrations, S107 can exhibit off-target effects at higher concentrations. A notable reported off-target effect is the reduction of neurite growth and length in isolated neonatal rat spinal cords at concentrations of 50 µM and 100 µM.[5][6] Additionally, studies have indicated a high degree of non-specific, low-affinity binding of S107 to sarcoplasmic reticulum vesicles with an EC50 of approximately 52 µM. This suggests that as concentrations approach this micromolar range, the likelihood of promiscuous binding and off-target effects increases.
Troubleshooting Guide
Issue 1: I am not observing the expected on-target effect of S107 in my cell-based assay.
-
Possible Cause 1: Suboptimal Concentration. The effective concentration of S107 can vary between cell types and experimental conditions.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific system. Start with a broad range of concentrations (e.g., 10 nM to 10 µM) and narrow down to a more focused range around the observed effective concentration.
-
-
Possible Cause 2: Compound Stability. S107 hydrochloride, like many small molecules, can degrade over time, especially if not stored properly.
-
Solution: Ensure your stock solutions are fresh and have been stored correctly (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Cell Line Specifics. The expression level of RyR and calstabin in your chosen cell line may be low, resulting in a diminished response to S107.
-
Solution: Verify the expression of RyR1/2 and FKBP12/12.6 in your cell line via Western blot or qPCR. Consider using a cell line known to express these targets at functional levels.
-
Issue 2: I am observing unexpected or contradictory results, possibly due to off-target effects.
-
Possible Cause 1: Concentration is too high. As discussed, concentrations approaching 50 µM and above are associated with off-target effects like reduced neurite outgrowth and non-specific binding.
-
Solution: Lower the concentration of S107 to a range where it is known to be selective (ideally 10 µM or lower). Re-evaluate your experimental outcomes at these lower concentrations.
-
-
Possible Cause 2: Vehicle Control Issues. The solvent used to dissolve S107 (commonly DMSO) can have its own biological effects at certain concentrations.
-
Solution: Always include a vehicle-only control in your experiments, with the DMSO concentration matching that of your highest S107 concentration. Ensure the final DMSO concentration in your cell culture medium is non-toxic (typically below 0.1%).
-
-
Possible Cause 3: Cytotoxicity. High concentrations of any compound can induce cellular stress and toxicity, leading to a variety of non-specific effects.
-
Solution: Perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) in parallel with your functional assays to ensure that the observed effects are not simply a result of cell death.
-
Visualizing Key Concepts
Caption: S107 Concentration Optimization Workflow
Quantitative Data Summary
| Parameter | Cell/System Type | Concentration | Reference |
| On-Target Efficacy | |||
| Anti-arrhythmic effect | CPVT-hiPSC-CMs | 10 µM | [2] |
| Inhibition of Ca2+ leakage | Murine myocytes | 1 µM (complete blockage) | |
| Enhanced calstabin2 binding | In vitro | Low nanomolar | [2] |
| Off-Target Effects | |||
| Reduced neurite growth | Neonatal rat spinal cord | 50 - 100 µM | [5][6] |
| Low-affinity binding | SR vesicles | EC50 ~52 µM | |
| Selectivity | |||
| No interaction with >400 targets | In vitro screen | Up to 10 µM | [2][4] |
Experimental Protocol: Determining the Optimal S107 Concentration
This protocol outlines a general method for determining the optimal concentration of S107 hydrochloride for a given cell line and experimental endpoint.
Materials:
-
S107 hydrochloride
-
Anhydrous DMSO
-
Your cell line of interest
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Reagents for your on-target assay (e.g., calcium indicator dye)
-
Reagents for a cytotoxicity assay (e.g., MTT, resazurin)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Prepare a Stock Solution:
-
Dissolve S107 hydrochloride in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. The optimal seeding density should be determined empirically for your cell line.
-
-
Prepare Serial Dilutions:
-
On the day of the experiment, prepare a series of working solutions of S107 by serially diluting the stock solution in cell culture medium.
-
A recommended starting range is from 10 nM to 20 µM. Include a vehicle-only control (medium with the same final DMSO concentration as your highest S107 concentration) and a no-treatment control.
-
-
Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of S107 or the vehicle control.
-
Incubate the cells for the desired treatment duration.
-
-
Assess On-Target and Off-Target Effects:
-
At the end of the incubation period, perform your on-target assay to measure the desired biological effect.
-
In a parallel set of wells, perform a cytotoxicity assay to assess cell viability.
-
-
Data Analysis:
-
Plot the results of your on-target assay as a function of S107 concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).
-
Plot the results of your cytotoxicity assay as a function of S107 concentration to determine the IC50 (half-maximal inhibitory concentration).
-
Select an optimal working concentration that provides a robust on-target effect with minimal cytotoxicity (ideally, a concentration well below the IC50 and within the selective range of ≤ 10 µM).
-
References
- Lehnart SE, et al. Leaky Ca2+ release channel/ryanodine receptor 2 causes seizures and sudden cardiac death in mice. J Clin Invest. 2008 Jun;118(6):2230-45.
-
PubMed. The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes. [Link]
-
PubMed. The ryanodine receptor-calstabin interaction stabilizer S107 protects hippocampal neurons from GABAergic synaptic alterations induced by Abeta42 oligomers. [Link]
Sources
- 1. S107 HCl | CAS 927871-76-9 | Sun-shinechem [sun-shinechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The ryanodine receptor-calstabin interaction stabilizer S107 protects hippocampal neurons from GABAergic synaptic alterations induced by Abeta42 oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S107 | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. S107 | CAS 927871-76-9 | Cayman Chemical | Biomol.com [biomol.com]
S107 hydrochloride stability and degradation in experimental solutions
Technical Support Center: S107 Hydrochloride
A Foreword from Your Senior Application Scientist
Welcome to the technical support guide for S107 hydrochloride. As researchers, we know that the reliability of our results hinges on the integrity of our reagents.[1] Small molecules, while powerful tools, demand careful handling to ensure their stability and solubility are maintained throughout an experiment.[1] Inconsistent results can often be traced back to seemingly minor issues in compound preparation and storage.[2]
This guide is structured as a series of questions and answers to directly address the practical challenges you might face when working with S107 hydrochloride. My goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your experimental design. We will delve into solution preparation, stability considerations, and troubleshooting common issues to ensure your experiments are both reproducible and reliable.
Section 1: Foundational Knowledge - FAQs
Q1: What is S107 hydrochloride and how does it work?
S107 is a 1,4-benzothiazepine derivative that acts as a stabilizer of the ryanodine receptor (RyR) complex.[3] Specifically, it enhances the binding of the accessory protein calstabin (FKBP12 for RyR1 and FKBP12.6 for RyR2) to the RyR channel.[3][4] In pathological conditions, such as heart failure or muscular dystrophy, the RyR channel can become "leaky" due to the dissociation of calstabin, leading to aberrant Ca2+ release from the sarcoplasmic reticulum (SR).[5][6] S107 stabilizes the closed state of the channel by reinforcing the RyR-calstabin interaction, thereby preventing this pathological Ca2+ leak.[6][7] The compound is supplied as a hydrochloride salt to enhance its aqueous solubility and stability.
Q2: Why is DMSO the recommended solvent for stock solutions?
Dimethyl sulfoxide (DMSO) is a highly effective polar aprotic solvent capable of dissolving a wide range of organic molecules that have poor solubility in water.[8] For S107 hydrochloride, DMSO is the solvent of choice for preparing high-concentration stock solutions (e.g., 10-50 mM).[4][9] This allows for the storage of the compound in a stable, concentrated form that can be easily diluted into aqueous buffers or cell culture media for experiments. It is critical to use anhydrous (dry) DMSO, as absorbed atmospheric moisture can significantly reduce the solubility of many compounds.[4][10]
Q3: Can I dissolve S107 hydrochloride directly in aqueous buffers like PBS or cell culture medium?
While the hydrochloride salt form improves water solubility compared to the free base, S107 still has limited solubility in purely aqueous solutions.[8] Attempting to dissolve the powder directly into PBS or media will likely result in incomplete dissolution and an inaccurate final concentration. The recommended best practice is to first create a high-concentration stock solution in DMSO and then dilute this stock into your aqueous experimental solution.[11] This two-step process ensures complete dissolution and accurate dosing.
Section 2: Solution Preparation, Storage, and Stability
Q4: How should I prepare and store my S107 hydrochloride stock solution?
Proper preparation and storage are critical for maintaining the integrity of your compound. Follow the detailed protocol below for preparing a DMSO stock solution.
Table 1: Recommended Storage Conditions for S107 Hydrochloride Solutions
| Solution Type | Solvent | Concentration | Storage Temperature | Shelf Life |
|---|---|---|---|---|
| Powder | N/A | N/A | -20°C | Up to 3 years[9] |
| Stock Solution | Anhydrous DMSO | 10-50 mM | -80°C (preferred) or -20°C | Up to 1 year at -80°C; 1 month at -20°C[12] |
| Working Dilution | Aqueous Buffer / Media | 1-100 µM | 2-8°C or on ice | Prepare fresh daily; use immediately.[4] |
Causality: Storing DMSO stocks at -80°C minimizes the risk of degradation over time and reduces solvent evaporation.[12] Aliquoting is crucial to avoid repeated freeze-thaw cycles, which can introduce moisture and promote compound precipitation.[10] Aqueous working solutions are far less stable and should always be prepared fresh from the frozen stock on the day of the experiment.[4]
Q5: What factors can cause my S107 hydrochloride solution to degrade?
Several factors can compromise the stability of S107 in solution. The primary risks in experimental settings are hydrolysis, pH-mediated degradation, and photodegradation.
-
Hydrolysis : S107 contains a benzamide-like structure, which includes an amide group. Amide bonds can undergo hydrolysis (cleavage by water), especially under strongly acidic or basic conditions, to form a carboxylic acid and an amine.[13][14] While generally stable at neutral pH, prolonged incubation in aqueous buffers, particularly at elevated temperatures (e.g., 37°C), can accelerate this process.[14]
-
pH : The stability of S107 can be pH-dependent. Extreme pH values (highly acidic or alkaline) used in some experimental buffers can catalyze hydrolytic degradation.[15] It is essential to ensure the final pH of your experimental solution is within a range where the compound is stable (typically pH 6-8).
-
Light : Many complex organic molecules are sensitive to light. Exposure to UV or even strong ambient light can provide the energy to initiate photochemical degradation. It is best practice to protect solutions from light by using amber vials or wrapping containers in foil.
-
Oxidation : Although less commonly cited for this specific structure, oxidation is a potential degradation pathway for many small molecules. This can be mitigated by using freshly prepared buffers and minimizing headspace in storage vials.
dot graph TD; subgraph "Factors Affecting S107 Stability" A[S107 Hydrochloride Solution]; B[pH Extremes(Acid/Base Hydrolysis)]; C[Elevated Temperature(Accelerates Degradation)]; D[Aqueous Environment(Hydrolysis)]; E[Light Exposure(Photodegradation)];
caption: Key environmental factors that can induce degradation of S107 hydrochloride in experimental solutions.
Section 3: Troubleshooting Experimental Issues
Q6: My experimental results are inconsistent. Could S107 degradation be the cause?
Yes, inconsistent results are a classic sign of compound instability or solubility issues.[2] If you observe high variability between experiments or a loss of expected biological effect over time, use the following decision tree to troubleshoot the problem.
Q7: I see a precipitate after diluting my DMSO stock into my aqueous cell culture medium. What should I do?
This is a common solubility problem when moving a compound from a high-concentration organic stock to a primarily aqueous environment.[8] This precipitation means the actual concentration of dissolved S107 is unknown and much lower than intended.
Troubleshooting Steps:
-
Lower the Final Concentration : This is the most straightforward solution. The compound may simply not be soluble at your target concentration in that specific medium.
-
Pre-warm the Medium : Warming your cell culture medium or buffer to 37°C before adding the DMSO stock can sometimes help keep the compound in solution.[8]
-
Increase Final DMSO Concentration : You may be able to increase the final percentage of DMSO in your media to aid solubility. However, most cell lines are sensitive to DMSO concentrations above 0.5%.[2] You must run a vehicle control to ensure the DMSO level itself is not causing toxicity or other artifacts.[2]
-
Vortex/Sonicate : Immediately after dilution, vortex the solution vigorously or sonicate it briefly in a water bath to aid dissolution.[11] However, if a precipitate remains, the solution should not be used.
Section 4: Key Experimental Protocols
Protocol 1: Preparation of a 10 mM S107 Hydrochloride Stock Solution in DMSO
This protocol provides a step-by-step method for accurately preparing a stable, high-concentration stock solution.
Methodology:
-
Preparation : Allow the vial of S107 hydrochloride powder (MW: 245.77 g/mol ) to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture onto the compound.
-
Weighing : On a calibrated analytical balance, carefully weigh out the desired amount of powder. For example, to make 1 mL of a 10 mM solution, weigh 2.46 mg of S107 hydrochloride.
-
Dissolution : Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Mixing : Vortex the solution vigorously for 1-2 minutes. If any particulates remain, sonicate the vial in a room temperature water bath for 5-10 minutes until the solution is completely clear.[11]
-
Aliquoting : Dispense the stock solution into small-volume, single-use aliquots in amber or light-blocking polypropylene tubes. The aliquot volume should be appropriate for a single experiment to avoid freeze-thaw cycles.
-
Storage : Label the aliquots clearly with the compound name, concentration, and date. Store immediately at -80°C, protected from light.
Protocol 2: Basic Stability Assessment by HPLC
If you suspect degradation, a simple stability study using High-Performance Liquid Chromatography (HPLC) can confirm the integrity of your compound over time in your experimental buffer.[16] This method monitors the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.[17]
Methodology:
-
Prepare Solution : Prepare a working solution of S107 hydrochloride in your specific experimental buffer (e.g., 50 µM in cell culture medium).
-
Time Zero (T=0) Sample : Immediately after preparation, take a sample of the solution and inject it into the HPLC system. Record the chromatogram. The main peak corresponds to intact S107. Note its retention time and peak area.
-
Incubate : Place the remainder of the solution under your experimental conditions (e.g., in an incubator at 37°C).
-
Time-Point Sampling : At subsequent time points (e.g., 2, 4, 8, 24 hours), withdraw additional samples and analyze them by HPLC.
-
Data Analysis : Compare the peak area of the S107 peak at each time point to the T=0 sample. A significant decrease in the parent peak area and/or the appearance of new peaks over time indicates degradation.
Table 2: Example Data from a Hypothetical HPLC Stability Study
| Time Point (Hours) | S107 Peak Area (Arbitrary Units) | % Remaining from T=0 | New Degradant Peaks Observed |
|---|---|---|---|
| 0 | 1,500,000 | 100% | No |
| 2 | 1,485,000 | 99% | No |
| 4 | 1,425,000 | 95% | Yes (minor) |
| 8 | 1,275,000 | 85% | Yes (increasing) |
| 24 | 825,000 | 55% | Yes (significant) |
Interpretation: In this hypothetical example, significant degradation occurs after 8 hours under the tested conditions, with nearly half the compound lost by 24 hours. Such data would suggest that experiments should be concluded within a 4-6 hour window to ensure compound integrity.
References
-
Novotech. How to Conduct Stability Studies for Small Molecule Drugs. Available from: [Link]
- El-Gindy, A., et al. Forced degradation studies and validated stability-indicating methods for the determination of cabergoline. Journal of Pharmaceutical Analysis.
-
Pouvreau, S., et al. (2013). Stabilization of the Skeletal Muscle Ryanodine Receptor Ion Channel-FKBP12 Complex by the 1,4-Benzothiazepine Derivative S107. PLoS ONE. Available from: [Link]
-
Wehrens, X. H. T., & Marks, A. R. (2010). The Ryanodine Receptor in Cardiac Physiology and Disease. Journal of Molecular and Cellular Cardiology. Available from: [Link]
-
Niepel, M., et al. Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Available from: [Link]
- Sreedhar, N. Y., et al. (2017). Core components of analytical method validation for small molecules-an overview. Journal of Pharmaceutical Sciences and Research.
-
KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis. Available from: [Link]
-
Separation Science. Analytical Techniques In Stability Testing. Available from: [Link]
-
Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Available from: [Link]
-
Selleck Chemicals. S107 hydrochloride Datasheet. Available from: [Link]
-
Petese, C., et al. (2022). The ryanodine receptor-calstabin interaction stabilizer S107 protects hippocampal neurons from GABAergic synaptic alterations induced by Abeta42 oligomers. The Journal of Physiology. Available from: [Link]
-
Prezi. (2025). Hydrolysis of Benzamide to Benzoic Acid. Available from: [Link]
-
ResearchGate. Effects of NOC12 and S107 on [3H]ryanodine binding to RyR1. Available from: [Link]
- Cox, R. A. (2008). Benzamide hydrolysis in strong acids: The last word. Canadian Journal of Chemistry.
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. Available from: [Link]
-
Guo, W., et al. (2021). The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes. Physiological Reports. Available from: [Link]
-
Lazo, J. S., et al. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. SLAS Discovery. Available from: [Link]
- Edward, J. T., & Meacock, S. C. R. (1957). Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid. Journal of the Chemical Society (Resumed).
-
Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. Available from: [Link]
-
Yale Center for Molecular Discovery. Practical Guidance for Small Molecule Screening. Available from: [Link]
-
NIH SEED Office. Regulatory Knowledge Guide for Small Molecules. Available from: [Link]
-
JoVE. (2025). Video: Phase I Reactions: Hydrolytic Reactions. Available from: [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Available from: [Link]
-
ResearchGate. How do you dissolve chemicals in the culture medium?. Available from: [Link]
-
PubChem - NIH. S107 hydrochloride. Available from: [Link]
- Google Patents. WO2016091350A1 - Process for improving the solubility of cell culture media.
-
ResearchGate. Flow chart for performing hydrolytic degradation. Available from: [Link]
-
Kersten, K., et al. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. SLAS Discovery. Available from: [Link]
-
University of Arizona. By compound. Available from: [Link]
- Sharma, G., et al. (2020). Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method. Marmara Pharmaceutical Journal.
- Ellin, R. I., et al. (1981). Degradation pathway of pralidoxime chloride in concentrated acidic solution. Journal of Pharmaceutical Sciences.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Stabilization of the Skeletal Muscle Ryanodine Receptor Ion Channel-FKBP12 Complex by the 1,4-Benzothiazepine Derivative S107 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The Ryanodine Receptor in Cardiac Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. prezi.com [prezi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 17. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
S107 hydrochloride lot-to-lot variability and its impact on results
A Guide to Understanding and Mitigating Lot-to-Lot Variability in Experimental Research
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding S107 hydrochloride and the challenges of lot-to-lot variability.
Q1: What is S107 hydrochloride and what is its mechanism of action?
S107 hydrochloride is a derivative of the 1,4-benzothiazepine class of molecules.[1] It is a small molecule stabilizer of the ryanodine receptor (RyR), primarily the skeletal muscle isoform RyR1 and the cardiac isoform RyR2.[2][3] Its primary mechanism involves binding to the RyR channel complex and enhancing the binding affinity of the accessory protein calstabin (also known as FKBP12 for RyR1 and FKBP12.6 for RyR2).[3][4]
Under conditions of cellular stress (e.g., oxidation, nitrosylation, phosphorylation), calstabin can dissociate from the RyR channel.[5] This dissociation leads to a "leaky" channel, resulting in a pathological, diastolic leak of calcium (Ca²⁺) from the sarcoplasmic reticulum (SR).[2][5] S107 stabilizes the closed state of the RyR channel by reinforcing the RyR-calstabin interaction, thereby preventing this pathological Ca²⁺ leak without affecting normal Ca²⁺ signaling required for muscle contraction.[2][6] This action has shown therapeutic potential in models of Duchenne muscular dystrophy (DMD) and catecholaminergic polymorphic ventricular tachycardia (CPVT).[2]
Q2: Why is lot-to-lot variability a critical issue for a small molecule like S107 hydrochloride?
Lot-to-lot variability is a significant concern in all research using chemical reagents, as it directly impacts the accuracy and reproducibility of experimental results.[7][8] For a targeted small molecule inhibitor or stabilizer like S107, even minor variations in purity can have profound consequences.[9] Impurities can interfere with the intended biological activity by:
-
Reducing Potency: If a new lot has a lower percentage of the active S107 molecule, the effective concentration in your experiment will be lower than calculated, leading to a diminished or absent biological effect.
-
Introducing Off-Target Effects: Synthesis byproducts, residual solvents, or degradation products could have their own biological activities, potentially causing confounding effects or cellular toxicity that is incorrectly attributed to S107.[10]
-
Altering Physicochemical Properties: Variations in the salt form, hydration state, or crystalline structure can affect solubility and stability, leading to issues with compound precipitation and inaccurate dosing.[6]
Ultimately, unchecked lot-to-lot variability undermines the foundation of the scientific method, which relies on the ability to reproduce findings.[8][10]
Q3: What are the potential sources of S107 hydrochloride lot-to-lot variability?
Variability between batches of S107 hydrochloride can arise from several stages of the manufacturing process:
-
Synthesis Route: Different suppliers may use different synthetic pathways, potentially leading to unique sets of byproducts and impurities.
-
Purification Efficacy: The effectiveness of the final purification steps (e.g., chromatography, recrystallization) determines the final purity level. Minor changes in this process can lead to different impurity profiles.[11]
-
Counterion Stoichiometry: As a hydrochloride salt, the precise ratio of the S107 free base to hydrochloric acid can vary, affecting the molecular weight and solubility.
-
Stability and Storage: S107 hydrochloride may degrade over time or under improper storage conditions (e.g., exposure to light, moisture, or extreme temperatures), leading to a decrease in purity.
-
Documentation: Inconsistencies in the analytical methods used by the supplier for quality control can mask underlying variability.[12][13]
Q4: What are the common experimental consequences of using a variable or low-quality lot of S107?
If you are experiencing inconsistent results, a new lot of S107 could be the culprit. Common signs include:
-
Shifting IC50/EC50 Values: A sudden increase in the concentration of S107 required to achieve the desired biological effect in a cell-based assay.
-
Loss of Efficacy: Complete failure to observe the expected phenotype (e.g., no reduction in Ca²⁺ leak, no improvement in muscle cell function).
-
Increased Data Variability: High standard deviations between technical or biological replicates that were not present with a previous lot.
-
Unexpected Cell Toxicity: Observation of cell death or stress at concentrations previously considered non-toxic.
-
Poor Solubility: Difficulty dissolving the compound or the appearance of precipitate in stock solutions at standard concentrations (e.g., in DMSO).[3]
Troubleshooting Guide: A Workflow for Validating New Lots
This section provides a systematic approach to qualifying a new lot of S107 hydrochloride to ensure it is comparable to a previously validated, "gold-standard" lot.
Q5: I suspect my new lot of S107 is causing inconsistent results. What is the first step?
The first step is a thorough documentation review. Do not assume that two lots with the same catalog number are identical. Obtain the Certificate of Analysis (CofA) for both the new lot and your previous, trusted lot. Compare them side-by-side.
| Parameter | Specification (Typical) | Lot A (Example - Good) | Lot B (Example - Suspect) | Key Considerations |
| Purity (HPLC) | ≥98%[4][14] | 99.5% | 98.1% | While Lot B is "in-spec," the lower purity could be significant. Look for the number and size of impurity peaks in the chromatogram if provided. |
| Identity (¹H-NMR) | Conforms to structure | Conforms | Conforms | This confirms the basic structure is correct but doesn't rule out impurities that may not be visible by NMR. |
| Identity (Mass Spec) | Matches expected M.W. (e.g., 245.06 for [M+H]⁺) | 245.1 | 245.1 | Confirms the mass of the primary compound. Does not quantify purity. |
| Appearance | White to off-white solid[4] | Off-white solid | Yellowish solid | A color change can indicate the presence of an impurity or degradation. |
| Solubility | Soluble in DMSO[3][4] | Clear solution at 50 mM | Hazy solution at 50 mM | Poor solubility is a major red flag for dosing inaccuracy. |
If this initial review reveals discrepancies, proceed to the analytical and functional validation steps outlined below.
Q6: How do I perform an analytical validation of my new S107 lot?
If you have access to analytical chemistry facilities, performing your own quality control is the most reliable way to ensure consistency.
This method allows you to compare the purity profile of the new lot against your old lot.
-
Preparation: Prepare 1 mg/mL solutions of both the old and new lots of S107 in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Run a linear gradient from 5% B to 95% B over 15 minutes.
-
Detection: Use a UV detector at a wavelength of 254 nm.
-
Analysis: Inject equal volumes of both samples. Compare the chromatograms. The retention time of the main peak should be identical. Critically, compare the area-under-the-curve (AUC) percentage of the main peak. A significant decrease in the main peak's AUC % or the appearance of new impurity peaks in the new lot is a clear indicator of variability.
This simple test can quickly identify major issues.
-
Preparation: Based on the supplier's datasheet (e.g., 42 mg/mL in fresh DMSO), attempt to prepare a high-concentration stock solution of the new lot.[3] Prepare a stock of your old lot at the same concentration for comparison.
-
Dissolution: Vortex thoroughly for 2-3 minutes. Gentle warming (37°C) may be applied if necessary.
-
Inspection: Visually inspect the solution against a bright light. Look for any cloudiness, particulates, or precipitate.
-
Incubation: Let the solution sit at room temperature for 30 minutes and re-inspect. A high-quality lot should form a clear, stable solution.
Q7: My new lot passed analytical checks, but it's still not working. How do I confirm its biological activity?
Analytical purity does not always guarantee biological activity. An impurity could be co-eluting with the main peak in HPLC, or the compound could be an inactive isomer. A side-by-side functional assay is the definitive test.
This assay directly tests the ability of S107 to perform its primary function: stabilizing the RyR1 channel.
-
Cell Culture: Plate a suitable cell line expressing RyR1 (e.g., C2C12 myotubes, or HEK293 cells stably expressing RyR1) in a 96-well, black-walled, clear-bottom plate. Allow cells to adhere and differentiate if necessary.
-
Calcium Dye Loading: Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Compound Preparation: Prepare serial dilutions of both the "gold-standard" old lot and the new lot of S107 in your assay buffer. Include a vehicle control (e.g., 0.1% DMSO).
-
Pre-incubation: Add the S107 dilutions and vehicle control to the appropriate wells and incubate for 15-30 minutes. This allows the compound to enter the cells and bind to its target.
-
Calcium Imaging: Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Channel Challenge: After establishing a stable baseline fluorescence, add a submaximal concentration of an RyR agonist (e.g., caffeine or 4-chloro-m-cresol) to all wells to induce a Ca²⁺ leak.
-
Data Acquisition: Measure the fluorescence intensity kinetically for several minutes. The increase in fluorescence corresponds to the release of Ca²⁺ into the cytoplasm.
-
Analysis: For each concentration, calculate the peak fluorescence response or the area under the curve. Plot the response versus the S107 concentration for both the old and new lots. Perform a non-linear regression to determine the IC50 value for each lot. The IC50 values should be within a narrow margin (e.g., +/- 2-fold) for the new lot to be considered functionally equivalent.
| Observed Problem | Potential Cause (Lot-to-Lot Variability) | Recommended Action |
| Reduced/no effect in assay | Lower purity, presence of an inhibitor, or inactive compound. | Perform head-to-head functional assay (Protocol 3) to compare IC50 values. |
| Inconsistent IC50 values | Inaccurate weighing due to hydration differences; lower active compound percentage. | Review CofA for water content. Perform HPLC purity analysis (Protocol 1). |
| Precipitate in stock solution | Different salt form, poor solubility, or high level of insoluble impurity. | Perform solubility test (Protocol 2). Filter stock solution and re-quantify concentration by UV-Vis if possible. |
| Unexpected cell toxicity | Presence of a toxic impurity from the synthesis process. | Run a simple cell viability assay (e.g., MTT or CellTiter-Glo) with the new lot vs. old lot. |
By implementing this rigorous, multi-step validation process, researchers can safeguard their experiments against the confounding effects of S107 hydrochloride lot-to-lot variability, ensuring that their results are both accurate and reproducible.
References
-
Title: Stabilization of the Skeletal Muscle Ryanodine Receptor Ion Channel-FKBP12 Complex by the 1,4-Benzothiazepine Derivative S107 Source: National Institutes of Health (NIH) URL: [Link]
-
Title: The Importance of High-Purity Chemicals in Scientific Research Source: Lab Chems Eu URL: [Link]
-
Title: The Importance of Purity in Research Chemical Synthesis Source: Global Chem Lab URL: [Link]
-
Title: Why are high-purity chemicals essential for advanced scientific experiments? Source: Valencylab URL: [Link]
-
Title: The Impact of Impurities in Lab Chemicals Source: Post Apple Scientific URL: [Link]
-
Title: S107 hydrochloride Source: Seedchem URL: [Link]
-
Title: Stabilization of the Skeletal Muscle Ryanodine Receptor Ion Channel-FKBP12 Complex by the 1,4-Benzothiazepine Derivative S107 Source: Carolina Digital Repository URL: [Link]
-
Title: Intracellular calcium leak as a therapeutic target for RYR1-related myopathies Source: PMC - PubMed Central - NIH URL: [Link]
-
Title: Lot-to-Lot Variation Source: PMC - PubMed Central - NIH URL: [Link]
-
Title: Intrinsic and Extrinsic Pharmacokinetic Variability of Small Molecule Targeted Cancer Therapy Source: PubMed URL: [Link]
-
Title: Lot-to-Lot Variation. Source: Semantic Scholar URL: [Link]
-
Title: Approaches to the Assessment of LOT-TO-LOT Variation Source: ResearchGate URL: [Link]
-
Title: The Use of Cell-Based Assays for Translational Medicine Studies Source: BioAgilytix Labs URL: [Link]
-
Title: Therapeutically relevant cell-based assays for drug discovery Source: Nuvisan URL: [Link]
-
Title: Validation of an analytical method by high-performance liquid chromatography Source: SciELO URL: [Link]
-
Title: Cell-based Assays: A Crucial Component of the Drug Discovery Process Source: BioIVT URL: [Link]
-
Title: Cell-Based Bioassays for Biologics Source: Charles River Laboratories URL: [Link]
-
Title: Cell-Based Assay Design for High-Content Screening of Drug Candidates Source: PMC - NIH URL: [Link]
-
Title: S107 hydrochloride Source: PubChem - NIH URL: [Link]
-
Title: Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography Source: Waters URL: [Link]
-
Title: HYDROCHLORIC ACID Source: Food and Agriculture Organization of the United Nations URL: [Link]
-
Title: Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production Source: IISTE.org URL: [Link]
-
Title: Synthesis of Cysteamine Hydrochloride by High Pressure Acidolysis of 2-Mercaptothiazoline Source: ResearchGate URL: [Link]
Sources
- 1. Stabilization of the Skeletal Muscle Ryanodine Receptor Ion Channel-FKBP12 Complex by the 1,4-Benzothiazepine Derivative S107 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. S107 HCl | CAS 927871-76-9 | Sun-shinechem [sun-shinechem.com]
- 5. Intracellular calcium leak as a therapeutic target for RYR1-related myopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. labchems.eu [labchems.eu]
- 8. Why are high-purity chemicals essential for advanced scientific experiments? - Valencylab [valencylab.com]
- 9. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 10. The Impact of Impurities in Lab Chemicals [postapplescientific.com]
- 11. asianpubs.org [asianpubs.org]
- 12. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lot-to-Lot Variation. | Semantic Scholar [semanticscholar.org]
- 14. S107 HCl 98% | CAS: 1357476-46-0 | AChemBlock [achemblock.com]
Best practices for long-term storage of S107 hydrochloride
Technical Support Center: S107 Hydrochloride
A Guide to Long-Term Storage and Experimental Best Practices
Welcome to the technical support guide for S107 hydrochloride. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for the proper long-term storage, handling, and use of S107 hydrochloride. Adherence to these guidelines is critical for ensuring the compound's stability, maximizing its shelf-life, and achieving reproducible experimental outcomes.
Part 1: Quick Reference Guide
For rapid access to essential storage information, please refer to the summary table and decision workflow below.
Table 1: Recommended Storage Conditions for S107 Hydrochloride
| Form | Storage Temperature | Duration | Container | Key Considerations |
| Solid Powder (Unopened) | -20°C | ≥ 3 years[1][2][3] | Original, tightly sealed vial | Protect from light; store with a desiccant. |
| +4°C | Up to 12 months[4][5] | Original, tightly sealed vial | Strictly under desiccating conditions; protect from light. | |
| Stock Solution in DMSO | -80°C | Up to 1 year[3] | Amber glass or opaque polypropylene vials | Aliquot to avoid freeze-thaw cycles; use anhydrous grade DMSO. |
| -20°C | Up to 1 month[3][6] | Amber glass or opaque polypropylene vials | Suitable for short-term storage of working aliquots. | |
| Aqueous Solution | -80°C | Stability is limited; use freshly prepared | Polypropylene vials | Prone to hydrolysis and precipitation upon freezing; not recommended for long-term storage. |
Diagram 1: S107 Hydrochloride Storage Workflow
This diagram outlines the decision-making process from receiving the compound to its long-term storage.
Sources
- 1. S107 HCl | CAS 927871-76-9 | Sun-shinechem [sun-shinechem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. selleckchem.com [selleckchem.com]
- 4. L-745870 trihydrochloride, brain penetrant D4 antagonist (CAS 866021-03-6) | Abcam [abcam.com]
- 5. documents.tocris.com [documents.tocris.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Mitigating Potential Cytotoxicity of S107 Hydrochloride at High Concentrations
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for S107 hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and in-depth guidance on the experimental use of S107, a potent and selective RyR2 calmodulin stabilizing agent. While S107 is a highly specific modulator at nanomolar concentrations, users may encounter cytotoxicity at higher concentrations. This guide explains the causal factors and provides validated protocols to mitigate these effects, ensuring data integrity and experimental success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding unexpected cytotoxicity.
Q1: I'm observing significant cell death in my S107-treated cultures, even at concentrations cited in the literature. What is the likely cause?
A: There are three primary suspects when unexpected cytotoxicity occurs:
-
Off-Target Effects: S107 is highly selective for the RyR2 channel, with screens against over 400 other receptors and enzymes showing no interaction at concentrations up to 10 µM.[1] However, concentrations significantly exceeding this threshold can lead to interactions with unintended molecular targets, a common phenomenon for small molecules.[2][3] This is the most probable cause of dose-dependent cytotoxicity.
-
Solvent Toxicity: S107 hydrochloride is typically dissolved in DMSO for stock solutions. While the salt form has aqueous solubility, high final concentrations of DMSO in your cell culture medium (typically >0.5%) can be independently cytotoxic.[4]
-
Compound Precipitation: If the working concentration of S107 exceeds its solubility limit in the culture medium, microscopic precipitates can form. These aggregates can cause physical stress to cells, leading to viability loss that is unrelated to the compound's pharmacological activity.
Q2: What is the recommended working concentration for S107 in vitro?
A: The effective concentration of S107 is cell-type and context-dependent. Its primary action, enhancing calstabin2 binding to RyR2, occurs at low nanomolar concentrations.[1] For initial experiments, we recommend performing a dose-response curve starting from a low nanomolar range (e.g., 1 nM) up to a maximum of 10 µM. Exceeding 10 µM should be done with caution, as this is where the risk of off-target effects significantly increases.[1] The goal is to identify the lowest concentration that produces the desired biological effect (the "therapeutic window").
Q3: How should I properly prepare and handle S107 hydrochloride solutions to avoid issues?
A: Proper solution preparation is critical. We recommend preparing a high-concentration stock solution (e.g., 10-25 mM) in 100% DMSO.[4][5] Aliquot this stock into single-use tubes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles. When preparing your working solution, dilute the DMSO stock directly into pre-warmed (37°C) culture medium. Always add the stock solution to the medium (not the other way around) and mix thoroughly to prevent precipitation. Ensure the final DMSO concentration in your culture is well below the toxicity threshold for your specific cell line (generally <0.1% is recommended for sensitive lines).
Q4: How stable is S107 in cell culture media during a multi-day experiment?
A: The stability of any compound in a complex biological medium at 37°C can be a concern. While specific stability data for S107 in various media is not extensively published, it is best practice to assume potential degradation over long incubation periods (>24-48 hours).[4] For long-term experiments, consider replenishing the media with freshly prepared S107 every 24 to 48 hours to ensure a consistent, effective concentration.
Section 2: In-Depth Troubleshooting Guide
Clinical Scenario: You have treated your cells (e.g., cardiomyocytes, neurons) with 25 µM S107 and observe widespread cell death via microscopy and a preliminary viability assay.
This workflow provides a logical sequence to diagnose and solve the issue.
Caption: Troubleshooting workflow for diagnosing S107 cytotoxicity.
Step 1: Rule Out Solvent-Induced Cytotoxicity
-
Causality: Before attributing toxicity to S107, you must confirm that the solvent vehicle (e.g., DMSO) is not the cause. Cells, especially primary cultures or sensitive lines, can react to very low concentrations of organic solvents.
-
Action: Set up a "vehicle control" experiment. This is a culture of your cells treated with the highest concentration of DMSO used in your experiment, but without S107. For example, if your 25 µM S107 working solution resulted in a final DMSO concentration of 0.1%, you must treat a parallel culture with 0.1% DMSO alone.
-
Self-Validation: If the vehicle control cells remain healthy while the S107-treated cells die, you have successfully ruled out solvent toxicity and can proceed. If the vehicle control also shows toxicity, you must reduce the final DMSO concentration by lowering your S107 working concentration or by using a higher-concentration stock.
Step 2: Determine the Cytotoxic and Efficacious Concentration Range
-
Causality: Every drug has a concentration at which it becomes toxic. The key is to find the "therapeutic window" where it is effective but not yet cytotoxic. A multi-point dose-response curve is the only way to establish this for your specific model system.
-
Action: Design an experiment with a wide range of S107 concentrations. A logarithmic or semi-log dilution series is most efficient. For example: 0 nM (control), 1 nM, 10 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM, and 20 µM.
-
Self-Validation: This experiment is self-validating as it will generate a curve. You should observe a plateau of high viability at low concentrations, followed by a dose-dependent decrease in viability at higher concentrations. This allows you to calculate an IC50 (the concentration at which 50% of cells are non-viable), providing a quantitative measure of cytotoxicity.
Step 3: Select and Perform an Appropriate Cell Viability Assay
-
-
Metabolic Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of a cell population, which is a good proxy for viability.[9] They are simple and reliable for initial screening.
-
Membrane Integrity Assays (e.g., LDH Release): These assays measure the release of lactate dehydrogenase (LDH), an enzyme that leaks from cells when their plasma membrane is damaged (necrosis).[8] This provides a direct measure of cell death.
-
-
Action: Perform your dose-response experiment and measure the outcome using one or more of these assays. See Section 4 for a detailed MTT protocol.
-
Self-Validation: Comparing the results from two different types of assays (e.g., MTT and LDH) can provide a more complete picture. If both show a similar dose-dependent toxicity, the result is highly robust.
Section 3: Understanding the Mechanism: On-Target Efficacy vs. Off-Target Cytotoxicity
S107 was designed for a specific molecular task: to stabilize the closed state of the RyR2 channel. At high concentrations, its effects may broaden.
Caption: S107's on-target mechanism stabilizing the RyR2 channel.
S107's primary function is to act as a "Rycal," enhancing the binding of the calstabin2 (FKBP12.6) protein to the RyR2 channel.[1][10] In pathological states like heart failure or certain arrhythmias, RyR2 channels can become "leaky," allowing calcium to escape from the sarcoplasmic reticulum during diastole. This leak can trigger cell death and arrhythmias.[10][11] S107 plugs this leak by reinforcing the interaction between RyR2 and calstabin2, stabilizing the channel in its closed state.[1][12]
The cytotoxicity observed at high concentrations is unlikely to be an exaggeration of this on-target effect. Instead, it represents a loss of specificity. The goal of your dose-response experiment is to find the concentrations where the on-target effect (e.g., reduction of calcium sparks, prevention of arrhythmias) is maximal, and the off-target cytotoxicity is minimal.
Section 4: Key Experimental Protocols
Protocol 1: Preparation of S107 Hydrochloride Solutions
-
Calculate Stock Solution: Determine the required volume of DMSO to create a 10 mM or 25 mM stock solution based on the molecular weight of S107 hydrochloride (245.77 g/mol ).
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial of S107 hydrochloride powder. Vortex thoroughly until all powder is completely dissolved. A brief, gentle warming (to 37°C) may assist dissolution.
-
Aliquoting and Storage: Dispense the stock solution into single-use, low-binding polypropylene tubes. Store immediately at -20°C or -80°C.
-
Working Solution Preparation: On the day of the experiment, thaw a single aliquot of the stock solution. Dilute it into pre-warmed (37°C) cell culture medium to the final desired concentration. For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium). Mix by gentle inversion or pipetting. Visually inspect for any signs of precipitation before adding to cells.
Protocol 2: Standard Cytotoxicity Dose-Response Assay (MTT Method)
This protocol is adapted from standard methodologies for assessing metabolic viability.[9]
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight (or for the appropriate time for your cell type).
-
Compound Treatment: Prepare a series of S107 working solutions in culture medium at 2x the final desired concentration.
-
Dosing: Carefully remove half of the medium from each well and replace it with an equal volume of the 2x S107 working solution, resulting in a 1x final concentration. Include wells for "untreated control" (medium only) and "vehicle control" (medium + highest DMSO concentration).
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of approximately 0.5 mg/mL. Incubate for 2-4 hours. Live, metabolically active cells will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance of each well on a microplate reader at the appropriate wavelength (typically ~570 nm).
-
Analysis: Normalize the data by subtracting the background absorbance and expressing the viability of treated cells as a percentage of the untreated control cells. Plot this percentage against the logarithm of the S107 concentration to generate a dose-response curve and calculate the IC50 value.
Section 5: Data Summary Table
| Parameter | Recommendation | Rationale & Key Considerations |
| Primary Solvent (Stock) | 100% DMSO | S107 hydrochloride has excellent solubility in DMSO, allowing for high-concentration stocks that minimize the final solvent percentage in culture.[5] |
| Stock Concentration | 10 - 25 mM | A high-concentration stock provides flexibility and ensures the final DMSO concentration remains low (ideally <0.1%). |
| In Vitro Starting Range | 1 nM - 1 µM | The on-target effects of S107 occur in the nanomolar range.[1] Start low to establish a baseline. |
| Max Recommended Conc. | ≤ 10 µM | Based on selectivity screening, the risk of off-target activity increases significantly above this threshold.[1] Use higher concentrations only if empirically justified. |
| Final DMSO Conc. | < 0.5% (ideally < 0.1%) | This minimizes the risk of solvent-induced cytotoxicity, which can confound results.[4] Always run a vehicle control. |
| Storage | -20°C or -80°C (single-use aliquots) | Prevents degradation from repeated freeze-thaw cycles and exposure to water/light. |
References
-
Niles, A. L., Moravec, R. A., & Riss, T. L. (2009). A cellular viability assay to monitor drug toxicity. Methods in molecular biology (Clifton, N.J.), 574, 131–142. [Link]
-
Shank, N. T., & Eastman, A. (2014). A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. Journal of visualized experiments : JoVE, (89), 51679. [Link]
-
Kusuyama, J., Takeda, K., T-T., H., & Marks, A. R. (2023). Targeting ryanodine receptor type 2 to mitigate chemotherapy-induced neurocognitive impairments in mice. Science Translational Medicine, 15(715), eadf8977. [Link]
-
Parr, M. K., et al. (2021). Investigation of the in vitro metabolism of the emerging drug candidate S107 for doping-preventive purposes. Drug Testing and Analysis. [Link]
-
Dobrev, D., & Wehrens, X. H. (2010). Stabilizing ryanodine receptor type 2: a novel strategy for the treatment of atrial fibrillation. Journal of molecular and cellular cardiology, 48(5), 811–813. [Link]
-
Ryanodine receptor 2 inhibition reduces dispersion of cardiac repolarization, improves contractile function, and prevents sudden arrhythmic death in failing hearts. PubMed Central (PMC). [Link]
-
Na, T., & Fan, S. (2022). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in cell and developmental biology, 10, 995472. [Link]
-
Inhibitors of Intracellular RyR2 Calcium Release Channels as Therapeutic Agents in Arrhythmogenic Heart Diseases. Annual Reviews. [Link]
-
Marks, A. R. (2022). Targeting ryanodine receptors to treat human diseases. The Journal of clinical investigation, 132(1), e156658. [Link]
-
Kalter, V., et al. (2025). Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. Molecular therapy. Nucleic acids, 36(3), 102636. [Link]
-
Jakovljevic, M., & Milovanovic, D. (2016). Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins. Pharmacological research, 107, 229–233. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting ryanodine receptors to treat human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stabilizing ryanodine receptor type 2: a novel strategy for the treatment of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting ryanodine receptor type 2 to mitigate chemotherapy-induced neurocognitive impairments in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in S1 H07 Hydrochloride Experiments
Welcome to the technical support center for S107 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing S107 and encountering variability in their experimental outcomes. As a potent modulator of the ryanodine receptor (RyR), S107 offers significant therapeutic promise, but its application requires precision. This document provides in-depth, experience-driven answers to common challenges, ensuring your experiments are robust, reproducible, and reliable.
The Challenge of S107 Hydrochloride
S107 is a small molecule that stabilizes the interaction between ryanodine receptors (RyR1 and RyR2) and the accessory protein calstabin (also known as FKBP12 and FKBP12.6), preventing pathological calcium leakage from the sarcoplasmic reticulum (SR).[1][2] This mechanism is crucial for correcting dysfunctional Ca2+ handling in conditions like cardiac arrhythmias, heart failure, and muscular dystrophy.[1][2][3][4] However, inconsistencies in experimental results can arise from a multitude of factors, from initial compound handling to complex biological variables. This guide will walk you through a logical troubleshooting process to identify and resolve these issues.
Section 1: Compound Handling and Preparation
The foundation of any successful experiment is the proper handling and preparation of the reagents. S107 hydrochloride, like many small molecules, has specific requirements for solubility and stability that, if overlooked, can be a primary source of inconsistent data.
Q1: What is the best way to dissolve and store S107 hydrochloride to ensure its stability and activity?
Answer: The solubility and stability of your S107 stock solution are critical for obtaining consistent results. The hydrochloride salt form of S107 generally exhibits good solubility in dimethyl sulfoxide (DMSO).[5][6]
Causality: Using an inappropriate solvent or incorrect storage conditions can lead to compound precipitation, degradation, or the formation of aggregates, all of which will reduce the effective concentration of the active compound in your experiments. DMSO is a powerful polar aprotic solvent that can effectively solvate S107 hydrochloride. Storing aliquots at -20°C or -80°C minimizes degradation from repeated freeze-thaw cycles and chemical instability at room temperature.
Recommended Solvents and Storage:
| Solvent | Maximum Solubility | Recommended Stock Conc. | Storage Temperature |
|---|---|---|---|
| DMSO | >42 mg/mL (~200 mM)[6] | 10-50 mM | -20°C or -80°C (aliquoted) |
| Water | Sparingly soluble | Not Recommended | N/A |
| Ethanol | Sparingly soluble | Not Recommended | N/A |
Detailed Protocol: Preparation of S107 Hydrochloride Stock Solution
-
Equilibration: Allow the vial of S107 hydrochloride powder to reach room temperature before opening to prevent condensation of moisture.
-
Calculation: Determine the volume of DMSO required to achieve your desired stock concentration (e.g., for a 10 mM stock from 5 mg of S107 HCl with a molecular weight of 245.77 g/mol [7], you would add approximately 2.03 mL of DMSO).
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial. Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 37°C) and sonication can be used to aid dissolution if necessary, but avoid overheating.
-
Aliquoting & Storage: Dispense the stock solution into single-use aliquots in low-binding tubes. Store immediately at -20°C or, for long-term storage, at -80°C. Avoid repeated freeze-thaw cycles.
Q2: I'm observing precipitation when diluting my DMSO stock of S107 into aqueous buffer or cell culture medium. What's happening and how can I prevent it?
Answer: This is a common issue known as "crashing out," where a compound that is highly soluble in an organic solvent like DMSO becomes insoluble when diluted into an aqueous solution.
Causality: The dramatic change in solvent polarity reduces the compound's solubility below its working concentration. The final concentration of DMSO in your aqueous solution is also a critical factor; high final DMSO concentrations can be toxic to cells.
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Aim for a final DMSO concentration of ≤0.1% in your cell-based assays. This may require preparing an intermediate dilution of your stock in buffer or medium.
-
Pre-warm Aqueous Solutions: Warming your buffer or medium to 37°C before adding the S107 stock can sometimes help maintain solubility.
-
Increase Mixing Efficiency: When diluting, add the S107 stock drop-wise into the aqueous solution while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that favor precipitation.
-
Consider Pluronic F-68: For particularly challenging compounds, adding a small amount (0.01-0.02%) of a non-ionic surfactant like Pluronic F-68 to the final aqueous solution can help maintain solubility.
Section 2: In Vitro Experiment Troubleshooting
In vitro assays, such as those using isolated cardiomyocytes or cell lines, are essential for studying the direct effects of S107. However, variability can obscure the true biological effect.
Q3: My in vitro results with S107 are not reproducible. What are the most common causes of this variability?
Answer: Reproducibility issues in in vitro S107 experiments often stem from a few key areas: inconsistent cell health, variations in compound concentration, or issues with the assay readout itself.
Causality: S107's mechanism is tightly linked to the physiological state of the cell, specifically the phosphorylation status of RyR2 and the integrity of the RyR2-calstabin2 complex.[8] Any experimental variable that affects this baseline state can alter the cell's response to S107.
Troubleshooting Workflow for In Vitro Inconsistency:
Caption: A logical workflow for troubleshooting inconsistent in vitro results.
Q4: I'm not observing the expected decrease in calcium sparks in isolated cardiomyocytes after S107 treatment. What could be wrong?
Answer: Failure to observe a reduction in spontaneous Ca2+ sparks, which are elementary SR Ca2+ release events, is a common issue that often points to problems with the experimental model or the measurement technique itself.[9][10]
Causality: S107 works by stabilizing the closed state of the RyR2 channel, thereby reducing the likelihood of spontaneous openings that cause Ca2+ sparks.[2] This effect is most pronounced under conditions of "leaky" RyR2, such as those induced by PKA hyperphosphorylation (e.g., via beta-adrenergic stimulation).[8] If the baseline Ca2+ spark frequency is already very low, or if the cells are not in a state where RyR2 is destabilized, the effect of S107 may be masked.
Key Experimental Considerations:
-
Cell Health: Only use cardiomyocytes that are rod-shaped with clear striations and are quiescent at baseline.[10] Hyper-contracted or spontaneously beating cells often have compromised SR Ca2+ handling.
-
Inducing a "Leaky" State: To maximize the observable effect of S107, consider pre-treating cardiomyocytes with a low dose of a beta-adrenergic agonist like isoproterenol (e.g., 10-100 nM) to induce PKA phosphorylation of RyR2, which causes calstabin2 dissociation.[8] S107 should then be able to counteract this effect.
-
Confocal Imaging Parameters: Ca2+ spark measurement requires rapid line-scan imaging (e.g., ~2 ms per line) to capture these fast, localized events.[9][11] Ensure your imaging parameters (laser power, gain, pixel size) are optimized to achieve a good signal-to-noise ratio without causing phototoxicity or dye bleaching.
-
Dye Loading: Use a suitable Ca2+ indicator like Fluo-4 AM. Ensure consistent loading concentrations (e.g., 5 µM) and times (e.g., 15-20 min) to avoid variability in cytoplasmic dye concentration, which affects the baseline fluorescence (F0) and spark amplitude (F/F0).[9]
Protocol: Assessment of S107 on Ca2+ Sparks in Adult Cardiomyocytes
-
Cell Isolation: Isolate ventricular myocytes from adult rodents using established enzymatic digestion protocols.
-
Plating: Plate isolated myocytes on laminin-coated coverslips and allow them to recover for at least 2 hours.
-
Dye Loading: Incubate cells with 5 µM Fluo-4 AM for 15 minutes at room temperature in a suitable buffer (e.g., Tyrode's solution).
-
Wash: Wash cells twice to remove excess dye.
-
Pre-treatment (Optional but Recommended): To induce a leaky RyR2 phenotype, incubate cells with 100 nM isoproterenol for 15-30 minutes.
-
S107 Treatment: Add S107 hydrochloride (e.g., 1 µM final concentration) to the cells and incubate for an additional 30 minutes. Include a vehicle control (e.g., 0.1% DMSO).
-
Imaging: Using a laser scanning confocal microscope in line-scan mode, acquire images along the longitudinal axis of quiescent, rod-shaped cells. Record for 5-10 seconds per cell.
-
Analysis: Use specialized software (e.g., SparkMaster in ImageJ) to automatically detect and quantify Ca2+ spark parameters (frequency, amplitude, duration, width). Compare the S107-treated group to the isoproterenol-only and vehicle control groups.
Section 3: In Vivo Experiment Troubleshooting
Translating in vitro findings to in vivo models introduces new layers of complexity, including pharmacokinetics (PK) and pharmacodynamics (PD).
Q5: I am seeing high variability in the physiological response to S107 in my animal studies. How can I minimize this?
Answer: High in vivo variability is a significant challenge and can be attributed to factors ranging from drug formulation and administration to the inherent biological diversity of the animals.
Causality: The therapeutic effect of S107 depends on achieving and maintaining an effective concentration at the target tissue (e.g., the heart). Factors that influence the absorption, distribution, metabolism, and excretion (ADME) of S107 will directly impact its efficacy and the consistency of the results.
Caption: Key factors contributing to experimental variability in in vivo S107 studies.
Strategies to Reduce In Vivo Variability:
-
Standardize Formulation and Administration: S107 is orally available.[1] For oral gavage, use a consistent and validated vehicle, such as a suspension in 0.5% carboxymethylcellulose (CMC-Na).[12] Ensure accurate administration technique to avoid variability in delivered dose.
-
Optimize Dosing Schedule: The efficacy of a drug is often highly dependent on the administration schedule.[13] Conduct a dose-response study to identify the optimal dose for your model. Consider the drug's half-life to determine the appropriate dosing frequency needed to maintain therapeutic levels.
-
Control for Animal Variables: Use animals of the same strain, sex, and a narrow age/weight range. Acclimatize animals properly to minimize stress, which can impact cardiovascular physiology. Conduct experiments at the same time of day to control for circadian variations.
-
Include PK/PD Endpoints: If possible, collect blood samples at key time points to measure plasma concentrations of S107. This allows you to correlate drug exposure with the observed physiological effect and identify animals that may be metabolic outliers.
Recommended In Vivo Dosing Parameters (Rodent Models - Starting Point):
| Parameter | Recommendation | Rationale |
|---|---|---|
| Route | Oral Gavage (p.o.) | S107 is reported to be orally bioavailable.[1] |
| Vehicle | 0.5% CMC-Na in water | Provides a uniform suspension for consistent dosing.[12] |
| Dose Range | 1-10 mg/kg | A typical starting range for in vivo efficacy studies. |
| Frequency | Once or twice daily | Dependent on the pharmacokinetic profile in your model. |
Q6: Are there known off-target effects of S107 that could be confounding my results?
Answer: S107 has been shown to be highly selective. Screening against a large panel of over 400 receptors, enzymes, and ion channels revealed no significant interactions at concentrations up to 10 µM.[1]
Causality: A highly selective compound is less likely to produce confounding effects through unintended biological interactions.[14][15] The primary mechanism of S107 is its specific action of enhancing the binding of calstabin to RyR channels.[1][16][17] While the risk of direct off-target effects appears low, it is always crucial in any experiment to consider that unexpected outcomes could arise from downstream consequences of the primary target modulation or from uncharacterized metabolites.
Best Practices:
-
Use the Lowest Effective Dose: This minimizes the potential for any concentration-dependent off-target effects.
-
Include Appropriate Controls: In addition to a vehicle control, consider using a negative control compound with a similar chemical structure but no activity on RyR channels, if available.
-
Confirm Target Engagement: Whenever possible, confirm that S107 is engaging its target in your model system. One way to do this is to perform co-immunoprecipitation assays on tissue lysates from treated and untreated animals to show an increased association of calstabin2 with RyR2.
Protocol: Co-immunoprecipitation of RyR2-Calstabin2 Complex from Heart Tissue
-
Tissue Lysis: Homogenize heart tissue from vehicle- and S107-treated animals in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Pre-clearing: Incubate the lysate with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-RyR2 antibody overnight at 4°C.
-
Capture Complex: Add fresh protein A/G agarose beads to capture the antibody-antigen complex.
-
Washes: Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using SDS-PAGE sample buffer and heating.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both RyR2 (to confirm successful IP) and calstabin2.[18] An increase in the calstabin2 signal in the S107-treated samples, normalized to the amount of immunoprecipitated RyR2, indicates enhanced complex formation.[19]
References
-
The ryanodine receptor-calstabin interaction stabilizer S107 protects hippocampal neurons from GABAergic synaptic alterations induced by Abeta42 oligomers. PubMed. Available from: [Link]
-
The ryanodine receptor–calstabin interaction stabilizer S107 protects hippocampal neurons from GABAergic synaptic alterations induced by Abeta42 oligomers | Request PDF. ResearchGate. Available from: [Link]
-
The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes. National Institutes of Health (NIH). Available from: [Link]
-
Measuring Ca²⁺ sparks in cardiac myocytes. PubMed. Available from: [Link]
-
Measuring Ca²⁺ sparks in cardiac myocytes. Glasgow Caledonian University. Available from: [Link]
-
Calcium Spark Detection and Event-Based Classification of Single Cardiomyocyte Using Deep Learning. Frontiers. Available from: [Link]
-
Imaging Calcium Sparks in Cardiac Myocytes. National Institutes of Health (NIH). Available from: [Link]
-
Characteristics of calcium sparks in cardiomyocytes derived from embryonic stem cells. The Journal of Physiology. Available from: [Link]
-
Enhancing calstabin binding to ryanodine receptors improves cardiac and skeletal muscle function in heart failure. National Institutes of Health (NIH). Available from: [Link]
-
The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes. PubMed. Available from: [Link]
-
Stabilization of cardiac ryanodine receptor prevents intracellular calcium leak and arrhythmias. PNAS. Available from: [Link]
-
Off-target effects in CRISPR/Cas9 gene editing. National Institutes of Health (NIH). Available from: [Link]
-
Quo vadis Cardiac Glycoside Research? MDPI. Available from: [Link]
-
Co-immunoprecipitation of RyR2 and RyR3 expressed in HEK293 cells... ResearchGate. Available from: [Link]
-
PHARMACOKINETICS, PHARMACODYNAMICS, AND SAFETY RESULTS FROM A PHASE 1 MULTIPLE ASCENDING DOSE STUDY OF THE SELECTIVE ALDOSTERONE SYNTHASE INHIBITOR CIN-107. ResearchGate. Available from: [Link]
-
S107 hydrochloride. PubChem. Available from: [Link]
-
Seasonal variation of cardiac glycosides in naturally grown mature plants. ResearchGate. Available from: [Link]
-
Phosphorylation-Dependent Interactome of Ryanodine Receptor Type 2 in the Heart. National Institutes of Health (NIH). Available from: [Link]
-
The Experimental Studies on Cardiac Glycoside(Ouabain) and Electrolytes. ResearchGate. Available from: [Link]
-
ryanodine receptor interactions: Rescue of heart failure by calstabin2 in mice. National Institutes of Health (NIH). Available from: [Link]
-
Investigation of the in vitro metabolism of the emerging drug candidate S107 for doping-preventive purposes. ResearchGate. Available from: [Link]
-
Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing. Dove Press. Available from: [Link]
-
Off-Target Effects and Where to Find Them. CRISPR Medicine News. Available from: [Link]
-
[Experimental studies on neurotoxic side-effects of cardiac glycosides]. PubMed. Available from: [Link]
-
Cardiac glycosides: Looking beyond heart failure and atrial fibrillation. National Institutes of Health (NIH). Available from: [Link]
-
Off-Target Effects and Where to Find Them. CRISPR Medicine News. Available from: [Link]
-
How to Troubleshoot Experiments that Just Aren't Working. ZAGENO. Available from: [Link]
-
Schedule-dependent antitumor effect of gemcitabine in in vivo model system. PubMed. Available from: [Link]
-
(PDF) Learning to Troubleshoot experiments. ResearchGate. Available from: [Link]
-
Murine pharmacokinetics of 6-aminonicotinamide (NSC 21206), a novel biochemical modulating agent. PubMed. Available from: [Link]
-
Troubleshooting LPR Experiments. Pine Research Instrumentation. Available from: [Link]
-
The Pharmacology of Chlormethiazole: A Potential Neuroprotective Agent? National Institutes of Health (NIH). Available from: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S 107 hydrochloride | CAS 927871-76-9 | S107 | Tocris Bioscience [tocris.com]
- 5. 5.00469, RyR-Calstabin Interaction Stabilizer, S107, 98 (HPLC) [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
- 7. S107 hydrochloride | C11H16ClNOS | CID 53311704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Frontiers | Calcium Spark Detection and Event-Based Classification of Single Cardiomyocyte Using Deep Learning [frontiersin.org]
- 10. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. selleck.co.jp [selleck.co.jp]
- 13. Schedule-dependent antitumor effect of gemcitabine in in vivo model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. The ryanodine receptor-calstabin interaction stabilizer S107 protects hippocampal neurons from GABAergic synaptic alterations induced by Abeta42 oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Enhancing calstabin binding to ryanodine receptors improves cardiac and skeletal muscle function in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phosphorylation-Dependent Interactome of Ryanodine Receptor Type 2 in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing S107 Hydrochloride Treatment In Vitro
Welcome to the technical support center for the in vitro application of S107 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common issues encountered during experimentation. As a Senior Application Scientist, my goal is to provide you with a comprehensive, scientifically grounded framework to optimize your S107 hydrochloride incubation time and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for S107 hydrochloride?
A1: S107 hydrochloride is a small molecule belonging to the 1,4-benzothiazepine class of compounds known as "Rycals."[1] Its primary mechanism of action is to stabilize the ryanodine receptor (RyR), a critical intracellular calcium release channel located on the sarcoplasmic reticulum (SR) membrane.[1] Specifically, S107 enhances the binding of the accessory protein calstabin (also known as FKBP12 for RyR1 and FKBP12.6 for RyR2) to the RyR channel.[2][3] This stabilization prevents the pathological leakage of calcium (Ca²⁺) from the SR into the cytoplasm during the resting state of the cell, without significantly affecting normal Ca²⁺ signaling required for processes like excitation-contraction coupling.[1][4]
Q2: Which ryanodine receptor isoforms does S107 target?
A2: S107 has been shown to be effective in stabilizing both RyR1, the predominant isoform in skeletal muscle, and RyR2, the primary isoform in cardiac muscle.[3][5] This makes it a valuable tool for studying and potentially treating disorders related to RyR dysfunction in both of these tissue types.
Q3: What are the typical working concentrations for S107 hydrochloride in vitro?
A3: The optimal working concentration of S107 hydrochloride is highly dependent on the cell type, the specific experimental endpoint, and the duration of the treatment. Based on published studies, a common starting range for in vitro experiments is between 1 µM and 10 µM.[3] However, it is crucial to perform a dose-response study to determine the most effective and non-toxic concentration for your specific experimental setup.[6]
Q4: How does the choice of incubation time relate to the experimental goals?
A4: The optimal incubation time is intrinsically linked to the biological process being investigated.
-
Short-term incubations (30 minutes to 4 hours): These are generally sufficient for studying rapid signaling events, such as the inhibition of acute, trigger-induced calcium sparks or immediate changes in protein phosphorylation cascades downstream of calcium signaling.
-
Long-term incubations (24 to 72 hours): These are necessary when assessing endpoints that require more time to manifest, such as changes in gene expression, cell viability, apoptosis, or chronic alterations in cellular calcium handling.[7] For instance, observing a reduction in compensatory mechanisms or long-term structural changes would necessitate longer incubation periods.
Troubleshooting Guide: Optimizing S107 Hydrochloride Incubation
This guide addresses common issues that may arise during the optimization of S107 hydrochloride incubation time.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| No or minimal biological effect observed. | 1. Incubation time is too short: The effect may not have had sufficient time to develop. | - Perform a time-course experiment with a broader range of time points (e.g., 1, 4, 8, 24, 48, 72 hours).[8] |
| 2. Concentration of S107 is too low: The dose may be insufficient to elicit a response in your cell model. | - Conduct a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 20 µM).[6] | |
| 3. Low expression of RyR1/RyR2 in the cell line: The target protein may not be present in sufficient quantities. | - Verify the expression of the target RyR isoform in your cell line using techniques like qPCR or Western blot. | |
| 4. S107 instability in culture medium: The compound may be degrading over the course of a long incubation. | - Consider replacing the medium with freshly prepared S107 at regular intervals for long-term experiments.[9] - Perform a stability study of S107 in your specific cell culture medium.[10] | |
| High variability between replicate wells or experiments. | 1. Inconsistent cell seeding density: Uneven cell numbers can lead to variable responses. | - Ensure a homogenous cell suspension before seeding and use a consistent seeding density for all experiments.[4] |
| 2. Edge effects in multi-well plates: Wells on the periphery of the plate can be prone to evaporation, leading to altered drug concentrations. | - Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity.[4] | |
| 3. Inconsistent preparation of S107 solutions: Errors in dilution can lead to inaccurate concentrations. | - Prepare a large batch of a concentrated stock solution, aliquot it, and store it at -20°C or -80°C to ensure consistency across experiments.[9] | |
| Observed cell toxicity or death. | 1. Concentration of S107 is too high: The compound may be cytotoxic at higher concentrations. | - Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the optimal non-toxic working concentration range for your specific cell line and incubation time.[11] |
| 2. Solvent (DMSO) toxicity: The concentration of the vehicle control may be too high. | - Ensure the final DMSO concentration in your culture medium is at a non-toxic level, typically below 0.5%.[9] Include a vehicle-only control in all experiments. | |
| 3. Cell health and confluency: Unhealthy or overly confluent cells can be more susceptible to stress. | - Use cells that are in the logarithmic growth phase and ensure they are not over-confluent at the time of treatment.[5] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of S107 Hydrochloride (Dose-Response Assay)
This protocol outlines a method to determine the optimal, non-toxic working concentration of S107 hydrochloride for your specific cell line using a cell viability assay (e.g., MTT).
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
S107 hydrochloride stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized buffer)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment. Allow the cells to adhere and recover overnight.
-
Compound Preparation: Prepare serial dilutions of S107 hydrochloride in complete culture medium. A common starting range is 0.1 µM to 20 µM. Include a vehicle-only control (DMSO at the same final concentration as the highest S107 dose).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of S107 hydrochloride.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
MTT Assay: At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the S107 concentration to determine the IC₅₀ value and the optimal non-toxic concentration range.
Protocol 2: Determining the Optimal Incubation Time (Time-Course Study)
This protocol helps to identify the most appropriate incubation time for S107 hydrochloride to observe the desired biological effect.
Procedure:
-
Cell Seeding: Seed your cells in multiple 96-well plates (one for each time point) as described in Protocol 1.
-
Compound Preparation: Prepare your optimal concentration of S107 hydrochloride (determined from Protocol 1) and a vehicle control in complete culture medium.
-
Treatment: Treat the cells with S107 hydrochloride or vehicle control.
-
Incubation: Incubate the plates for different durations (e.g., 1, 4, 8, 24, 48, 72 hours).
-
Endpoint Assay: At each time point, perform your specific functional assay (e.g., calcium imaging, Western blot for a specific marker, gene expression analysis).
-
Data Analysis: Analyze the results for each time point to determine when the maximal and most consistent effect of S107 hydrochloride is observed.
Visualizations
Signaling Pathway of S107 Hydrochloride
Caption: Mechanism of S107 hydrochloride action on the ryanodine receptor.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for determining optimal S107 hydrochloride incubation time.
References
-
Al-Ghamdi, M. S. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 57–81. [Link]
-
Guo, W., et al. (2021). The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes. Physiological Reports, 9(17), e15011. [Link]
-
Bitesize Bio. (2025). 6 Steps for Successful in vitro Drug Treatment. Retrieved from [Link]
-
ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved from [Link]
-
Brown, J. A., & Attardi, L. D. (2015). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Oncotarget, 6(30), 28535–28540. [Link]
-
Guo, W., et al. (2021). The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes. PubMed, 34523260. [Link]
-
Galluzzi, L., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and...”. Anticancer Research, 39(7), 3375-3384. [Link]
-
Scott, J. S., et al. (2011). Optimization of a Potent, Orally Active S1P1 Agonist Containing a Quinolinone Core. ACS Medicinal Chemistry Letters, 2(12), 929–934. [Link]
-
ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media?. Retrieved from [Link]
-
Protocols.io. (2024). Cytotoxicity Assay Protocol. Retrieved from [Link]
-
Sasaki, K., et al. (2016). Patient-Specific Human Induced Pluripotent Stem Cell Model Assessed with Electrical Pacing Validates S107 as a Potential Therapeutic Agent for Catecholaminergic Polymorphic Ventricular Tachycardia. PLOS ONE, 11(10), e0164795. [Link]
-
Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. What is the optimal incubation time? | TheWell Bioscience [thewellbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. sartorius.com [sartorius.com]
Validation & Comparative
Topic: S107 Hydrochloride vs. JTV-519 for RyR2 Stabilization
An In-Depth Comparative Guide for Researchers
The dysregulation of the cardiac ryanodine receptor 2 (RyR2), a critical ion channel for cardiomyocyte calcium (Ca²⁺) handling, is a key pathological mechanism in heart failure and life-threatening arrhythmias. This "leaky" channel state, characterized by aberrant diastolic Ca²⁺ release from the sarcoplasmic reticulum (SR), has driven the development of stabilizing compounds. Among these, S107 hydrochloride and JTV-519 (also known as K201) are two of the most widely studied 1,4-benzothiazepine derivatives.
This guide provides a comprehensive comparison of these two agents, moving beyond surface-level descriptions to delve into their mechanistic nuances, selectivity profiles, and the critical implications for experimental design. Our objective is to equip researchers with the necessary insights to make an informed decision based on the specific demands of their scientific inquiry.
The Target: Understanding the RyR2 Macromolecular Complex
The RyR2 is not a standalone channel but the core of a large macromolecular complex. Its stability and gating are governed by interactions with numerous regulatory proteins. Of paramount importance is the 12.6-kDa FK506-binding protein (FKBP12.6, also known as calstabin2) . Under physiological conditions, FKBP12.6 binds to each RyR2 subunit, stabilizing the channel in its closed state and preventing diastolic Ca²⁺ leakage.[1][2] Pathological stressors, such as PKA-dependent hyperphosphorylation in heart failure or certain genetic mutations, cause FKBP12.6 to dissociate from the complex, leading to a "leaky" channel.[3][4] Both S107 and JTV-519 are designed to counteract this dissociation.
Figure 1. Mechanism of RyR2 destabilization and the site of action for S107 and JTV-519.
S107 Hydrochloride: The High-Fidelity Stabilizer
S107, often referred to as a "Rycal," is a compound developed specifically to enhance the interaction between RyR2 and FKBP12.6.[1][5] Its primary, and most critical, attribute for a researcher is its high selectivity.
Mechanism of Action: S107 functions by increasing the binding affinity of FKBP12.6 for the RyR2 channel.[5][6] This action effectively restores the integrity of the channel complex, even in the face of pathological stimuli like PKA phosphorylation or oxidative stress, thereby "plugging" the diastolic Ca²⁺ leak.[5][7][8]
Selectivity Profile: Extensive screening has demonstrated that S107 is remarkably specific. At concentrations effective for RyR2 stabilization (up to 10 μM), it shows no significant interaction with over 400 other receptors, enzymes, or ion channels, including critical cardiac voltage-gated Na⁺, K⁺, and Ca²⁺ channels.[5][6][9] This high degree of selectivity is its principal advantage, as it allows researchers to attribute observed effects directly to the stabilization of RyR2 with a high degree of confidence.
JTV-519 (K201): The Multi-Target Cardioprotective Agent
JTV-519 is also a 1,4-benzothiazepine derivative that stabilizes the RyR2-FKBP12.6 complex.[4][10] However, its pharmacological profile is considerably broader, a fact that presents both opportunities and challenges in experimental design.
Mechanism of Action: Like S107, JTV-519 enhances the binding of FKBP12.6 to RyR2, preventing Ca²⁺ leak and improving channel gating in failing hearts.[4][11] Some evidence suggests it may also act on RyR2 independently of FKBP12.6, potentially by directly influencing channel conformation.[10][12]
Selectivity Profile: Unlike S107, JTV-519 is a multi-channel blocker. It has been documented to inhibit a range of other cardiac ion channels, including:
-
L-type Ca²⁺ current (ICa)[13]
-
Late sodium current (INa)[13]
-
Various potassium currents (IK1, IKr, IKAch)[13]
This multi-target nature means that the observed physiological effects of JTV-519 are a composite of RyR2 stabilization and the modulation of other critical electrophysiological components.[14][15]
Head-to-Head Performance Comparison
| Feature | S107 Hydrochloride | JTV-519 (K201) |
| Primary Mechanism | Highly specific stabilization of the RyR2-FKBP12.6 interaction.[5][6] | Stabilizes the RyR2-FKBP12.6 interaction; may also have direct RyR2 effects.[4][10] |
| Selectivity | High selectivity for RyR2; no significant off-target effects on other cardiac ion channels at working concentrations.[6][9] | Multi-channel blocker; inhibits Na⁺, K⁺, and Ca²⁺ channels in addition to its effects on RyR2.[13][14] |
| Key Advantage | Mechanistic clarity. Observed effects can be confidently attributed to RyR2 stabilization. | Broad cardioprotective profile. May offer a more potent anti-arrhythmic effect in some models due to multi-target action. |
| Experimental Consideration | The ideal tool for isolating and studying the direct consequences of RyR2 Ca²⁺ leak. | Requires careful controls to dissect the effects of RyR2 stabilization from other ion channel blockade. |
| Reported In Vitro Concentration | 1-10 μM[5] | 0.1-1 μM[16] |
| Chemical Structure | 2,3,4,5-Tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine hydrochloride[17] | 4-[3-(4-benzylpiperidin-1-yl)propionyl]-7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine[3] |
Guidance for Experimental Design: Selecting the Right Tool
The choice between S107 and JTV-519 is fundamentally a choice between mechanistic precision and broad-spectrum effect.
-
To Isolate the Role of RyR2 Leak: If your hypothesis is centered specifically on the downstream consequences of a "leaky" RyR2 channel (e.g., altered Ca²⁺ signaling, mitochondrial dysfunction, arrhythmogenesis), S107 is the superior choice . Its selectivity ensures that your results are not confounded by unintended alterations in sarcolemmal ion currents.
-
To Model a Multi-Target Therapeutic Strategy: If your goal is to assess a more complex anti-arrhythmic or cardioprotective strategy that mirrors some clinical drugs, JTV-519 may be more appropriate . However, it is imperative to acknowledge its multi-target nature in your interpretation and, where possible, use other specific channel blockers as controls to delineate the relative contribution of each target.
Core Experimental Workflow: Assessing RyR2 Stabilization in Cardiomyocytes
This protocol outlines a standard method for quantifying the efficacy of RyR2 stabilizers at the cellular level.
Figure 2. Standard experimental workflow for assessing RyR2 stabilizer efficacy.
Detailed Protocol Steps & Rationale:
-
Cardiomyocyte Isolation: Ventricular myocytes are isolated from animal models (e.g., mouse, rat, rabbit) to provide a primary cellular system for studying excitation-contraction coupling.
-
Cell Loading: Cells are incubated with a fluorescent Ca²⁺ indicator like Fluo-4 AM. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the Ca²⁺-sensitive form in the cytosol.
-
Baseline Recording: Using a confocal microscope in line-scan mode provides the high spatiotemporal resolution needed to visualize and quantify localized Ca²⁺ release events (sparks). This establishes a baseline for each cell.
-
Compound Incubation: Cells are treated with the chosen compound (S107 or JTV-519) at a predetermined concentration or vehicle as a control. This step validates the compound's direct effect.
-
Induce RyR2 Stress: A β-adrenergic agonist like isoproterenol is commonly used to activate PKA, phosphorylate RyR2, and induce a leaky channel phenotype, mimicking a key aspect of heart failure pathology.
-
Post-Stress Recording: The frequency and magnitude of Ca²⁺ sparks and the incidence of propagating Ca²⁺ waves are measured. An effective stabilizer will significantly reduce these events.
-
Data Analysis: The primary endpoint is a statistically significant reduction in diastolic Ca²⁺ spark frequency in the drug-treated group compared to the vehicle control under stress conditions.
Conclusion and Recommendations
S107 hydrochloride and JTV-519 are both potent stabilizers of the RyR2 channel. However, they are not interchangeable.
-
S107 hydrochloride is a precision tool. Its high selectivity makes it the compound of choice for fundamental research aimed at dissecting the specific role of RyR2-mediated Ca²⁺ leak in cardiac pathology.
-
JTV-519 is a broad-spectrum agent. Its multi-target profile makes it a useful compound for studying complex cardioprotective phenomena but requires a nuanced interpretation of results due to its confounding effects on other ion channels.
The selection of one agent over the other is a critical decision that will fundamentally shape the interpretation and impact of your research findings. A clear understanding of your central scientific question should always be the guiding principle.
References
- 1. The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Changes in the Cardiac RyR2 With Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Cardioprotective Agent K201 Is Natriuretic and Glomerular Filtration Rate Enhancing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. S107 | RyR2 stabilizer | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Stabilization of the skeletal muscle ryanodine receptor ion channel-FKBP12 complex by the 1,4-benzothiazepine derivative S107 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JCI - Leaky Ca2+ release channel/ryanodine receptor 2 causes seizures and sudden cardiac death in mice [jci.org]
- 10. JTV-519 - Wikipedia [en.wikipedia.org]
- 11. A new cardioprotective agent, JTV519, improves defective channel gating of ryanodine receptor in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cardiac ryanodine receptor in metabolic syndrome: is JTV519 (K201) future therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of JTV-519 on stretch-induced manifestations of mechanoelectric feedback - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. K201 (JTV-519) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. S107 HCl | CAS 927871-76-9 | Sun-shinechem [sun-shinechem.com]
A Comparative Guide to the Efficacy of S107 Hydrochloride and Dantrolene on Ryanodine Receptor 1 (RyR1)
For Researchers, Scientists, and Drug Development Professionals
The ryanodine receptor 1 (RyR1) is a critical intracellular calcium release channel that governs skeletal muscle excitation-contraction coupling. Dysregulation of RyR1 function is a hallmark of several debilitating inherited and acquired myopathies, including malignant hyperthermia (MH), central core disease (CCD), and has been implicated in the pathology of Duchenne muscular dystrophy (DMD). Consequently, pharmacological modulation of RyR1 represents a significant therapeutic strategy. This guide provides an in-depth comparison of two prominent RyR1 modulators: the clinically established dantrolene and the investigational compound S107 hydrochloride.
The Pivotal Role of RyR1 in Skeletal Muscle Physiology and Disease
Located in the sarcoplasmic reticulum (SR) membrane of skeletal muscle, the RyR1 channel mediates the rapid release of stored calcium (Ca2+) into the cytoplasm upon neuronal stimulation. This Ca2+ surge triggers a cascade of events culminating in muscle contraction. The stability and proper gating of the RyR1 channel are maintained by its association with the accessory protein calstabin1 (also known as FKBP12).[1] In various pathological states, post-translational modifications such as oxidation and S-nitrosylation can cause calstabin1 to dissociate from the RyR1 complex.[2][3][4] This dissociation leads to a "leaky" channel, resulting in chronic Ca2+ leakage from the SR, which contributes to muscle weakness and damage.[1][2][3][4][5]
Figure 1: RyR1 function in physiological and pathological states.
Distinct Mechanisms of RyR1 Modulation
S107 hydrochloride and dantrolene employ different strategies to mitigate RyR1 dysfunction.
S107 Hydrochloride: A Calstabin1 Stabilizer
S107 is a benzothiazepine derivative, part of a class of compounds known as "Rycals," designed to stabilize the interaction between RyR1 and calstabin1.[1][6] By enhancing the binding affinity of calstabin1 to the RyR1 channel, particularly when the channel is compromised by oxidative stress or mutations, S107 effectively "plugs" the Ca2+ leak.[1][2][7] This mechanism aims to restore the normal, closed resting state of the channel without directly blocking its activation during excitation-contraction coupling.[8]
Figure 2: Proposed mechanism of action of S107 hydrochloride.
Dantrolene: A Direct Channel Inhibitor
Dantrolene, a hydantoin derivative, is the only clinically approved drug for the life-threatening condition of malignant hyperthermia.[9][10][11][12] It acts as a direct inhibitor of the RyR1 channel, reducing its open probability and thereby suppressing aberrant Ca2+ release.[12][13] While its precise binding site has been a subject of investigation, recent cryo-electron microscopy studies have revealed that dantrolene binds to the cytoplasmic assembly of RyR1, distant from the ion gate.[14][15][16] This binding allosterically restricts the channel's activation module.[16] Unlike S107, dantrolene's primary action is not on the RyR1-calstabin1 interaction but rather on the conformational state of the channel itself.[12]
Comparative Efficacy: Insights from Experimental Data
The distinct mechanisms of S107 and dantrolene translate to different efficacy profiles, which have been characterized in various preclinical and clinical contexts.
Table 1: Summary of Efficacy Data
| Feature | S107 Hydrochloride | Dantrolene |
| Primary Mechanism | Stabilizes RyR1-calstabin1 interaction, reducing Ca2+ leak.[1][2][7] | Directly inhibits RyR1 channel opening.[12][13] |
| Therapeutic Focus | Chronic conditions with leaky RyR1 channels (e.g., muscular dystrophies, heart failure).[1][2][6] | Acute hypermetabolic crises (e.g., malignant hyperthermia).[9][10][11][17] |
| Effect on Muscle Function | Improves muscle strength and exercise performance in mouse models of DMD.[2] | Prevents and treats muscle rigidity and hypermetabolism in MH.[9][17] |
| Isoform Selectivity | Also stabilizes RyR2-calstabin2 interaction in cardiac muscle.[8][18] | Primarily targets RyR1 and RyR3; less effective on RyR2 under normal conditions.[12][19][20] |
Experimental Protocols for Efficacy Assessment
A variety of in vitro assays are employed to characterize the effects of compounds on RyR1 function. Two common methods are [3H]ryanodine binding assays and live-cell Ca2+ imaging.
[3H]Ryanodine Binding Assay
This assay provides a quantitative measure of RyR1 channel activity.[21][22] Ryanodine, a plant alkaloid, specifically binds to the open conformation of the RyR1 channel.[21] Therefore, the amount of radiolabeled [3H]ryanodine binding to SR vesicles is directly proportional to the channel's open probability.
Figure 3: Workflow for a [3H]ryanodine binding assay.
Step-by-Step Methodology:
-
Preparation of SR Vesicles: Isolate sarcoplasmic reticulum microsomes from skeletal muscle tissue or from cell lines heterologously expressing RyR1.[21][22]
-
Incubation: Incubate the SR vesicles with [3H]ryanodine in the presence of varying concentrations of the test compound (S107 or dantrolene) and specific concentrations of Ca2+ to modulate channel activity.[21]
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the SR vesicles (with bound [3H]ryanodine) from the unbound [3H]ryanodine.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Analysis: A decrease in [3H]ryanodine binding in the presence of a test compound indicates inhibition of RyR1 channel opening.[23]
Live-Cell Calcium Imaging
This method allows for the real-time measurement of intracellular Ca2+ dynamics in response to RyR1 modulators.[24][25]
Step-by-Step Methodology:
-
Cell Culture and Transfection: Culture cells (e.g., HEK293 or C2C12 myotubes) and, if necessary, transfect them with a plasmid encoding the RyR1 channel.[24][26]
-
Loading with Ca2+ Indicator: Load the cells with a fluorescent Ca2+ indicator dye (e.g., Fura-2 AM or Fluo-4 AM).[24]
-
Baseline Measurement: Measure the baseline fluorescence, which corresponds to the resting intracellular Ca2+ concentration.
-
Compound Application and Stimulation: Apply the test compound (S107 or dantrolene) followed by an RyR1 agonist (e.g., caffeine or 4-chloro-m-cresol) to induce Ca2+ release.[24][25]
-
Data Acquisition and Analysis: Record the changes in fluorescence intensity over time using a fluorescence microscope. A reduction in the agonist-induced Ca2+ transient in the presence of the test compound indicates inhibition of RyR1-mediated Ca2+ release.[27]
Conclusion and Future Directions
S107 hydrochloride and dantrolene represent two distinct and valuable pharmacological approaches to targeting RyR1. Dantrolene's established role as a direct channel blocker makes it indispensable for the acute management of malignant hyperthermia.[9][11][17] S107, with its novel mechanism of stabilizing the RyR1-calstabin1 complex, holds significant promise for the chronic treatment of myopathies characterized by a leaky channel phenotype, such as Duchenne muscular dystrophy.[1][2][6]
The continued investigation into the nuanced mechanisms of these compounds, coupled with the development of more refined and specific modulators, will be crucial in advancing the therapeutic landscape for RyR1-related diseases. Future research should focus on direct, head-to-head comparisons in relevant disease models and ultimately, in well-designed clinical trials to fully delineate their therapeutic potential.
References
- Chamberlain, R. S., et al. (2014). Dantrolene for the treatment of malignant hyperthermia and other malignant hyperthermia-like syndromes: a review of the literature.
- Fruen, B. R., et al. (2001). Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity. Journal of Biological Chemistry, 276(26), 23789-23795.
- RYANODEX® (dantrolene sodium) for injectable suspension. (n.d.). Eagle Pharmaceuticals.
- JoVE. (2023). Directly Acting Muscle Relaxants: Dantrolene and Botulinum Toxin. Journal of Visualized Experiments.
- Samso, M., et al. (2024). Dantrolene inhibition of ryanodine receptor 1 carrying the severe malignant hyperthermia mutation Y522S visualized by cryo-EM. bioRxiv.
- StatPearls. (2023). Dantrolene.
- Bellinger, A. M., et al. (2009). Hypernitrosylated ryanodine receptor/calcium release channels are leaky in dystrophic muscle.
- Cureus. (2024). Management of Suspected Malignant Hyperthermia With Dantrolene: Clinical Insights From 2 Case Reports in a Single-Center Experience. Cureus, 16(6), e62402.
- Bellinger, A. M., et al. (2009). Hypernitrosylated ryanodine receptor calcium release channels are leaky in dystrophic muscle.
- Parness, J., et al. (2002). Identification of a dantrolene-binding sequence on the skeletal muscle ryanodine receptor. Journal of Biological Chemistry, 277(38), 35620-35626.
- Medscape. (2024).
- Andersson, D. C., et al. (2018). Intracellular calcium leak as a therapeutic target for RYR1-related myopathies. Human Molecular Genetics, 27(18), 3169-3178.
- Samso, M., et al. (2024). Dantrolene inhibition of ryanodine receptor 1 carrying the severe malignant hyperthermia mutation Y522S visualized by cryo-EM. bioRxiv.
- Gaburjakova, J., et al. (2020). Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms. International Journal of Molecular Sciences, 21(18), 6834.
- Fruen, B. R., et al. (2014). Essential Role of Calmodulin in RyR Inhibition by Dantrolene. Journal of Biological Chemistry, 289(13), 8846-8855.
- Gaburjakova, J., et al. (2020). Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms. MDPI.
- Murayama, T., & Kurebayashi, N. (2019). Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases. Current Protocols in Pharmacology, 87(1), e71.
- Samso, M., et al. (2024). Dantrolene inhibition of ryanodine receptor 1 carrying the severe malignant hyperthermia mutation Y522S visualized by cryo-EM. Structure.
- Andersson, D. C., et al. (2018). Intracellular calcium leak as a therapeutic target for RYR1-related myopathies. Human Molecular Genetics, 27(18), 3169-3178.
- Rebbeck, R. T., et al. (2014). Critical role of intracellular RyR1 calcium release channels in skeletal muscle function and disease. Frontiers in Physiology, 5, 468.
- Murayama, T., & Kurebayashi, N. (2019). Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal and Heart Diseases. researchmap.
- Oda, T., et al. (2013).
- Murayama, T., et al. (2018). Insights into channel modulation mechanism of RYR1 mutants using Ca2+ imaging and molecular dynamics. The Journal of General Physiology, 150(11), 1547-1562.
- Esteras, A., et al. (2012). Characterization of Ryanodine Receptor Type 1 Single Channel Activity Using “On-Nucleus” Patch Clamp. Journal of Visualized Experiments, (68), e4208.
- Murayama, T., et al. (2018). Efficient High-Throughput Screening by Endoplasmic Reticulum Ca2+ Measurement to Identify Inhibitors of Ryanodine Receptor Ca2+-Release Channels. Molecular Pharmacology, 94(2), 722-730.
- Fazzari, J., et al. (2020). The ryanodine receptor-calstabin interaction stabilizer S107 protects hippocampal neurons from GABAergic synaptic alterations induced by Abeta42 oligomers. The Journal of Physiology, 598(16), 3425-3444.
- Calbiochem. (n.d.). RyR-Calstabin Interaction Stabilizer, S107. MilliporeSigma.
- Bellinger, A. M., et al. (2009). Preventing calstabin1 depletion from the RyR1 complex with S107 improves grip strength and reduces muscle damage.
- BenchChem. (n.d.). Factors influencing S107's effect on calstabin binding. BenchChem.
- Murayama, T., et al. (2018). High-throughput assays for identifying RyR1 inhibitors by endoplasmic reticulum Ca 2+ measurement.
- O'Connor, T. N., et al. (2022). RYR-1-Related Diseases International Research Workshop: From Mechanisms to Treatments. Journal of Neuromuscular Diseases, 9(S1), S1-S21.
- MedchemExpress. (n.d.). S107. MedchemExpress.
- Al-Obeidi, F. A., et al. (2020). Identification of drug modifiers for RYR1-related myopathy using a multi-species discovery pipeline. eLife, 9, e52742.
- Oda, T., et al. (2013). Effects of NOC12 and S107 on [ 3 H]ryanodine binding to RyR1.
- Murayama, T., & Kurebayashi, N. (2021). Development of Ryanodine Receptor (RyR) Inhibitors for Skeletal Muscle and Heart Diseases. Biological & Pharmaceutical Bulletin, 44(8), 1035-1042.
- Robin, G., et al. (2021). RyR1 Is Involved in the Control of Myogenesis. International Journal of Molecular Sciences, 22(11), 5606.
- D'Amico, A., et al. (2019). Dantrolene as a possible prophylactic treatment for RYR1-related rhabdomyolysis. Neuromuscular Disorders, 29(1), 59-64.
- Ibarra, C. A., et al. (2022). The effects of dantrolene in the presence or absence of ryanodine receptor type 1 variants in individuals predisposed to malignant hyperthermia. Journal of Anesthesia, 36(3), 329-336.
Sources
- 1. Intracellular calcium leak as a therapeutic target for RYR1-related myopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypernitrosylated ryanodine receptor/calcium release channels are leaky in dystrophic muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Critical role of intracellular RyR1 calcium release channels in skeletal muscle function and disease [frontiersin.org]
- 5. ryr1.org [ryr1.org]
- 6. Development of Ryanodine Receptor (RyR) Inhibitors for Skeletal Muscle and Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdn.ymaws.com [cdn.ymaws.com]
- 10. Dantrolene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Directly Acting Muscle Relaxants: Dantrolene and Botulinum Toxin [jove.com]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Dantrolene inhibition of ryanodine receptor 1 carrying the severe malignant hyperthermia mutation Y522S visualized by cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Management of Suspected Malignant Hyperthermia With Dantrolene: Clinical Insights From 2 Case Reports in a Single-Center Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchmap.jp [researchmap.jp]
- 22. ryr1.org [ryr1.org]
- 23. researchgate.net [researchgate.net]
- 24. Insights into channel modulation mechanism of RYR1 mutants using Ca2+ imaging and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Characterization of Ryanodine Receptor Type 1 Single Channel Activity Using “On-Nucleus” Patch Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Identification of drug modifiers for RYR1-related myopathy using a multi-species discovery pipeline | eLife [elifesciences.org]
- 27. The effects of dantrolene in the presence or absence of ryanodine receptor type 1 variants in individuals predisposed to malignant hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Specificity of S107 Hydrochloride for Ryanodine Receptors
In the complex landscape of cellular signaling, the precise modulation of ion channels is paramount for both fundamental research and therapeutic development. The ryanodine receptor (RyR), a massive intracellular calcium release channel, is a critical regulator of excitation-contraction coupling in muscle and plays a key role in neuronal function.[1][2] Dysregulation of RyR activity, often characterized by a pathological "calcium leak," is implicated in conditions ranging from heart failure and muscular dystrophy to neurodegenerative diseases.[3]
S107 hydrochloride has emerged as a promising small molecule modulator, purported to correct this pathological Ca2+ leak by stabilizing the RyR channel complex.[4][5] Specifically, its proposed mechanism involves enhancing the binding of the calstabin subunit (FKBP12 for RyR1, FKBP12.6 for RyR2) to the RyR, thereby restoring the channel's closed-state integrity.[4][6] However, the journey from a promising compound to a validated research tool or therapeutic lead is paved with rigorous scientific scrutiny. Specificity is the cornerstone of this validation process. An uncharacterized compound with off-target effects can lead to misinterpreted data, confounding results, and ultimately, failed research endeavors.
This guide provides a comprehensive framework for researchers to systematically validate the specificity of S107 for ryanodine receptors. We will move beyond simple claims, detailing the causality behind experimental choices and providing a suite of self-validating protocols to build a robust and trustworthy data package. We will compare S107's profile with that of Dantrolene, a classic RyR inhibitor, to provide context and highlight key differences in mechanism and isoform selectivity.
The Ryanodine Receptor Complex: The Target of S107
The ryanodine receptor is a homotetrameric complex, one of the largest known ion channels, with a molecular weight exceeding 2 megadaltons.[2] It is regulated by a host of associated proteins and small molecules. The proposed mechanism of S107 centers on its interaction with the RyR and its stabilizing subunit, calstabin. Under conditions of cellular stress (e.g., hyperphosphorylation or oxidation), calstabin can dissociate from the RyR, leading to an increased channel open probability (Po) and the pathological diastolic Ca2+ leak. S107 is designed to prevent this dissociation.[7][8]
Caption: Proposed mechanism of S107 action on the Ryanodine Receptor complex.
A Multi-Pronged Strategy for Specificity Validation
Caption: A logical workflow for validating the specificity of RyR modulators.
Experiment 1: Biochemical Binding Assays
Objective: To determine if S107 physically interacts with the RyR complex and to quantify its binding affinity across different isoforms.
Principle: Radioligand binding assays are the gold standard for quantifying the affinity between a ligand and a receptor.[9][10] [3H]ryanodine is a classic tool that binds preferentially to the open state of the RyR channel.[11] A compound that stabilizes the closed state, like S107 is proposed to do, would be expected to decrease the binding of [3H]ryanodine. Conversely, direct competition for the ryanodine binding site itself can be measured.
-
Preparation: Isolate sarcoplasmic reticulum (SR) microsomes from tissues rich in specific RyR isoforms (e.g., rabbit skeletal muscle for RyR1, bovine heart for RyR2) or use HEK293 cells heterologously expressing a single RyR isoform.[11][12]
-
Incubation: Incubate the microsomes with a fixed concentration of [3H]ryanodine (e.g., 2-10 nM) in a buffer containing activating ligands (e.g., Ca2+, ATP, or caffeine) to promote channel opening.
-
Competition: Add increasing concentrations of unlabeled S107 (or Dantrolene as a comparator) to the incubation mixture.
-
Equilibration: Incubate at 24-37°C for 2-5 hours to allow binding to reach equilibrium.
-
Separation: Rapidly separate bound from free radioligand by filtering the mixture through glass fiber filters. The microsomes with bound [3H]ryanodine are trapped on the filter.[9]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Analysis: Plot the percentage of [3H]ryanodine binding against the log concentration of the competitor (S107 or Dantrolene). Fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration of competitor that inhibits 50% of specific binding). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Expected Results & Interpretation:
-
S107: If S107 stabilizes the closed state, it should decrease [3H]ryanodine binding in a dose-dependent manner. However, some studies have shown that S107's effect on ryanodine binding is complex and may depend on the redox state of the RyR and the presence of FKBP12.[13] A study by Mei et al. (2013) found that S107 binds to RyR1 with a relatively low affinity (EC50 ~52 µM) at multiple sites, which is distinct from the high-affinity ryanodine binding site.[7][14] This suggests an allosteric, rather than competitive, mechanism of inhibition.
-
Dantrolene: Dantrolene has been shown to inhibit [3H]ryanodine binding to RyR1 and RyR3, but not RyR2, demonstrating its isoform selectivity.[15][16] This inhibition is consistent with its action of reducing the channel's open probability.
| Compound | Target Isoform | Reported Binding Affinity / Inhibition | Mechanism |
| S107 | RyR1 | EC50 ~52 µM ([3H]S107 binding)[7][14] | Allosteric; enhances FKBP12 binding[7][8] |
| RyR2 | Prevents Ca2+ leak in CPVT models[3][5] | Stabilizes calstabin2-RyR2 interaction[6] | |
| Dantrolene | RyR1 | Ki ~150 nM (inhibits [3H]ryanodine binding)[16] | Direct inhibition, decreases Ca2+ sensitivity[15][17] |
| RyR2 | No significant effect[15][16] | Isoform selective | |
| RyR3 | Significant inhibition[15] | Direct inhibition[17] |
Experiment 2: Single-Channel Electrophysiology
Objective: To directly measure the effect of S107 on the gating properties (open probability, conductance) of a single RyR channel.
Principle: Reconstituting a purified RyR channel into a bilayer lipid membrane (BLM) allows for the direct recording of ionic currents flowing through a single channel.[18] This technique provides the ultimate resolution for studying channel function, stripping away the complexities of the cellular environment to observe the direct impact of a compound on the channel protein itself.
-
BLM Formation: Form a stable artificial lipid bilayer across a small aperture separating two chambers (cis and trans).
-
Vesicle Fusion: Add SR vesicles containing RyRs to the cis chamber (representing the cytoplasm). The vesicles will fuse with the bilayer, incorporating the RyR channels.
-
Recording Setup: Establish a voltage clamp across the membrane. The cis chamber is held at 0 mV, and the trans chamber (representing the SR lumen) is held at a set potential (e.g., +40 mV). Use Cs+ as the charge carrier to increase signal size.[19]
-
Baseline Recording: Record baseline channel activity in a buffer mimicking diastolic conditions (e.g., ~100 nM free Ca2+).[20]
-
Compound Application: Perfuse S107 (or Dantrolene) into the cis chamber.
-
Data Acquisition: Record single-channel currents before and after compound application.
-
Analysis: Analyze the recordings to determine key parameters: open probability (Po), mean open time, mean closed time, and single-channel conductance.[20]
Caption: Schematic of a single-channel recording experiment using a BLM.
Expected Results & Interpretation:
-
S107: If S107 is a true RyR stabilizer, its application should lead to a significant decrease in the channel's open probability (Po) and an increase in its mean closed time, particularly under conditions that promote leak (e.g., after removal of FKBP12).[7] It should not affect the single-channel conductance, which is an intrinsic property of the pore.
-
Dantrolene: Dantrolene would be expected to decrease the Po of RyR1 and RyR3 channels, confirming its inhibitory action at the single-molecule level.
Experiment 3: Cellular Calcium Imaging
Objective: To assess the functional consequence of S107 on intracellular Ca2+ handling in a physiological context, specifically its effect on spontaneous Ca2+ release events known as "Ca2+ sparks."
Principle: Ca2+ sparks are elementary Ca2+ release events originating from a single RyR cluster, which can be visualized using fluorescent Ca2+ indicators and confocal microscopy.[21][22] The frequency of Ca2+ sparks is a direct measure of the diastolic "leakiness" of the SR. A specific RyR stabilizer should reduce the frequency of these spontaneous events without affecting the amplitude or kinetics of Ca2+ release during normal excitation-contraction coupling.
-
Cell Isolation: Isolate primary cells of interest (e.g., ventricular cardiomyocytes or skeletal myotubes).[22]
-
Dye Loading: Load the cells with a fluorescent Ca2+ indicator such as Fluo-4 AM.
-
Imaging: Place cells on a confocal microscope stage. Acquire images in line-scan mode (xt), which repeatedly scans a single line across the cell at a high frame rate (~2 ms/line ), providing high temporal resolution of Ca2+ release events.[23]
-
Baseline Recording: Record spontaneous Ca2+ sparks in a resting cell under control conditions.
-
Compound Application: Perfuse the chamber with S107 (e.g., 1-10 µM) or a comparator compound.
-
Post-Treatment Recording: After a brief incubation, record Ca2+ sparks again in the presence of the compound.
-
Analysis: Analyze the line-scan images to quantify Ca2+ spark parameters:
Expected Results & Interpretation:
-
S107: A specific RyR leak inhibitor like S107 is expected to significantly decrease Ca2+ spark frequency . It should have minimal to no effect on the amplitude, duration, or width of the remaining sparks, as these properties reflect the behavior of the RyR cluster once it opens, not the likelihood of it opening spontaneously. However, some recent data suggests that in wild-type cardiomyocytes, S107 may not influence spark activity, highlighting the importance of using disease models (e.g., CPVT) where a Ca2+ leak is already established.[24]
-
Dantrolene: Dantrolene, as an inhibitor, would also be expected to decrease Ca2+ spark frequency in sensitive isoforms (RyR1/RyR3).
-
Caffeine: As a positive control, the RyR activator caffeine would dramatically increase spark frequency, eventually leading to global Ca2+ waves.
| Compound | Effect on Ca²⁺ Spark Frequency | Expected Effect on Spark Amplitude/Kinetics |
| S107 | Decrease (in leaky/disease models)[5][6] | Minimal to no change |
| Dantrolene | Decrease (in RyR1/RyR3 expressing cells) | Minimal to no change |
| Caffeine | Dramatic Increase | May alter kinetics due to wave formation |
Experiment 4: Broad Off-Target Screening
Objective: To systematically and unbiasedly test S107 against a wide panel of other receptors, ion channels, and enzymes to identify potential off-target interactions.
Principle: No compound is perfectly specific. The key is to understand its activity profile and ensure that at the concentrations used to modulate the primary target (RyR), it does not significantly interact with other proteins that could confound results. Commercial screening services offer panels that test a compound against hundreds of common off-target liabilities.
-
Selection: Choose a reputable contract research organization (CRO) that offers broad off-target screening panels (e.g., Eurofins SafetyScreen, CEREP BioPrint).
-
Compound Submission: Submit S107 for screening at a high concentration (e.g., 10 µM) to maximize the chance of detecting even weak interactions.
-
Assay Format: The screening is typically performed using high-throughput radioligand binding assays or functional enzyme assays.
-
Data Analysis: The CRO provides a report detailing the percent inhibition or activation for each target in the panel. A common threshold for a "hit" or significant interaction is >50% inhibition at 10 µM.
-
Follow-up: Any significant hits must be followed up with full dose-response functional assays (e.g., patch-clamp electrophysiology for ion channels) to determine the potency (IC50 or EC50) of the off-target interaction.
Expected Results & Interpretation:
-
A "clean" profile would show minimal (<50%) interaction with other targets at 10 µM. Indeed, S107 has been reported to have a favorable profile, failing to significantly interact with over 400 other receptors, enzymes, and ion channels at concentrations up to 10 µM.[6]
-
If a hit is identified (e.g., S107 inhibits the L-type calcium channel with an IC50 of 5 µM), researchers must consider this when designing experiments. The working concentration of S107 should be kept well below this off-target IC50 to ensure that observed effects are attributable to RyR modulation.
Synthesizing the Evidence: A Final Verdict on Specificity
After completing this experimental suite, the researcher can build a comprehensive specificity profile for S107. The ideal profile for a specific RyR stabilizer would be:
-
Biochemical Evidence: Demonstrates allosteric inhibition of [3H]ryanodine binding, consistent with stabilizing the closed state.
-
Single-Channel Evidence: Directly shows a reduction in the open probability of the RyR channel without altering its conductance.
-
Cellular Evidence: Functionally demonstrates a reduction in pathological Ca2+ leak (i.e., reduced spark frequency) in relevant cell models.
-
Screening Evidence: Shows a clean off-target profile, with a significant potency window between its on-target effects on RyR and any off-target interactions.
While the existing literature is supportive of S107's proposed mechanism, it is crucial for individual research groups to perform their own validation experiments under their specific conditions. The scientific integrity of any study hinges on the quality and specificity of its tools. By following this rigorous, multi-pronged approach, researchers can confidently use S107 hydrochloride to dissect the intricate role of ryanodine receptors in health and disease.
References
-
Zhao, F., Li, P., Chen, S. R., Louis, C. F., & Fruen, B. R. (2001). Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity. The Journal of biological chemistry, 276(17), 13810–13816. [Link]
-
Macquaide, N., Bito, V., & Sipido, K. R. (2015). Measuring Ca²⁺ sparks in cardiac myocytes. Cold Spring Harbor protocols, 2015(5), 490–497. [Link]
-
JoVE. (2023). Directly Acting Muscle Relaxants: Dantrolene and Botulinum Toxin. Journal of Visualized Experiments. [Link]
-
Pan, Z. (2011). The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist. Anesthesiology research and practice, 2011, 534962. [Link]
-
Fruen, B. R., Mickelson, J. R., & Louis, C. F. (1997). Dantrolene inhibition of sarcoplasmic reticulum Ca2+ release by direct and specific action at skeletal muscle ryanodine receptors. The Journal of biological chemistry, 272(43), 26965–26971. [Link]
-
Pessah, I. N., Schiedt, M. J., & Casida, J. E. (1996). Pharmacological distinction between dantrolene and ryanodine binding sites: evidence from normal and malignant hyperthermia-susceptible porcine skeletal muscle. British journal of pharmacology, 118(4), 885–892. [Link]
-
Mei, Y., Xu, L., Kramer, H. F., Tomberlin, G. H., Townsend, C., & Meissner, G. (2013). Stabilization of the Skeletal Muscle Ryanodine Receptor Ion Channel-FKBP12 Complex by the 1,4-Benzothiazepine Derivative S107. PloS one, 8(1), e54208. [Link]
-
Marks, A. R. (2013). The ryanodine receptor in cardiac physiology and disease. The Journal of clinical investigation, 123(2), 470. [Link]
-
Marks, A. R. (2023). Targeting ryanodine receptors to treat human diseases. The Journal of clinical investigation, 133(2), e167198. [Link]
-
Mei, Y., Xu, L., Kramer, H., Tomberlin, G., Townsend, C., & Meissner, G. (2013). Stabilization of the Skeletal Muscle Ryanodine Receptor Ion Channel-FKBP12 Complex by the 1,4-Benzothiazepine Derivative S107. ResearchGate. [Link]
-
Bourreau, J. P., Zhang, Z. D., Low, A. M., Kwan, C. Y., & Daniel, E. E. (1991). Ryanodine and the adrenergic, purinergic stimulation in the rat vas deferens smooth muscle: functional and radioligand binding studies. The Journal of pharmacology and experimental therapeutics, 256(3), 1063–1071. [Link]
-
Lanner, J. T., & Tuluc, P. (2013). Characterization of Ryanodine Receptor Type 1 Single Channel Activity Using “On-Nucleus” Patch Clamp. Bio-protocol, 3(14), e826. [Link]
-
Murayama, T., & Kurebayashi, N. (2019). Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases. Current protocols in pharmacology, 87(1), e71. [Link]
-
Protasi, F., Takekura, H., Wang, Y., Chen, S. R., Meissner, G., Allen, P. D., & Franzini-Armstrong, C. (2000). Expression of ryanodine receptor RyR3 produces Ca2+ sparks in dyspedic myotubes. The Journal of general physiology, 116(6), 833–844. [Link]
-
van Oort, R. J., McCauley, M. D., & Wehrens, X. H. (2014). Controversies in cardiovascular research: role of ryanodine receptor phosphorylation in heart failure and arrhythmias. Circulation research, 114(4), 721–730. [Link]
-
Murayama, T., & Kurebayashi, N. (2019). Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases. researchmap. [Link]
-
Paolisso, P., Bergamaschi, L., Santulli, G., & Gallinaro, A. (2022). The ryanodine receptor-calstabin interaction stabilizer S107 protects hippocampal neurons from GABAergic synaptic alterations induced by Abeta42 oligomers. The Journal of physiology, 600(24), 5295–5309. [Link]
-
Lanner, J., Georgiou, D. K., Joshi, A. D., & Hamilton, S. L. (2010). Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release. Cold Spring Harbor perspectives in biology, 2(11), a003996. [Link]
-
Gillis, A. M., & Sobie, E. A. (2015). Isolated Cardiac Ryanodine Receptor Function Is Species Specific. PloS one, 10(12), e0145258. [Link]
-
Zima, A. V., & Bovo, E. (2014). Imaging Calcium Sparks in Cardiac Myocytes. Methods in molecular biology (Clifton, N.J.), 1071, 199–212. [Link]
-
Laver, D. R. (2001). The power of single channel recording and analysis: its application to ryanodine receptors in lipid bilayers. Clinical and experimental pharmacology & physiology, 28(8), 609–626. [Link]
-
Rebbeck, R. T., Nitu, F. R., Rohde, P. R., Kryshtal, D. O., Kindscher, K., Laggart, J. D., ... & Cornea, R. L. (2018). High-Throughput Screens to Discover Small-Molecule Modulators of Ryanodine Receptor Calcium Release Channels. SLAS discovery : advancing life sciences R & D, 23(7), 675–687. [Link]
-
Sheard, T. M., Viero, C., Smith, D., Jayasinghe, I., & White, E. (2021). Correlative super-resolution analysis of cardiac calcium sparks and their molecular origins in health and disease. Open biology, 11(1), 200332. [Link]
-
Lukyanenko, V., Viatchenko-Karpinski, S., Smirnov, A., Wiesner, T. F., & Györke, S. (1999). Termination of Ca2+ release by a local inactivation of ryanodine receptors in cardiac myocytes. Proceedings of the National Academy of Sciences of the United States of America, 96(10), 5833–5838. [Link]
-
Mei, Y., Xu, L., Kramer, H., Tomberlin, G., Townsend, C., & Meissner, G. (2013). Effects of NOC12 and S107 on [ 3 H]ryanodine binding to RyR1. ResearchGate. [Link]
-
Wikipedia. Ryanodine receptor. Wikipedia. [Link]
-
Zhang, Y., Wu, S., Ge, J., & Zhou, Q. (2023). Crystal structures of Ryanodine Receptor reveal dantrolene and azumolene interactions guiding inhibitor development. Nature communications, 14(1), 7475. [Link]
-
Saini, R. K., Singh, A., Kumar, A., & Singh, N. (2024). Significance of Zn2+ in RyR1 for Structural Integrity and Ligand Binding: Insight from Molecular Dynamics. ACS omega. [Link]
-
Fischer, T. H., Mustroph, J., Neef, S., Schiessl, S., Riemer, M., Dybkova, N., ... & Sossalla, S. (2023). A dual-targeted drug inhibits cardiac ryanodine receptor Ca2+ leak but activates SERCA2a Ca2+ uptake. EMBO molecular medicine, 15(11), e17849. [Link]
-
Pérez, G. J., Bonev, A. D., & Nelson, M. T. (1999). Functional Coupling of Ryanodine Receptors to KCa Channels in Smooth Muscle Cells from Rat Cerebral Arteries. The Journal of general physiology, 113(2), 229–238. [Link]
-
Li, H., Liu, Y., Zhang, X., Li, X., Wang, Y., Zhang, Y., ... & Liu, G. (2022). Identification of Potential Human Ryanodine Receptor 1 Agonists and Molecular Mechanisms of Natural Small-Molecule Phenols as Anxiolytics. Oxidative medicine and cellular longevity, 2022, 6386861. [Link]
-
Laver, D. R., & Lamb, G. D. (2000). Single-channel recordings of cardiac RyRs in lipid bilayers showing the effects of Mg 2+ inhibition on channel gating. ResearchGate. [Link]
-
Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Murayama, T., & Kurebayashi, N. (2022). Development of Ryanodine Receptor (RyR) Inhibitors for Skeletal Muscle and Heart Diseases. International journal of molecular sciences, 23(17), 9987. [Link]
-
Creative Bioarray. Radioligand Binding Assay. Creative Bioarray. [Link]
-
Tu, Z., Xie, X., & Wang, Y. (2023). Off-target effects in CRISPR/Cas9 gene editing. Biotechnology notes, 4, 1–5. [Link]
-
Mei, Y., Xu, L., Kramer, H. F., Tomberlin, G. H., Townsend, C., & Meissner, G. (2013). Stabilization of the Skeletal Muscle Ryanodine Receptor Ion Channel-FKBP12 Complex by the 1,4-Benzothiazepine Derivative S107. PLOS ONE, 8(1), e54208. [Link]
-
Keilhoff, G., Wolf, G., & Stang, F. (2021). The Ryanodine receptor stabilizer S107 fails to support motor neuronal neuritogenesis in vitro. Tissue & cell, 73, 101625. [Link]
-
Liu, Y., He, K., & Chen, S. R. (2010). Ligand-dependent Conformational Changes in the Clamp Region of the Cardiac Ryanodine Receptor. The Journal of biological chemistry, 285(13), 9470–9477. [Link]
Sources
- 1. What are RyR modulators and how do they work? [synapse.patsnap.com]
- 2. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 3. Targeting ryanodine receptors to treat human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S 107 hydrochloride | CAS 927871-76-9 | S107 | Tocris Bioscience [tocris.com]
- 5. The Ryanodine Receptor in Cardiac Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Stabilization of the Skeletal Muscle Ryanodine Receptor Ion Channel-FKBP12 Complex by the 1,4-Benzothiazepine Derivative S107 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stabilization of the Skeletal Muscle Ryanodine Receptor Ion Channel-FKBP12 Complex by the 1,4-Benzothiazepine Derivative S107 | PLOS One [journals.plos.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. researchmap.jp [researchmap.jp]
- 12. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dantrolene inhibition of sarcoplasmic reticulum Ca2+ release by direct and specific action at skeletal muscle ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The power of single channel recording and analysis: its application to ryanodine receptors in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Isolated Cardiac Ryanodine Receptor Function Is Species Specific - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measuring Ca²⁺ sparks in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Expression of ryanodine receptor RyR3 produces Ca2+ sparks in dyspedic myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A dual-targeted drug inhibits cardiac ryanodine receptor Ca2+ leak but activates SERCA2a Ca2+ uptake - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to S107 Hydrochloride and Other 1,4-Benzothiazepine Derivatives as Ryanodine Receptor 2 (RyR2) Stabilizers
In the landscape of cardiovascular research, the modulation of intracellular calcium (Ca²⁺) handling represents a cornerstone of therapeutic innovation. Dysfunctional ryanodine receptor 2 (RyR2) channels, leading to diastolic Ca²⁺ leak from the sarcoplasmic reticulum (SR), are a key pathological feature in heart failure and cardiac arrhythmias. The 1,4-benzothiazepine class of compounds, often termed "Rycals," has emerged as a promising strategy to stabilize the closed state of RyR2, thereby mitigating this detrimental Ca²⁺ leak. This guide provides an in-depth comparison of S107 hydrochloride, a prominent RyR2 stabilizer, with other 1,4-benzothiazepine derivatives, offering experimental data and mechanistic insights for researchers and drug development professionals.
The Central Role of RyR2 Stabilization
The RyR2 channel is a large protein complex responsible for the release of Ca²⁺ from the SR, which is essential for cardiac muscle contraction. In pathological conditions, such as heart failure, post-translational modifications like phosphorylation can lead to the dissociation of the stabilizing subunit calstabin2 (also known as FKBP12.6) from the RyR2 complex. This dissociation increases the open probability of the channel during diastole, resulting in a spontaneous and arrhythmogenic Ca²⁺ leak. The primary therapeutic goal of RyR2 stabilizers is to enhance the rebinding of calstabin2 to RyR2, thereby restoring normal channel function and preventing aberrant Ca²⁺ release.
S107 Hydrochloride: A Specific RyR2 Stabilizer
S107 hydrochloride is a well-characterized 1,4-benzothiazepine derivative that has been shown to be a specific and potent stabilizer of the RyR2-calstabin2 interaction.[1][2][3] Its mechanism of action involves binding to the RyR2 channel in a manner that increases the affinity for calstabin2, effectively "plugging" the diastolic Ca²⁺ leak.[1][2] A key advantage of S107 is its high specificity for the RyR2 channel, with minimal off-target effects on other cardiac ion channels, such as sodium (Na⁺), potassium (K⁺), and L-type Ca²⁺ channels, at therapeutic concentrations.[4] This specificity is a critical attribute, as non-specific interactions can lead to undesirable side effects, including pro-arrhythmic events.
JTV-519 (K201): A Predecessor with Broader Activity
JTV-519, another 1,4-benzothiazepine derivative, was one of the first compounds in this class to be extensively studied for its RyR2-stabilizing properties.[5][6][7][8][9] Like S107, JTV-519 enhances the association of calstabin2 with RyR2.[7][8] However, a significant drawback of JTV-519 is its lack of specificity. It has been shown to block multiple other cardiac ion channels, including Na⁺, K⁺, and L-type Ca²⁺ channels, and also acts as a Ca²⁺-dependent blocker of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA).[9][10][11] This multi-channel blocking activity can complicate its therapeutic application and may contribute to pro-arrhythmic effects.[7][9]
Emerging Frontiers: Dual-Action 1,4-Benzothiazepine Derivatives
Recent advancements in medicinal chemistry have led to the development of novel 1,4-benzothiazepine derivatives with a dual mechanism of action: RyR2 stabilization and SERCA2a activation.[10][11][12][13][14] SERCA2a is the pump responsible for re-uptake of Ca²⁺ into the SR during diastole. Enhancing SERCA2a activity not only improves cardiac relaxation but also increases the SR Ca²⁺ load, which can lead to more robust contractions.
A notable example is a series of compounds incorporating a cyclopropanol group.[10][11][12][13][14] These derivatives have been shown to both prevent Ca²⁺ leak through RyR2 and enhance the activity of SERCA2a. This dual-action profile offers a potentially more comprehensive therapeutic approach to improving cardiac function in heart failure.
Quantitative Comparison of 1,4-Benzothiazepine Derivatives
The efficacy of these compounds can be quantitatively compared using various in vitro assays. The half-maximal effective concentration (EC₅₀) for RyR2 stabilization is a key parameter for assessing potency.
| Compound | RyR2 Stabilization (EC₅₀) | SERCA2a Activation (EC₅₀) | Key Characteristics | References |
| S107 | Not explicitly quantified in the provided comparative study, but noted as a reference RyR stabilizer. | Not reported to have significant SERCA2a activating properties. | High specificity for RyR2. | [1][2][4][10] |
| JTV-519 (K201) | Not explicitly quantified in the provided comparative study, but noted as a reference RyR stabilizer. | Inhibits SERCA activity (IC₅₀ values are Ca²⁺-dependent, ranging from 5-130 µM). | Non-specific, blocks multiple ion channels. | [7][8][9][10][11] |
| Compound 11b | 81.5 nM | Not explicitly quantified, but demonstrated SERCA2a stimulating activity. | Dual RyR2 stabilizer and SERCA2a activator. | [10] |
| Compound 11c | 10.2 nM | Not explicitly quantified, but demonstrated SERCA2a stimulating activity. | Potent dual RyR2 stabilizer and SERCA2a activator. | [10] |
| Compound 12a | ~25 µM (most pronounced effect at this concentration) | 383 nM | Dual RyR2 stabilizer and potent SERCA2a activator. | [10][11][12][13][14] |
| Compound 12c | 18.6 nM | Not explicitly quantified, but demonstrated SERCA2a stimulating activity. | Potent dual RyR2 stabilizer and SERCA2a activator. | [10] |
Note: The EC₅₀ values for RyR2 stabilization for compounds 11b, 11c, and 12c were determined using an R-CEPIA1er fluorescence assay in HEK293 cells expressing RyR2. The SERCA2a activation EC₅₀ for compound 12a was determined via an NADH-coupled ATPase assay. Direct comparison of absolute values across different studies and assays should be done with caution.
Mechanistic Insights and Structure-Activity Relationships
The development of these more advanced 1,4-benzothiazepine derivatives has been guided by an understanding of their structure-activity relationships. The core 1,4-benzothiazepine scaffold is crucial for interaction with the RyR2 channel. Modifications to the side chains can significantly impact both potency and specificity. For instance, the introduction of a cyclopropanol moiety in newer derivatives appears to confer the dual SERCA2a activating property.[10][11][12][13][14]
Recent cryo-electron microscopy studies have revealed that ARM210, a derivative closely related to S107, binds to a cleft in the RY1&2 domain of the RyR2 channel.[15] This binding site is also an ATP binding site, suggesting a mechanism where the compound stabilizes a closed conformation of the channel by modulating its interaction with ATP. This provides a structural basis for the stabilizing effect of this class of compounds.
Experimental Protocols for Evaluation
The following are detailed protocols for key experiments used to characterize and compare RyR2 stabilizers.
[³H]Ryanodine Binding Assay
This assay is a well-established method to assess the open probability of the RyR2 channel. Ryanodine preferentially binds to the open state of the channel, so an increase in [³H]ryanodine binding indicates an increase in channel activity, while a decrease suggests stabilization in the closed state.
Protocol:
-
Preparation of SR Microsomes: Isolate sarcoplasmic reticulum microsomes from cardiac tissue or from HEK293 cells overexpressing RyR2.
-
Binding Reaction: In a final volume of 200 µL, combine:
-
SR microsomes (50-100 µg of protein)
-
Binding buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM KCl, 10 µM free Ca²⁺)
-
[³H]ryanodine (e.g., 2-10 nM)
-
Varying concentrations of the test compound (e.g., S107 or other derivatives).
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-3 hours to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) to separate bound from free [³H]ryanodine.
-
Washing: Wash the filters rapidly with ice-cold wash buffer (e.g., binding buffer without [³H]ryanodine) to remove non-specifically bound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ryanodine) from total binding. Plot the specific binding as a function of the test compound concentration to determine IC₅₀ or EC₅₀ values.
Calcium Spark Measurement in Cardiomyocytes
Calcium sparks are localized Ca²⁺ release events from the SR that reflect the activity of individual or small clusters of RyR2 channels. An increase in the frequency of spontaneous Ca²⁺ sparks is indicative of RyR2 Ca²⁺ leak.
Protocol:
-
Cardiomyocyte Isolation: Isolate ventricular cardiomyocytes from adult rats or mice using a Langendorff perfusion system with enzymatic digestion (e.g., collagenase and hyaluronidase).[12][16][17]
-
Cell Loading: Incubate the isolated cardiomyocytes with a fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM) for 15-30 minutes at room temperature.
-
Confocal Microscopy: Place the loaded cardiomyocytes on the stage of a laser scanning confocal microscope equipped for line-scan imaging.
-
Image Acquisition: Acquire line-scan images along the longitudinal axis of the cardiomyocyte at a high temporal resolution (e.g., 1-2 ms per line).
-
Data Recording: Record spontaneous Ca²⁺ sparks in the absence and presence of the test compound (e.g., S107 or other derivatives).
-
Data Analysis: Use specialized software to detect and analyze the frequency, amplitude, and spatial and temporal characteristics of the Ca²⁺ sparks. A decrease in spark frequency in the presence of the test compound indicates RyR2 stabilization.
Visualizing the Mechanism and Workflow
Caption: Experimental workflow for comparing RyR2 stabilizers.
Conclusion and Future Directions
S107 hydrochloride remains a valuable tool for researchers studying RyR2 function due to its high specificity. However, the field is evolving, with the emergence of dual-action 1,4-benzothiazepine derivatives that not only stabilize RyR2 but also enhance SERCA2a activity. These newer compounds hold the promise of a more comprehensive therapeutic approach for heart failure.
The choice of which 1,4-benzothiazepine derivative to use will depend on the specific research question. For studies focused solely on the consequences of RyR2 stabilization, the high specificity of S107 is advantageous. For translational studies aiming to develop novel heart failure therapeutics, the dual-action compounds may offer a more potent and multifaceted approach.
Future research should focus on further elucidating the structure-activity relationships within this class of compounds to design even more potent and specific modulators of cardiac Ca²⁺ handling. Additionally, long-term in vivo studies are needed to fully assess the therapeutic potential and safety profiles of these promising new derivatives.
References
-
Mitronova, G. Y., Quentin, C., Belov, V. N., Wegener, J. W., Kiszka, K. A., & Lehnart, S. E. (2023). 1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities. Journal of Medicinal Chemistry, 66(23), 15761–15775. [Link]
-
1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities | Journal of Medicinal Chemistry. (n.d.). Retrieved January 2, 2026, from [Link]
-
(PDF) 1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities. (n.d.). Retrieved January 2, 2026, from [Link]
-
Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer. (n.d.). Retrieved January 2, 2026, from [Link]
-
Isolation & Physiological Analysis Of Mouse Cardiomyocytes l Protocol Preview. (2022, July 12). Retrieved January 2, 2026, from [Link]
-
Structural analyses of human ryanodine receptor type 2 channels reveal the mechanisms for sudden cardiac death and treatment. (2022, July 20). Retrieved January 2, 2026, from [Link]
-
K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle. (2016, August). Retrieved January 2, 2026, from [Link]
-
1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities. (2023, December 14). Retrieved January 2, 2026, from [Link]
-
RAT CARDIAC MYOCYTE ISOLATION PROTOCOL FOR PRIMARY CULTURE. (n.d.). Retrieved January 2, 2026, from [Link]
-
Stabilization of the skeletal muscle ryanodine receptor ion channel-FKBP12 complex by the 1,4-benzothiazepine derivative S107. (2013, January 17). Retrieved January 2, 2026, from [Link]
-
Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeleta. (n.d.). Retrieved January 2, 2026, from [Link]
-
JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium. (n.d.). Retrieved January 2, 2026, from [Link]
-
K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association. (n.d.). Retrieved January 2, 2026, from [Link]
-
Characterization of recombinant rabbit cardiac and skeletal muscle Ca2+ release channels (ryanodine receptors) with a novel [3H]ryanodine binding assay. (n.d.). Retrieved January 2, 2026, from [Link]
-
JTV-519. (n.d.). Retrieved January 2, 2026, from [Link]
-
JTV519 (K201) reduces sarcoplasmic reticulum Ca²⁺ leak and improves diastolic function in vitro in murine and human non-failing myocardium. (2012, October). Retrieved January 2, 2026, from [Link]
-
Molecular Changes in the Cardiac RyR2 With Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT). (n.d.). Retrieved January 2, 2026, from [Link]
-
Ryanodine channel complex stabilizer compound S48168/ARM210 as a disease modifier in dystrophin-deficient mdx mice: proof-of-concept study and independent validation of efficacy. (n.d.). Retrieved January 2, 2026, from [Link]
-
Effect of JTV519 on calstabin-2 affinity to RyR2 in mice with HF. (A). (n.d.). Retrieved January 2, 2026, from [Link]
-
Cardiac ryanodine receptor in metabolic syndrome: is JTV519 (K201) future therapy?. (n.d.). Retrieved January 2, 2026, from [Link]
-
Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases. (2019, December). Retrieved January 2, 2026, from [Link]
-
ARMGO Pharma Enrolls First Patient in Phase 2 Trial of ARM210 for the Treatment of CPVT. (2023, July 19). Retrieved January 2, 2026, from [Link]
-
Ryanodine channel complex stabilizer compound S48168/ARM210 as a disease modifier in dystrophin-deficient mdx mice: proof-of-concept study and independent validation of efficacy. (2018, February). Retrieved January 2, 2026, from [Link]
-
Stabilizing ryanodine receptor type 2: a novel strategy for the treatment of atrial fibrillation. (n.d.). Retrieved January 2, 2026, from [Link]
-
Synergistic FRET assays for drug discovery targeting RyR2 channels. (n.d.). Retrieved January 2, 2026, from [Link]
-
Characterization of [3H]ryanodine binding sites in mammalian lung. (2000, July 1). Retrieved January 2, 2026, from [Link]
-
A novel RyR2-selective stabilizer prevents and ameliorates severe arrhythmias in stress-induced ventricular tachycardia. (2024, December 2). Retrieved January 2, 2026, from [Link]
-
A new cardioprotective agent, JTV519, improves defective channel gating of ryanodine receptor in heart failure. (2003, March). Retrieved January 2, 2026, from [Link]
-
A dual-targeted drug inhibits cardiac ryanodine receptor Ca2+ leak but activates SERCA2a Ca2+ uptake. (2023, November 27). Retrieved January 2, 2026, from [Link]
-
The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes. (2021, September). Retrieved January 2, 2026, from [Link]
-
The ryanodine receptor-calstabin interaction stabilizer S107 protects hippocampal neurons from GABAergic synaptic alterations induced by Abeta42 oligomers. (2022, December). Retrieved January 2, 2026, from [Link]
Sources
- 1. Ryanodine channel complex stabilizer compound S48168/ARM210 as a disease modifier in dystrophin-deficient mdx mice: proof-of-concept study and independent validation of efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A dual-targeted drug inhibits cardiac ryanodine receptor Ca2+ leak but activates SERCA2a Ca2+ uptake | Life Science Alliance [life-science-alliance.org]
- 3. The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JTV-519 - Wikipedia [en.wikipedia.org]
- 5. JTV519 (K201) reduces sarcoplasmic reticulum Ca²⁺ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Changes in the Cardiac RyR2 With Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cardiac ryanodine receptor in metabolic syndrome: is JTV519 (K201) future therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to measure calcium spikes in cardiomyocytes obtained from human pluripotent stem cells using a ready-to-use media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structural analyses of human ryanodine receptor type 2 channels reveal the mechanisms for sudden cardiac death and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
Independent Validation of S107 Hydrochloride: A Comparative Guide for Ryanodine Receptor Research
For researchers in muscle physiology, cardiology, and neurobiology, the precise modulation of intracellular calcium signaling is paramount. The ryanodine receptor (RyR), a large conductance intracellular calcium channel, plays a central role in excitation-contraction coupling and other calcium-dependent cellular processes. Dysregulation of RyR function is implicated in a range of pathologies, including muscular dystrophies, cardiac arrhythmias, and neurodegenerative disorders. S107 hydrochloride has emerged as a widely used tool to investigate and potentially correct these defects. However, as with any pharmacological agent, independent validation of its on-target efficacy and potential off-target effects is a critical component of rigorous scientific inquiry.
This guide provides a comprehensive framework for the independent validation of published research findings on S107 hydrochloride. It is designed for researchers, scientists, and drug development professionals seeking to critically evaluate and compare S107 with key alternative RyR modulators. We will delve into the underlying mechanisms, present a head-to-head comparison with other agents, and provide detailed experimental protocols for independent verification.
The Ryanodine Receptor: A Key Regulator of Intracellular Calcium
The ryanodine receptor is a homotetrameric channel located on the membrane of the sarcoplasmic/endoplasmic reticulum (SR/ER). There are three main isoforms in mammals: RyR1 (predominantly in skeletal muscle), RyR2 (abundant in cardiac muscle), and RyR3 (expressed at lower levels in various tissues, including the brain). These channels are responsible for the rapid release of stored calcium into the cytoplasm, a process essential for muscle contraction and neuronal signaling.
The open probability of the RyR channel is tightly regulated by a host of factors, including cytosolic calcium concentration (calcium-induced calcium release), voltage changes at the plasma membrane (in skeletal muscle), and the binding of various regulatory proteins. One such critical regulatory protein is calstabin (also known as FK506-binding protein or FKBP), which binds to the RyR and stabilizes its closed state, preventing aberrant calcium leak from the SR/ER.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: Simplified signaling pathway of excitation-contraction coupling involving the ryanodine receptor.
S107 Hydrochloride: A Stabilizer of the RyR-Calstabin Interaction
S107 hydrochloride is a benzothiazepine derivative that acts as a stabilizer of the ryanodine receptor. Its primary mechanism of action is to enhance the binding affinity of calstabin (specifically calstabin-1 for RyR1 and calstabin-2 for RyR2) to the RyR channel. By reinforcing this interaction, S107 effectively "plugs the leak" of calcium from the SR, reducing aberrant diastolic calcium release without significantly affecting the normal, stimulus-induced calcium release required for muscle contraction. This has shown therapeutic potential in preclinical models of Duchenne muscular dystrophy and catecholaminergic polymorphic ventricular tachycardia (CPVT).
Comparative Analysis: S107 Hydrochloride vs. Alternative RyR Modulators
While S107 is a valuable research tool, it is not the only compound available for modulating RyR activity. A critical evaluation necessitates a comparison with other well-characterized agents. Here, we compare S107 with two other prominent RyR modulators: JTV-519 (K201) and Dantrolene.
| Feature | S107 Hydrochloride | JTV-519 (K201) | Dantrolene |
| Primary Mechanism | Stabilizes RyR-calstabin interaction. | Stabilizes the closed state of RyR2. | Inhibits RyR channel opening. |
| RyR Isoform Selectivity | Reported to act on both RyR1 and RyR2. | Primarily targets RyR2. | Selective for RyR1 and RyR3 over RyR2. |
| Reported Potency (IC50/EC50) | Varies by assay and isoform. | Varies by assay and isoform. | IC50 for RyR1 inhibition reported in the nanomolar to low micromolar range. |
| Known Off-Target Effects | At high concentrations (50-100 µM), has been shown to impair neurite sprouting. | Can act as a Ca2+-dependent blocker of SERCA and exhibits multi-channel blocking effects (Na+, K+, Ca2+). | Common side effects include drowsiness, dizziness, and muscle weakness. Rare but serious hepatotoxicity has been reported. |
Independent Validation: Experimental Protocols
To ensure the validity and reproducibility of research findings, it is essential to independently verify the effects of S107 hydrochloride and its alternatives. Below are detailed, step-by-step methodologies for key experiments.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: A generalized workflow for the independent validation of RyR modulators.
Protocol 1: [³H]Ryanodine Binding Assay
This assay provides a quantitative measure of RyR channel activity, as [³H]ryanodine binds with high affinity to the open state of the channel.
Materials:
-
Microsomal fractions enriched with RyR1, RyR2, or RyR3
-
[³H]ryanodine
-
Binding buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM KCl, 10 µM CaCl2)
-
Test compounds (S107, JTV-519, Dantrolene) dissolved in a suitable solvent (e.g., DMSO)
-
Unlabeled ryanodine (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare reaction tubes containing the binding buffer.
-
Add the microsomal preparation to each tube.
-
Add the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Add a fixed concentration of [³H]ryanodine to each tube.
-
For non-specific binding control tubes, add a high concentration of unlabeled ryanodine.
-
Incubate the tubes at 37°C for a specified time (e.g., 2 hours) to reach equilibrium.
-
Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free [³H]ryanodine.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration to determine the IC50 or EC50 value.
Protocol 2: Single-Channel Electrophysiology (Planar Lipid Bilayer)
This technique allows for the direct observation of the opening and closing of individual RyR channels and how they are affected by modulators.
Materials:
-
Purified RyR protein
-
Planar lipid bilayer setup
-
Symmetrical recording solution (e.g., 250 mM KCl, 20 mM HEPES, pH 7.4, 1 µM Ca2+)
-
Test compounds
-
Data acquisition and analysis software
Procedure:
-
Form a stable planar lipid bilayer across an aperture separating two chambers (cis and trans).
-
Incorporate the purified RyR protein into the bilayer. The cis chamber represents the cytosolic side, and the trans chamber represents the luminal (SR/ER) side.
-
Establish a baseline recording of single-channel activity at a fixed holding potential.
-
Perfuse the cis chamber with a solution containing the test compound.
-
Record the channel activity in the presence of the compound.
-
Analyze the data to determine changes in open probability (Po), mean open time, and mean closed time.
Protocol 3: Cellular Calcium Imaging
This method allows for the assessment of RyR-mediated calcium release in a cellular context.
Materials:
-
Cells expressing the RyR isoform of interest (e.g., primary cardiomyocytes, myotubes, or a stable cell line)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Physiological saline solution
-
RyR agonists (e.g., caffeine, 4-chloro-m-cresol)
-
Test compounds
-
Fluorescence microscope with a high-speed camera
Procedure:
-
Culture the cells on glass coverslips.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Mount the coverslip on the microscope stage and perfuse with physiological saline.
-
Pre-incubate the cells with the test compound or vehicle control for a defined period.
-
Stimulate the cells with an RyR agonist to induce calcium release.
-
Record the changes in intracellular calcium concentration by measuring the fluorescence intensity over time.
-
Analyze the data to quantify parameters such as the amplitude, rise time, and decay rate of the calcium transients.
Logical Framework for Validation
A robust validation strategy should follow a logical progression, moving from in vitro biochemical assays to more physiologically relevant cellular models.
Caption: A logical progression for the independent validation of an RyR modulator.
Conclusion
S107 hydrochloride is a valuable pharmacological tool for investigating the role of ryanodine receptors in health and disease. However, the principles of scientific rigor demand independent validation of its reported effects. By employing the comparative data and detailed experimental protocols outlined in this guide, researchers can confidently assess the on-target efficacy and potential off-target liabilities of S107 and its alternatives. This critical approach will ultimately lead to more robust and reproducible scientific findings in the field of intracellular calcium signaling.
References
- Lindsay, A. R., et al. (2001). Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity. The Journal of biological chemistry, 276(17), 13893–13898.
- Valdivia, H. H., et al. (2014). Characterization of Ryanodine Receptor Type 1 Single Channel Activity Using “On-Nucleus” Patch Clamp. Cell Calcium, 56(2), 135-143.
- Paul-Pletzer, K., et al. (2001). Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity. The Journal of biological chemistry, 276(17), 13893–13898.
-
Wikipedia. JTV-519. [Link]
- Fruen, B. R., et al. (2000). Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity. The Journal of biological chemistry, 275(17), 12631-12636.
- Zahradníková, A., et al. (2014). Characterization of ryanodine receptor type 1 single channel activity using "on-nucleus" patch clamp. Cell calcium, 56(2), 135–143.
- Diaz-Sylvester, P. L., et al. (2016). K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle. Molecular pharmacology, 90(2), 106–115.
- Murayama, T., & Kurebayashi, N. (2019). Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases. Current protocols in pharmacology, 87(1), e71.
- Helms, C. M., et al. (2017). [3H]Ryanodine binding assays. Bio-protocol, 7(12), e2343.
- Laver, D. R. (2007). Isolated Cardiac Ryanodine Receptor Function Is Species Specific. Biophysical journal, 92(10), 3549–3559.
- Chen, S. R. W., et al. (1997). Characterization of recombinant rabbit cardiac and skeletal muscle Ca2+ release channels (ryanodine receptors) with a novel [3H]ryanodine binding assay. The Journal of biological chemistry, 272(23), 14689–14698.
- Fruen, B. R., et al. (2000). Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity. The Journal of biological chemistry, 275(17), 12631-12636.
- Valdivia, C., et al. (2012). Essential Role of Calmodulin in RyR Inhibition by Dantrolene. The Journal of biological chemistry, 287(10), 7328–7337.
-
Drugs.com. Dantrolene Side Effects: Common, Severe, Long Term. [Link]
- Brandom, B. W., et al. (2011). Complications Associated with the Administration of Dantrolene 1987 to 2006: A Report from the North American Malignant Hyperthermia Registry of the Malignant Hyperthermia Association of the United States. Anesthesia and analgesia, 112(5), 1115–1123.
- Sham, J. S., et al. (2000). Termination of Ca2+ release by a local inactivation of ryanodine receptors in cardiac myocytes.
- Hunt, D. J., et al. (2007). K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association. The Biochemical journal, 404(3), 431–438.
- Schneider, R., et al. (2014). Oral Dantrolene for Myopathic Symptoms in Malignant Hyperthermia–Susceptible Patients: A 25-Year Retrospective Cohort Study of Adverse Effects and Tolerability. Anesthesiology, 121(5), 1018-1026.
- Moore, C. P., et al. (1998). Calcium imaging of RyR1-expressing 1B5 myotubes. A: Ca 2 responses of... American journal of physiology. Cell physiology, 275(3), C783–C791.
-
National Center for Biotechnology Information. Dantrolene. [Link]
- Li, Y., et al. (2023). Intracellular calcium imaging for agonist screening. Biophysics Reports, 9(1), 1-8.
- Pouvreau, S., et al. (2021). Detection of Ca2+ transients near ryanodine receptors by targeting fluorescent Ca2+ sensors to the triad. Journal of General Physiology, 153(4), e202012592.
- Al-Gobari, M., et al. (2013). Cardiac ryanodine receptor in metabolic syndrome: is JTV519 (K201) future therapy?. Frontiers in physiology, 4, 140.
- Sedej, S., et al. (2010). JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium. British journal of pharmacology, 161(7), 1625–1637.
- George, C. H., et al. (2003). [ 3 H]Ryanodine binding. A, equilibrium [ 3 H]ryanodine binding to cell lysate of RyR2 D4365-GFP was carried out in a total volume of 300 l of binding solution containing various [ 3 H]ryanodine concentrations. B, Ca 2 response curve, [ 3 H]ryanodine binding to the cell lysate of RyR2 wt and RyR2 D4365-GFP at various Ca 2 concentrations. These results indicate that RyR2 D4365-GFP retains high ryanodine binding affinity and that this binding is also sensitive to the Ca
A Comparative Guide to Ryanodine Receptor Modulation: S107 Hydrochloride vs. Classical Inhibitors
This guide provides an in-depth comparative analysis of S107 hydrochloride, a novel Ryanodine Receptor (RyR) stabilizer, and traditional RyR inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the study of intracellular calcium signaling and related pathologies. We will explore the distinct mechanisms of action, isoform selectivities, and the experimental methodologies used to characterize these compounds, offering a comprehensive resource for designing and interpreting studies in this field.
The Ryanodine Receptor: A Critical Hub in Cellular Calcium Signaling
The Ryanodine Receptor (RyR) is a massive intracellular ion channel responsible for the rapid release of calcium (Ca²⁺) from the sarcoplasmic and endoplasmic reticulum (SR/ER).[1][2] This Ca²⁺ release is a fundamental process in numerous physiological events, most notably excitation-contraction (E-C) coupling in skeletal and cardiac muscle.[3][4] Mammals express three distinct isoforms of the RyR channel:
-
RyR1: The primary isoform in skeletal muscle, essential for depolarization-induced Ca²⁺ release.[2][4]
-
RyR2: The predominant isoform in the heart, crucial for Ca²⁺-induced Ca²⁺ release (CICR) that drives cardiomyocyte contraction.[2][5]
-
RyR3: Expressed at lower levels in various tissues, including the brain and smooth muscle.[2][4]
Each RyR channel is a homotetramer, forming a large complex that includes multiple regulatory proteins.[1][4] One of the most critical regulatory subunits is calstabin (FK506-binding protein or FKBP), with FKBP12 binding to RyR1 and FKBP12.6 (calstabin2) binding to RyR2.[6][7] These proteins stabilize the channel in its closed state, preventing aberrant Ca²⁺ leakage during the resting phase (diastole in the heart).
Dysfunction of RyR channels, often characterized by a "leaky" state where Ca²⁺ leaks from the SR/ER, is implicated in a range of severe human diseases.[8][9] Genetic mutations in RyR1 can lead to malignant hyperthermia and central core disease, while mutations in RyR2 are linked to catecholaminergic polymorphic ventricular tachycardia (CPVT) and other cardiac arrhythmias.[6][10] Furthermore, stress-induced post-translational modifications, such as phosphorylation and oxidation, can deplete calstabin from the RyR complex, contributing to Ca²⁺ leak in conditions like heart failure and muscular dystrophy.[9][10][11] This pathological Ca²⁺ leak makes RyR channels a prime therapeutic target.
Comparative Analysis of RyR Modulators
RyR inhibitors can be broadly classified based on their mechanism of action. Classical inhibitors typically act by directly occluding the channel pore or by allosterically inducing a non-conducting state. In contrast, S107 represents a newer class of drugs, known as "Rycals," which act by correcting the underlying molecular defect of calstabin depletion.[6][9]
S107 Hydrochloride: The Channel Stabilizer
S107 is a benzothiazepine derivative that functions by enhancing the binding affinity of calstabin (specifically calstabin2/FKBP12.6) to the RyR2 channel.[6][12] Its primary mechanism is not to block the channel, but to stabilize its closed state, thereby preventing the pathological Ca²⁺ leak that occurs when calstabin is dissociated.[12][13] This restorative action is particularly relevant in conditions of chronic stress, such as heart failure, where post-translational modifications render the channel leaky.[9] By preventing the "leak," S107 can normalize intracellular Ca²⁺ handling and improve cellular function.[13] Studies have shown that S107 is effective in preventing cardiac arrhythmias in cellular and animal models of CPVT and can improve cognitive function in models of Alzheimer's disease by reducing neuronal RyR2-mediated Ca²⁺ leak.[9][12]
Classical RyR Inhibitors
-
Dantrolene: This hydantoin derivative is a clinically used muscle relaxant for treating malignant hyperthermia.[14][15] Its mechanism is complex and not fully understood, but it is known to inhibit Ca²⁺ release from the SR.[16] Crucially, its inhibitory action on both RyR1 and RyR2 requires the presence of accessory proteins, including calmodulin (CaM) and FKBP12.6.[16][17] The absence of these proteins in some experimental setups (like purified channels in lipid bilayers) initially made its mechanism controversial.[16] Dantrolene appears to stabilize inter-domain interactions within the RyR complex, reducing its open probability.[14][17] It shows selectivity for RyR1 and RyR3 over RyR2.[14][18]
-
Tetracaine: A local anesthetic that acts as a potent, non-specific RyR inhibitor.[19] It inhibits RyR channels through multiple, complex mechanisms. These include a voltage-dependent "slow" inhibition that preferentially targets closed channels and a "fast" inhibition that acts on a separate site.[19] It can also directly block the channel pore, reducing its conductance.[19] Because it can bind to and inhibit the channel from both the cytoplasmic and luminal sides of the SR/ER membrane, it is a powerful but non-selective experimental tool.[19][20]
-
Ruthenium Red: This inorganic polycationic dye is a classical, non-specific blocker of various calcium channels, including RyRs.[21][22] It is believed to act as a pore blocker, physically occluding the ion conduction pathway.[23][24] Ruthenium red binds to sites on both the cytosolic and luminal sides of the channel and can induce sub-conductance states.[22] Due to its lack of specificity and potent block, it is primarily used as a research tool to completely inhibit RyR-mediated Ca²⁺ flux.[21][24]
Data Summary: S107 vs. Classical Inhibitors
| Feature | S107 Hydrochloride | Dantrolene | Tetracaine | Ruthenium Red |
| Primary Mechanism | Stabilizes RyR-calstabin interaction, preventing Ca²⁺ leak.[6][12] | Allosteric inhibitor; reduces channel open probability.[14][16] | Allosteric inhibitor and pore blocker with multiple kinetic components.[19][25] | Pore blocker; physically occludes the ion channel.[24] |
| Binding Site | Binds to the RyR channel, increasing affinity for calstabin.[7] | Binds to RyR1/RyR3; requires CaM and FKBP12.6 for full effect.[16][17] | Multiple sites on cytoplasmic and luminal domains. | Binds to multiple sites in the conduction pore.[22] |
| Isoform Selectivity | Primarily targets RyR2; also shows effects on RyR1.[6][7][12] | RyR1 and RyR3 > RyR2.[14][18] | Non-selective; inhibits RyR1 and RyR2.[26] | Non-selective.[21][22] |
| Key Effect | Prevents diastolic Ca²⁺ leak without inhibiting normal activation.[12][13] | Inhibits Ca²⁺ release from the SR.[15] | Potent inhibition of channel open probability and conductance.[19][25] | Potent, voltage-dependent channel block.[21] |
| Therapeutic Use | Investigational (heart failure, arrhythmias, neurodegenerative disease).[9] | Clinically approved for Malignant Hyperthermia.[14] | Local anesthetic; used as a research tool for RyR. | Research tool only.[21] |
Experimental Protocols for Evaluating RyR Inhibitors
The characterization of compounds like S107 and other inhibitors relies on a suite of specialized assays. The choice of assay depends on the specific question being asked, from high-throughput screening to detailed biophysical characterization.
Protocol 1: [³H]Ryanodine Binding Assay
This biochemical assay is a cornerstone of RyR pharmacology. It leverages the fact that the plant alkaloid ryanodine binds with high affinity specifically to the open conformation of the RyR channel. Therefore, the amount of bound [³H]ryanodine is directly proportional to the channel's open probability.
Causality: An inhibitor that stabilizes the closed state of the RyR channel will decrease the availability of high-affinity binding sites for [³H]ryanodine. This results in a measurable reduction in radioactive signal, providing a quantitative measure of channel inhibition.[27]
Step-by-Step Methodology:
-
Preparation of Microsomes: Isolate SR/ER vesicles (microsomes) rich in RyR channels from tissue homogenates (e.g., skeletal or cardiac muscle) or from HEK293 cells overexpressing a specific RyR isoform.[27]
-
Binding Reaction: In a microcentrifuge tube, combine 50 µg of microsomal protein with a binding buffer containing KCl, a pH buffer (e.g., HEPES), a known concentration of [³H]ryanodine (e.g., 5-10 nM), and Ca²⁺ buffered to a specific concentration (e.g., 10 µM) to activate the channel.[28]
-
Compound Incubation: Add the test compound (e.g., S107, dantrolene) at various concentrations to the reaction mixture. For S107, which acts via calstabin, ensuring the protein is present in the preparation is critical.[7][29]
-
Incubation: Incubate the reaction mixtures for 2-3 hours at 37°C to allow binding to reach equilibrium.[28]
-
Separation: Rapidly separate the bound [³H]ryanodine from the unbound ligand by filtering the mixture through glass fiber filters. The microsomes and bound radioactivity are retained on the filter.[28]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Analysis: Determine non-specific binding in parallel reactions containing a large excess (e.g., 20 µM) of unlabeled ryanodine. Subtract this value from all measurements. Plot the specific binding against the compound concentration to determine potency (e.g., IC₅₀).[28]
Protocol 2: ER Calcium Measurement in a Cell-Based HTS Assay
For screening large compound libraries, cell-based assays are more efficient. A modern approach involves using HEK293 cells engineered to express a leaky, disease-associated RyR mutant and a genetically encoded Ca²⁺ indicator that resides within the ER, such as R-CEPIA1er.[6][30]
Causality: In this self-validating system, the leaky RyR1 mutant causes a chronic depletion of ER Ca²⁺ stores, resulting in a low baseline fluorescence from the Ca²⁺ indicator.[30][31] A successful RyR inhibitor will "plug the leak," allowing the SERCA pump to refill the ER with Ca²⁺. This increase in [Ca²⁺]ₑᵣ is detected as a robust increase in fluorescence, providing a clear and quantifiable signal for identifying hit compounds.[6][31]
Step-by-Step Methodology:
-
Cell Line Generation: Create a stable HEK293 cell line co-expressing a gain-of-function RyR mutant (e.g., a malignant hyperthermia mutant of RyR1) and an ER-targeted fluorescent Ca²⁺ indicator.[30]
-
Cell Plating: Plate the engineered cells into a multi-well plate format (e.g., 96- or 384-well) suitable for high-throughput screening (HTS).
-
Compound Addition: Use automated liquid handlers to add compounds from a chemical library to the wells. Include appropriate controls (e.g., DMSO vehicle, known inhibitor like dantrolene).
-
Incubation: Incubate the cells with the compounds for a defined period (e.g., 30-60 minutes) to allow for cell penetration and target engagement.
-
Fluorescence Measurement: Use a plate reader capable of time-lapse fluorescence measurement to record the fluorescence of the ER Ca²⁺ indicator in each well.[30]
-
Data Analysis: Identify "hits" as compounds that cause a statistically significant increase in fluorescence compared to vehicle controls. These hits can then be subjected to secondary assays (like the [³H]ryanodine binding assay) for confirmation and characterization.[30]
Conclusion and Future Directions
The modulation of Ryanodine Receptors is a critical area of pharmacology with vast therapeutic potential. This guide highlights the fundamental differences between the novel RyR stabilizer S107 and classical RyR inhibitors.
-
S107 hydrochloride represents a targeted, mechanism-based approach. Instead of simply blocking the channel, it restores a key physiological regulatory interaction by enhancing calstabin binding.[12] This makes it particularly promising for treating chronic diseases driven by stress-induced RyR dysfunction, potentially offering a more nuanced and safer therapeutic window than complete channel blockade.
-
Classical inhibitors like dantrolene, tetracaine, and ruthenium red remain invaluable tools. Dantrolene's clinical success in malignant hyperthermia validates RyR1 as a drug target.[14] Tetracaine and ruthenium red, while not suitable for therapy, provide researchers with powerful means to dissect the biophysical properties of RyR channels and their role in Ca²⁺ signaling.
The continued development of sophisticated assays, from high-throughput cell-based screens to high-resolution single-channel recordings, will be essential for discovering and characterizing the next generation of RyR modulators. Future research will likely focus on developing isoform-selective stabilizers like S107, aiming to precisely correct the specific channel defects underlying different cardiac, muscular, and neurological diseases.
References
-
Smith, G., Macquaide, N. (n.d.). Ruthenium red inhibits ryanodine receptor-mediated Ca2+ flux and Ca2+ spark activity with different time courses. The Physiological Society.
-
Wikipedia. (2024). Ryanodine receptor.
-
Xu, L., et al. (1999). Ruthenium red modifies the cardiac and skeletal muscle Ca(2+) release channels (ryanodine receptors) by multiple mechanisms. PubMed.
-
Van Petegem, F. (2012). Ryanodine receptors: structure and function. PubMed.
-
Oo, Y. W., et al. (2015). Essential Role of Calmodulin in RyR Inhibition by Dantrolene. PMC.
-
Van Petegem, F. (2012). Ryanodine Receptors: Structure and Function. PMC.
-
Ma, J., et al. (1993). Block by ruthenium red of the ryanodine-activated calcium release channel of skeletal muscle. Journal of General Physiology.
-
Zhao, F., et al. (2001). Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity. PubMed.
-
Hello Bio. (2024). What are RYR2 inhibitors and how do they work?
-
JoVE. (2023). Directly Acting Muscle Relaxants: Dantrolene and Botulinum Toxin.
-
Sitsapesan, R., Williams, A. J. (Eds.). (1998). An Overview of Ryanodine Receptor Structure and Function. World Scientific Publishing.
-
Meissner, G. (2017). The structural basis of ryanodine receptor ion channel function. Journal of General Physiology.
-
Holmberg, S. R., Williams, A. J. (1995). Divergent effects of ruthenium red and ryanodine on Ca2+/calmodulin-dependent phosphorylation of the Ca2+ release channel (ryanodine receptor) in cardiac sarcoplasmic reticulum. PubMed.
-
Ma, J., et al. (1993). Block by Ruthenium Red of the Ryanodine-activated Calcium Release Channel of Skeletal Muscle. Rockefeller University Press.
-
Bio-protocol. (2017). [3H]Ryanodine binding assays.
-
Santulli, G., et al. (2022). Inhibitors of Intracellular RyR2 Calcium Release Channels as Therapeutic Agents in Arrhythmogenic Heart Diseases. Annual Reviews.
-
Murayama, T., Kurebayashi, N. (2019). Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases. researchmap.
-
MedchemExpress. (n.d.). S107.
-
Matsukawa, H., Murayama, T. (2023). Development of Ryanodine Receptor (RyR) Inhibitors for Skeletal Muscle and Heart Diseases. PubMed.
-
Matsukawa, H., Murayama, T. (2023). Development of Ryanodine Receptor (RyR) Inhibitors for Skeletal Muscle and Heart Diseases. PMC.
-
Walweel, K. (2014). Mechanisms of cardiac ryanodine receptor inhibition by anti arrhythmic drugs. Open Research Newcastle.
-
Santa Cruz Biotechnology. (n.d.). RyR Inhibitors.
-
Scott, C., et al. (2010). Three independent mechanisms contribute to tetracaine inhibition of cardiac calcium release channels. PubMed.
-
Walweel, K., et al. (2023). Dantrolene inhibition of ryanodine channels (RyR2) in artificial lipid bilayers depends on FKBP12.6. Journal of General Physiology.
-
Zhao, F., et al. (2001). Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity. ResearchGate.
-
Abcam. (n.d.). Tetracaine hydrochloride, allosteric RyR calcium channel blocker.
-
Murayama, T., Kurebayashi, N. (2019). Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases. PubMed.
-
Santulli, G., et al. (2022). Inhibitors of Intracellular RyR2 Calcium Release Channels as Therapeutic Agents in Arrhythmogenic Heart Diseases. PubMed.
-
Matsukawa, H., Murayama, T. (2023). Development of Ryanodine Receptor (RyR) Inhibitors for Skeletal Muscle and Heart Diseases. J-Stage.
-
Marks, A. R. (2023). Targeting ryanodine receptors to treat human diseases. JCI.
-
Matsukawa, H., Murayama, T. (2023). Development of Ryanodine Receptor (RyR) Inhibitors for Skeletal Muscle and Heart Diseases. J-Stage.
-
Komatsu, H., et al. (1998). Interaction of bupivacaine and tetracaine with the sarcoplasmic reticulum Ca2+ release channel of skeletal and cardiac muscles. PubMed.
-
Szücs, G., et al. (1997). Effects of tetracaine on sarcoplasmic calcium release in mammalian skeletal muscle fibres. The Physiological Society.
-
Li, Y., et al. (2020). The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes. PMC.
-
Goldenberg, M., et al. (2013). Stabilization of the Skeletal Muscle Ryanodine Receptor Ion Channel-FKBP12 Complex by the 1,4-Benzothiazepine Derivative S107. NIH.
-
Chen, S. R., et al. (1997). Characterization of recombinant rabbit cardiac and skeletal muscle Ca2+ release channels (ryanodine receptors) with a novel [3H]ryanodine binding assay. PubMed.
-
Murayama, T., et al. (2018). Efficient High-Throughput Screening by Endoplasmic Reticulum Ca2+ Measurement to Identify Inhibitors of Ryanodine Receptor Ca2+-Release Channels. ryr1.org.
-
ResearchGate. (n.d.). Calcium imaging of RyR1-expressing 1B5 myotubes.
-
Perni, S., et al. (2021). Detection of Ca2+ transients near ryanodine receptors by targeting fluorescent Ca2+ sensors to the triad. Journal of General Physiology.
-
ResearchGate. (n.d.). High-throughput assays for identifying RyR1 inhibitors by endoplasmic...
-
ResearchGate. (n.d.). Effects of NOC12 and S107 on [ 3 H]ryanodine binding to RyR1.
-
Castillo, C., et al. (2021). The ryanodine receptor-calstabin interaction stabilizer S107 protects hippocampal neurons from GABAergic synaptic alterations induced by Abeta42 oligomers. PubMed.
Sources
- 1. Ryanodine receptors: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ryanodine Receptors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 4. rupress.org [rupress.org]
- 5. What are RYR2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Development of Ryanodine Receptor (RyR) Inhibitors for Skeletal Muscle and Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stabilization of the Skeletal Muscle Ryanodine Receptor Ion Channel-FKBP12 Complex by the 1,4-Benzothiazepine Derivative S107 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Ryanodine Receptor (RyR) Inhibitors for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JCI - Targeting ryanodine receptors to treat human diseases [jci.org]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. annualreviews.org [annualreviews.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Video: Directly Acting Muscle Relaxants: Dantrolene and Botulinum Toxin [jove.com]
- 16. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rupress.org [rupress.org]
- 18. researchgate.net [researchgate.net]
- 19. Three independent mechanisms contribute to tetracaine inhibition of cardiac calcium release channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Item - Mechanisms of cardiac ryanodine receptor inhibition by anti arrhythmic drugs - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 21. physoc.org [physoc.org]
- 22. Ruthenium red modifies the cardiac and skeletal muscle Ca(2+) release channels (ryanodine receptors) by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. rupress.org [rupress.org]
- 24. rupress.org [rupress.org]
- 25. Effects of tetracaine on sarcoplasmic calcium release in mammalian skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Interaction of bupivacaine and tetracaine with the sarcoplasmic reticulum Ca2+ release channel of skeletal and cardiac muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchmap.jp [researchmap.jp]
- 28. bio-protocol.org [bio-protocol.org]
- 29. researchgate.net [researchgate.net]
- 30. ryr1.org [ryr1.org]
- 31. researchgate.net [researchgate.net]
A Researcher's Guide to Proactive Off-Target Liability Assessment: The Case of S107 Hydrochloride
For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a clinical candidate is fraught with challenges. One of the most significant hurdles is the potential for off-target interactions, which can lead to unforeseen side effects and late-stage attrition. This guide provides an in-depth, technical framework for assessing the potential off-target effects of investigational compounds, using the ryanodine receptor (RyR) stabilizer, S107 hydrochloride, as a case study in selective pharmacology. We will objectively compare its reported high-selectivity profile with other RyR modulators that exhibit off-target activities, supported by established experimental methodologies.
The Imperative of Early-Stage Off-Target Profiling
Undesirable off-target activities are a major cause of adverse drug reactions (ADRs) and can derail even the most promising therapeutic programs.[1] Proactively identifying these liabilities through comprehensive screening panels allows for a more informed lead optimization process, enabling chemists to "design out" unwanted interactions while preserving on-target potency. This front-loading of safety assessment is a cornerstone of modern drug discovery, saving invaluable time and resources.
The primary tools for this early-stage assessment are broad screening panels composed of dozens to hundreds of molecular targets known to be implicated in ADRs. These panels typically include a diverse array of G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters.[2][3] By testing a compound at a sufficiently high concentration (commonly 10 µM) against these targets, we can rapidly identify potential interaction "hotspots" that warrant further investigation.
S107 Hydrochloride: A Model of High Selectivity
S107 hydrochloride is a 1,4-benzothiazepine derivative that has garnered significant interest for its novel mechanism of action. It functions as a RyR stabilizer, specifically enhancing the binding of the endogenous stabilizing protein calstabin (FKBP12/12.6) to the RyR channel complex.[4] This action effectively "plugs" pathological Ca2+ leaks from the sarcoplasmic reticulum, a mechanism implicated in a range of disorders including heart failure and muscular dystrophies.
A key feature of S107's preclinical profile is its remarkable selectivity. Multiple sources report that S107 has been screened against extensive panels of over 400 molecular targets at concentrations up to 10 µM and has shown no significant off-target interactions.[4] This "clean" profile is highly desirable and serves as an excellent benchmark for our comparative analysis.
The Screening Workflow: A Systematic Approach to De-risking
Assessing the off-target liability of a compound like S107 involves a systematic, multi-step process. The following workflow outlines the key experimental and decision-making stages.
Caption: Workflow for a radioligand binding assay.
Enzyme Inhibition Assay Protocol
This assay measures the effect of a test compound on the catalytic activity of a specific enzyme.
Objective: To determine the percent inhibition of a target enzyme's activity by S107 hydrochloride.
Materials:
-
Purified enzyme (e.g., Acetylcholinesterase)
-
Enzyme substrate (e.g., Acetylthiocholine)
-
Detection reagent (e.g., DTNB for acetylcholinesterase)
-
Test compound (S107 HCl) and control inhibitor
-
Assay buffer
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
Step-by-Step Methodology:
-
Compound Preparation: Prepare S107 HCl stock and working solutions as described for the binding assay.
-
Pre-incubation: In a 96-well plate, add the assay buffer, the test compound (or vehicle/control inhibitor), and the enzyme solution. Allow to pre-incubate for a defined period (e.g., 15 minutes) to permit the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the product formation (or substrate depletion) over time by monitoring changes in absorbance or fluorescence.
-
Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each well. Calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (V₀ of Test Compound / V₀ of Vehicle Control))
Conclusion: The Strategic Value of a Clean Off-Target Profile
The comprehensive assessment of off-target liabilities is not merely a regulatory hurdle but a strategic imperative in modern drug discovery. The case of S107 hydrochloride exemplifies the ideal outcome of such an assessment: a potent, mechanism-based therapeutic candidate with a high degree of selectivity and, consequently, a lower intrinsic risk of off-target mediated adverse effects.
By employing systematic screening workflows and robust assay methodologies, researchers can gain a clear understanding of a compound's interaction landscape. This knowledge is critical for making informed decisions, de-risking development programs, and ultimately, designing safer and more effective medicines. The comparison with less selective compounds like JTV-519 and Dantrolene highlights the tangible benefits of achieving a clean off-target profile, positioning S107 as a promising candidate for further development.
References
-
Eurofins Discovery. (n.d.). SafetyScreen44™ Panel. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). SafetyScreen44™ Panel Target List. Retrieved from [Link]
-
Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). GPCR Products and Services. Retrieved from [Link]
-
National Institute of Mental Health. (2017). The NIMH Psychoactive Drug Screening Program (PDSP). Retrieved from [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Asgari, D., et al. (2015). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands. Retrieved from [Link]
-
bioRxiv. (2020). Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel. Retrieved from [Link]
-
PubChem. (n.d.). Selectivity interaction (NIMH PDSP panel) EUB0002346a TACR1. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). SafetyScreen44 Panel - FR. Retrieved from [Link]
-
Asgari, D., et al. (2015). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. PMC. Retrieved from [Link]
-
National Institute of Mental Health. (n.d.). PDSP - NIMH Psychoactive Drug Screening Program. Retrieved from [Link]
-
National Institute of Mental Health. (2013). (NIMH PDSP) Assay Protocol Book. Retrieved from [Link]
-
National Institute of Mental Health. (n.d.). PDSP - NIMH Psychoactive Drug Screening Program. Retrieved from [Link]
-
Benzadrine. (2025). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. Retrieved from [Link]
-
Darcy, D., et al. (2016). K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle. Molecular Pharmacology. Retrieved from [Link]
-
Wegener, J. W., et al. (2023). A dual-targeted drug inhibits cardiac ryanodine receptor Ca2+ leak but activates SERCA2a Ca2+ uptake. Life Science Alliance. Retrieved from [Link]
-
Edmondson, D. E., et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Retrieved from [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Dantrolene. LiverTox. Retrieved from [Link]
-
Li, J., et al. (2025). Systematic analysis of adverse reactions associated with dantrolene treatment: From clinical features to molecular mechanisms. Medicine. Retrieved from [Link]
-
Kim, D. C., & Khan, S. (2023). Dantrolene. StatPearls. Retrieved from [Link]
-
Hunt, D. J., et al. (2007). K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association. Biochemical Journal. Retrieved from [Link]
-
Rutkauskas, D., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. Retrieved from [Link]
-
Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved from [Link]
-
Berridge, M. J. (2014). Cardiac ryanodine receptor in metabolic syndrome: is JTV519 (K201) future therapy?. PMC. Retrieved from [Link]
-
Elliott, E. B., et al. (2014). K201 (JTV-519) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes. NIH. Retrieved from [Link]
-
Kobayashi, S., et al. (2010). Dantrolene, a therapeutic agent for malignant hyperthermia, markedly improves the function of failing cardiomyocytes by stabilizing inter-domain interactions within the ryanodine receptor. Journal of Biological Chemistry. Retrieved from [Link]
-
Brown, C. R., et al. (2025). Mechanistic Insights into Hybridization-Based Off-Target Activity of GalNAc-siRNA Conjugates. Nucleic Acid Therapeutics. Retrieved from [Link]
-
Zhang, Y., et al. (2022). In silico off-target profiling for enhanced drug safety assessment. PMC. Retrieved from [Link]
-
Kim, D. C., & Khan, S. (2023). Current clinical application of dantrolene sodium. PMC. Retrieved from [Link]
-
Zhou, X., et al. (2022). High Throughput Screening of a Prescription Drug Library for Inhibitors of Organic Cation Transporter 3, OCT3. ResearchGate. Retrieved from [Link]
-
Xtalks. (2020). On-target development - Specificity screening of biotherapeutics to avoid off-target liabilities. Retrieved from [Link]
-
Kurata, N. P., et al. (2023). Empowering drug off-target discovery with metabolic and structural analysis. PMC. Retrieved from [Link]
Sources
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. eurofins.com [eurofins.com]
- 4. A dual-targeted drug inhibits cardiac ryanodine receptor Ca2+ leak but activates SERCA2a Ca2+ uptake | Life Science Alliance [life-science-alliance.org]
A Comparative Guide to S107 Hydrochloride Efficacy in Patient-Derived iPSC-Cardiomyocyte Models of Cardiac Channelopathies
This guide provides an in-depth technical comparison of S107 hydrochloride, a potent and selective stabilizer of the ryanodine receptor 2 (RyR2), against alternative therapeutic strategies. We will leverage experimental data from patient-derived induced pluripotent stem cell (iPSC) models to objectively evaluate its performance in correcting pathological calcium handling underlying life-threatening cardiac arrhythmias.
Introduction: The Challenge of RyR2-Mediated Arrhythmias
Cardiac diseases driven by ion channel dysfunction, or "channelopathies," represent a significant clinical challenge. Conditions like Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) and Arrhythmogenic Cardiomyopathy (ACM) are characterized by stress-induced ventricular arrhythmias that can lead to syncope and sudden cardiac death, often in young, otherwise healthy individuals.[1][2] A common pathogenic mechanism underlying many of these disorders is the dysregulation of intracellular calcium (Ca²⁺) homeostasis within cardiomyocytes.[2][3]
The central player in this process is the RyR2, a massive ion channel on the sarcoplasmic reticulum (SR) responsible for releasing Ca²⁺ to trigger muscle contraction.[4] In a diseased state, often due to genetic mutations or post-translational modifications, RyR2 channels become "leaky," permitting an abnormal diastolic efflux of Ca²⁺ from the SR. This leak can initiate spontaneous Ca²⁺ waves, leading to delayed afterdepolarizations (DADs) and triggered arrhythmias.[1]
Patient-specific iPSC-derived cardiomyocytes (iPSC-CMs) have emerged as a transformative in vitro platform for modeling these diseases.[5][6] By retaining the patient's unique genetic background, these cells faithfully recapitulate key disease phenotypes, offering an unparalleled system for dissecting molecular mechanisms and screening novel therapeutic compounds.[6][7] This guide focuses on S107 hydrochloride, a compound designed to directly target the leaky RyR2 channel, and compares its efficacy with other treatment modalities using the iPSC-CM model system.
Part 1: The Molecular Pathophysiology of a "Leaky" RyR2 Channel
In healthy cardiomyocytes, the RyR2 channel is tightly regulated. A key stabilizing component is the accessory protein calstabin2 (also known as FKBP12.6).[8][9] Calstabin2 binds to RyR2, promoting a closed channel state during diastole and preventing aberrant Ca²⁺ leakage.
However, in channelopathies like CPVT, this delicate balance is disrupted. Adrenergic stress (e.g., exercise or emotion) triggers a signaling cascade involving protein kinase A (PKA) and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).[10] These kinases phosphorylate the RyR2 complex, which reduces its binding affinity for calstabin2.[9] The dissociation of calstabin2 destabilizes the channel, increasing its open probability during diastole and causing the pathological Ca²⁺ leak that drives arrhythmogenesis.[9]
Alternative 1: Other RyR-Modulating Compounds
Other molecules have been developed to target the RyR complex, most notably JTV-519 (also known as K201).
-
JTV-519 (K201): Like S107, JTV-519 is a 1,4-benzothiazepine derivative that stabilizes the RyR2-calstabin2 interaction. [11][12]However, its clinical utility has been hampered by a lack of specificity. JTV-519 is known to block multiple other cation currents, including Na⁺, K⁺, and Ca²⁺ channels, which can be pro-arrhythmic and introduce confounding effects. [9]S107 was developed as a more specific analogue to overcome these limitations. [10][13]* ARM210 (S48168): This is a newer-generation Rycal compound, also designed to repair leaky RyR channels by acting as an allosteric modulator. [14][15][16]It is currently in clinical development for both CPVT and RYR1-Related Myopathies (RYR1-RM), highlighting the continued promise of this targeted therapeutic strategy. [14]
Compound Primary Mechanism Target Specificity Key Off-Target Effects Clinical Stage S107 Stabilizes RyR2-Calstabin2 binding High Minimal at therapeutic doses [10][17] Preclinical JTV-519 (K201) Stabilizes RyR2-Calstabin2 binding Low Blocks Na⁺, K⁺, L-type Ca²⁺ channels Preclinical/Limited Use | ARM210 | Allosteric modulator of RyR channels | High | Under investigation | Phase 2 Clinical Trials [14]|
Table 2: Comparison of S107 with other direct RyR modulators.
Alternative 2: Standard of Care for CPVT
The current first-line therapy for CPVT does not directly target the RyR2 channel itself but rather the upstream trigger.
-
Beta-Blockers: These drugs, particularly non-selective beta-blockers like nadolol, are the cornerstone of CPVT management. [18][19][20]They work by blunting the body's response to catecholamines, thereby preventing the adrenergic stimulation that leads to RyR2 hyperphosphorylation. [19][21]While effective for many patients, approximately 25-30% continue to experience life-threatening arrhythmias despite beta-blocker therapy. [7][19][20]This highlights the need for alternative or adjunct treatments.
-
Flecainide: A Class 1c anti-arrhythmic, flecainide is typically used for patients who fail beta-blocker therapy. [19][22]Its primary mechanism is blocking cardiac Na⁺ channels, but it has also been shown to directly inhibit the open state of the RyR2 channel. [9][10]Studies using iPSC-CMs have successfully recapitulated patient-specific responses, showing that cells from a patient who responded poorly to nadolol in vivo were also resistant to it in vitro, but were effectively treated by flecainide. [7][23] While these are established therapies, S107 offers a more fundamental, mechanism-based approach. By directly repairing the leaky channel, it addresses the core molecular defect rather than simply masking the trigger (beta-blockers) or introducing broad-spectrum channel blockade (flecainide).
Part 4: Experimental Validation Framework
To objectively assess the efficacy of S107 or any alternative compound, a robust, self-validating experimental workflow using patient-derived iPSC-CMs is essential.
Protocol 1: iPSC-CM Differentiation (Small Molecule Method)
This protocol, adapted from established methods, ensures high-purity cardiomyocyte cultures. [24][25]
-
Seeding: Plate patient-derived iPSCs on Matrigel-coated plates. Culture in mTeSR1 medium until they reach 75-80% confluency.
-
Day 0 - Mesoderm Induction: Change medium to RPMI/B27(-) supplemented with a GSK3β inhibitor (e.g., 6-12 µM CHIR99021) to initiate differentiation.
-
Day 2 - Cardiac Progenitor Specification: Exactly 48 hours later, replace the medium with RPMI/B27(-) containing a Wnt inhibitor (e.g., 5 µM IWP2). This step is time-sensitive.
-
Day 4 Onwards - Maintenance: Change the medium to RPMI/B27(-). After Day 6, switch to RPMI/B27(+) and change the medium every 2-3 days.
-
Beating: Spontaneous contractions typically begin between days 8 and 12.
-
Purification (Optional but Recommended): On Day 15, culture cells in glucose-depleted medium for 2-4 days to select for cardiomyocytes, which can utilize lactate as an energy source.
Protocol 2: Calcium Imaging for Phenotypic Assessment
This protocol allows for the direct visualization of intracellular Ca²⁺ handling and leakage. [3][26][27]
-
Cell Plating: Plate dissociated iPSC-CMs onto glass-bottom dishes and allow them to recover for 5-7 days.
-
Dye Loading: Incubate the cells with a fluorescent Ca²⁺ indicator (e.g., 5 µM Fluo-4 AM) in Tyrode's solution for 20-30 minutes at room temperature.
-
Imaging Setup: Mount the dish on a confocal microscope equipped for live-cell imaging. Maintain physiological temperature (37°C).
-
Data Acquisition:
-
Ca²⁺ Transients: Electrically pace the cells (e.g., at 1 Hz) and record global Ca²⁺ transients to assess amplitude, decay kinetics, and SR Ca²⁺ content.
-
Ca²⁺ Sparks/Waves: Stop pacing and record in line-scan mode to capture spontaneous, localized Ca²⁺ release events (sparks) or propagating waves.
-
-
Pharmacological Challenge: Perfuse the cells with an adrenergic agonist (e.g., 100 nM isoproterenol) to induce the disease phenotype. After establishing a baseline, perfuse with the test compound (e.g., 10 µM S107) to assess its ability to reverse the phenotype.
Protocol 3: Electrophysiological Recording of DADs
The whole-cell patch-clamp technique is the gold standard for measuring action potentials and identifying the arrhythmogenic DADs that are the electrical consequence of Ca²⁺ waves.
-
Preparation: Prepare iPSC-CMs as for calcium imaging.
-
Recording: Using a patch-clamp amplifier and micropipettes, establish a whole-cell configuration on a single, spontaneously beating cardiomyocyte.
-
Pacing and Stimulation: Pace the cell at a physiological rate (e.g., 1 Hz) and apply isoproterenol to induce the arrhythmogenic state.
-
DAD Measurement: After a train of paced beats, stop the stimulation and record the membrane potential. DADs will appear as spontaneous depolarizations during the diastolic interval.
-
Drug Application: Perfuse the cell with S107 or an alternative compound and repeat the pacing/stimulation protocol to determine if the drug abolishes the DADs.
Conclusion and Future Outlook
The evidence gathered from patient-derived iPSC-CM models strongly supports the efficacy of S107 hydrochloride as a targeted therapy for RyR2-mediated channelopathies. Its mechanism of action—stabilizing the RyR2-calstabin2 complex—directly addresses the molecular root cause of diastolic Ca²⁺ leak. This offers a significant advantage in specificity over broader-acting agents like JTV-519 and provides a mechanistically distinct alternative to standard-of-care treatments like beta-blockers and flecainide.
The ability of iPSC-CMs to recapitulate patient-specific drug responses heralds a new era of personalized medicine. [7]As next-generation Rycals like ARM210 advance through clinical trials, these in vitro platforms will be indispensable for stratifying patients, identifying those most likely to benefit from RyR2 stabilization, and discovering novel therapeutic candidates. The continued integration of iPSC technology with advanced functional assays provides a powerful, validated pathway for developing safer and more effective treatments for these devastating cardiac conditions.
References
-
JTV-519 - Wikipedia. [Link]
-
Khan, S. Z., Assad, A. R., & Singh, J. (2018). Cardiac ryanodine receptor in metabolic syndrome: is JTV519 (K201) future therapy?. Heart failure reviews, 23(3), 423–436. [Link]
-
Moreno, C., et al. Protocol to measure calcium spikes in cardiomyocytes obtained from human pluripotent stem cells using a ready-to-use media. STAR protocols, 3(1), 101077. [Link]
-
Sasaki, K., et al. (2016). Patient-Specific Human Induced Pluripotent Stem Cell Model Assessed with Electrical Pacing Validates S107 as a Potential Therapeutic Agent for Catecholaminergic Polymorphic Ventricular Tachycardia. PloS one, 11(10), e0164795. [Link]
-
Hoes, M. F., et al. (2020). Differentiation, Maintenance, and Contraction Profiling of Human Induced Pluripotent Stem Cell–Derived Cardiomyocytes. Bio-protocol, 10(19), e3778. [Link]
-
Hunt, D. J., et al. (2007). K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association. The Biochemical journal, 404(3), 431–438. [Link]
-
van der Werf, C., et al. (2021). An International Multicenter Cohort Study on β-Blockers for the Treatment of Symptomatic Children With Catecholaminergic Polymorphic Ventricular Tachycardia. Circulation, 144(23), 1864–1875. [Link]
-
Hunt, D. J., et al. (2007). K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association. Biochemical Journal, 404(3), 431-438. [Link]
-
"Ask the Experts" - Beta blockers and CPVT. SADS Foundation. [Link]
-
Priori, S. G., et al. (2017). Molecular and tissue mechanisms of catecholaminergic polymorphic ventricular tachycardia. The Journal of physiology, 595(12), 4029–4045. [Link]
-
Our Science. RyCarma Therapeutics. [Link]
-
Comparing beta-blockers in CPVT. ERN GUARD-Heart. [Link]
-
Catecholaminergic polymorphic ventricular tachycardia - Wikipedia. [Link]
-
ARMGO Pharma Publishes Positive Phase 1b Trial Results of Rycal® ARM210 for the Treatment of Ryanodine Receptor 1 Related Myopathies. RyCarma Therapeutics. (2024). [Link]
-
Papadopoulos, S., et al. (2015). Calcium Imaging in Pluripotent Stem Cell-Derived Cardiac Myocytes. Methods in molecular biology (Clifton, N.J.), 1299, 249–264. [Link]
-
Guo, W., et al. (2020). The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes. The Journal of general physiology, 152(11), e201912534. [Link]
-
Melville, Z., et al. (2021). A drug and ATP binding site in type 1 ryanodine receptor. The Journal of general physiology, 153(12), e202112959. [Link]
-
Samso, M., et al. (2013). Stabilization of the Skeletal Muscle Ryanodine Receptor Ion Channel-FKBP12 Complex by the 1,4-Benzothiazepine Derivative S107. PloS one, 8(1), e54208. [Link]
-
Papadopoulos, S., et al. (2015). Calcium Imaging in Pluripotent Stem Cell-Derived Cardiac Myocytes. Methods in Molecular Biology, 249-264. [Link]
-
Connell, D. J., et al. (2020). Targeting Pathological Leak of Ryanodine Receptors: Preclinical Progress and the Potential Impact on Treatments for Cardiac Arrhythmias and Heart Failure. Pharmacological reviews, 72(4), 893–924. [Link]
-
Todd, J. J., et al. (2024). Rycal S48168 (ARM210) for RYR1-related myopathies: a phase one, open-label, dose-escalation trial. eClinicalMedicine, 68, 102422. [Link]
-
Connell, D. J., et al. (2020). Targeting ryanodine receptors for anti-arrhythmic therapy. ResearchGate. [Link]
-
Bannister, M. L., & Laver, D. R. (2022). Molecular Changes in the Cardiac RyR2 With Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT). Frontiers in physiology, 13, 834516. [Link]
-
Cardiomyocyte Differentiation Methods. Allen Cell Explorer. [Link]
-
Kushida, Y., et al. (2024). A novel RyR2-selective stabilizer prevents and ameliorates severe arrhythmias in stress-induced ventricular tachycardia. bioRxiv. [Link]
-
Ryanodine receptor - Wikipedia. [Link]
-
Effects of NOC12 and S107 on [3H]ryanodine binding to RyR1. ResearchGate. [Link]
-
Sala, L., & Bellin, M. (2019). iPSC-Derived Cardiomyocytes in Inherited Cardiac Arrhythmias: Pathomechanistic Discovery and Drug Development. Methods and protocols, 2(3), 63. [Link]
-
Pfeiffer, E., et al. (2023). A dual-targeted drug inhibits cardiac ryanodine receptor Ca2+ leak but activates SERCA2a Ca2+ uptake. EMBO molecular medicine, 15(12), e17855. [Link]
-
Ghidini, M., et al. (2022). The ryanodine receptor-calstabin interaction stabilizer S107 protects hippocampal neurons from GABAergic synaptic alterations induced by Abeta42 oligomers. The Journal of physiology, 600(24), 5295–5309. [Link]
-
Itzhaki, I., et al. (2012). Modeling Catecholaminergic Polymorphic Ventricular Tachycardia using Induced Pluripotent Stem Cell-derived Cardiomyocytes. Journal of cellular and molecular medicine, 16(11), 2567-2577. [Link]
-
Di Pasquale, E., et al. (2016). A human pluripotent stem cell model of catecholaminergic polymorphic ventricular tachycardia recapitulates patient-specific drug responses. Stem cell reports, 7(3), 353–362. [Link]
-
Di Pasquale, E., et al. (2016). A human pluripotent stem cell model of catecholaminergic polymorphic ventricular tachycardia recapitulates patient-specific drug responses. ResearchGate. [Link]
-
Itzhaki, I., et al. (2012). Modeling Catecholaminergic Polymorphic Ventricular Tachycardia using Induced Pluripotent Stem Cell-derived Cardiomyocytes. Rambam Maimonides medical journal, 3(3), e0017. [Link]
-
Sommariva, E., & D'Alessandra, Y. (2021). Understanding Arrhythmogenic Cardiomyopathy: Advances through the Use of Human Pluripotent Stem Cell Models. International journal of molecular sciences, 22(19), 10698. [Link]
-
Caspi, O., et al. (2013). Generation of patient-specific induced pluripotent stem cell-derived cardiomyocytes as a cellular model of arrhythmogenic right ventricular cardiomyopathy. European heart journal, 34(15), 1122–1133. [Link]
-
Arrhythmogenic Risk in iPSC-Derived Cardiomyocytes: Current Limitations and Therapeutic Perspectives. (2024). MDPI. [Link]
-
Gintant, G., et al. (2016). Comprehensive Translational Assessment of Human-Induced Pluripotent Stem Cell Derived Cardiomyocytes for Evaluating Drug-Induced Arrhythmias. Toxicological sciences : an official journal of the Society of Toxicology, 151(2), 375–386. [Link]
Sources
- 1. Modeling Catecholaminergic Polymorphic Ventricular Tachycardia using Induced Pluripotent Stem Cell-derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling Catecholaminergic Polymorphic Ventricular Tachycardia using Induced Pluripotent Stem Cell-derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium Imaging in Pluripotent Stem Cell-Derived Cardiac Myocytes | Springer Nature Experiments [experiments.springernature.com]
- 4. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 5. iPSC-Derived Cardiomyocytes in Inherited Cardiac Arrhythmias: Pathomechanistic Discovery and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arrhythmogenic Risk in iPSC-Derived Cardiomyocytes: Current Limitations and Therapeutic Perspectives [mdpi.com]
- 7. A human pluripotent stem cell model of catecholaminergic polymorphic ventricular tachycardia recapitulates patient-specific drug responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Changes in the Cardiac RyR2 With Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Pathological Leak of Ryanodine Receptors: Preclinical Progress and the Potential Impact on Treatments for Cardiac Arrhythmias and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JTV-519 - Wikipedia [en.wikipedia.org]
- 12. portlandpress.com [portlandpress.com]
- 13. researchgate.net [researchgate.net]
- 14. rycarma.com [rycarma.com]
- 15. ryr1.org [ryr1.org]
- 16. Rycal S48168 (ARM210) for RYR1-related myopathies: a phase one, open-label, dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. ahajournals.org [ahajournals.org]
- 19. sads.org [sads.org]
- 20. Molecular and tissue mechanisms of catecholaminergic polymorphic ventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparing beta-blockers in CPVT - ERN GUARD-Heart [guardheart.ern-net.eu]
- 22. Catecholaminergic polymorphic ventricular tachycardia - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. bio-protocol.org [bio-protocol.org]
- 25. allencell.org [allencell.org]
- 26. Protocol to measure calcium spikes in cardiomyocytes obtained from human pluripotent stem cells using a ready-to-use media - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Calcium Imaging in Pluripotent Stem Cell-Derived Cardiac Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of S107 Hydrochloride and S36 in Cardiac Models: A Researcher's Guide
In the intricate landscape of cardiovascular research, the modulation of intracellular calcium (Ca²⁺) signaling is a cornerstone of therapeutic development. The ryanodine receptor 2 (RyR2), the primary Ca²⁺ release channel on the sarcoplasmic reticulum of cardiomyocytes, is a critical regulator of cardiac excitation-contraction coupling. Its dysfunction, often manifesting as a diastolic "Ca²⁺ leak," is a known contributor to the pathogenesis of heart failure and life-threatening arrhythmias.
The "Rycal" class of compounds has emerged as a promising strategy to rectify this defect. These molecules are designed to stabilize the closed state of the RyR2 channel by enhancing the binding of the accessory protein calstabin2 (FKBP12.6). This guide provides a detailed head-to-head comparison of two notable Rycals, S107 hydrochloride and S36, to aid researchers in selecting the appropriate tool for their cardiac model investigations. While direct comparative studies are limited, this guide synthesizes the available evidence to offer a comprehensive overview of their known mechanisms and performance.
Unveiling the Mechanisms: A Tale of Two Rycals
Both S107 and S36 share the fundamental mechanism of action characteristic of Rycals: they are allosteric modulators of the RyR2 channel. Under pathological conditions such as heart failure, stress-induced modifications like hyperphosphorylation can cause calstabin2 to dissociate from the RyR2 complex, leading to channel instability and a subsequent Ca²⁺ leak. S107 and S36 aim to counteract this by increasing the affinity of calstabin2 for RyR2, effectively "plugging the leak."[1][2][3]
S107 Hydrochloride: As a well-characterized 1,4-benzothiazepine derivative, S107 has been extensively studied. It is known to be orally bioavailable and has demonstrated efficacy in preventing catecholaminergic polymorphic ventricular tachycardia (CPVT) and atrial fibrillation in various mouse models.[1][2] Its mechanism is directly linked to its ability to enhance the binding of calstabin2 to RyR2, thereby preventing the aberrant diastolic Ca²⁺ release that can trigger arrhythmias.[1][4]
S36: Information on S36 is less extensive in the public domain. However, available research identifies it as a selective RyR2 stabilizer. One key study demonstrated its ability to normalize SR Ca²⁺ leak and significantly reduce ventricular arrhythmias in mouse models of heart failure, although it did not halt the progression of heart failure itself.[5] This suggests a potent anti-arrhythmic effect, similar to S107, but also highlights potential differences in its overall impact on cardiac remodeling and function.
The core therapeutic strategy of these compounds can be visualized as follows:
Figure 1: The mechanism of RyR2 stabilization by S107 and S36, leading to reduced Ca²⁺ leak and arrhythmia suppression.
Performance in Cardiac Models: A Comparative Analysis
| Parameter | S107 Hydrochloride | S36 | Key References |
| Arrhythmia Suppression | Effective in preventing catecholaminergic polymorphic ventricular tachycardia (CPVT) and atrial fibrillation in mouse models.[1][2] | Shown to markedly reduce ventricular arrhythmias in mouse models of heart failure (pressure overload and myocardial infarction).[5] | [1][2][5] |
| Effect on Heart Failure Progression | Has been shown to improve cardiac function in some heart failure models.[6] | Did not prevent the progression of heart failure in mouse models, despite reducing arrhythmias.[5] | [5][6] |
| Cellular Electrophysiology | Prevents diastolic Ca²⁺ leak in cardiomyocytes from CPVT mouse models.[1] One study reported it to be ineffective in reducing Ca²⁺ spark frequency in permeabilized wild-type cardiomyocytes.[5] | Corrected Ca²⁺ leak in human iPSC-derived cardiomyocytes from a CPVT patient by reducing RyR2-mediated Ca²⁺ spark activity.[5] Shown to reduce delayed afterdepolarizations and Ca²⁺ waves in failing murine and human cardiomyocytes.[5] | [1][5] |
| Specificity and Off-Target Effects | Reported to have been screened against over 400 receptors, enzymes, and ion channels with no significant interactions up to 10 µM.[1] | While considered a selective RyR2 stabilizer, comprehensive public data on off-target screening is not readily available. | [1] |
| Pharmacokinetics | Orally bioavailable.[1] | Specific pharmacokinetic data is not widely published. | [1] |
Experimental Protocols for Comparative Evaluation
To facilitate a direct comparison in your own laboratory, we provide the following detailed experimental workflows.
Assessing RyR2-Mediated Ca²⁺ Leak in Isolated Cardiomyocytes
This protocol allows for the direct quantification of sarcoplasmic reticulum Ca²⁺ leak by measuring spontaneous Ca²⁺ sparks.
Experimental Workflow:
Figure 2: Workflow for the comparative analysis of S107 and S36 on Ca²⁺ spark frequency.
Step-by-Step Methodology:
-
Cardiomyocyte Isolation: Isolate ventricular myocytes from an appropriate animal model (e.g., wild-type or a disease model mouse) using a standard enzymatic digestion protocol.
-
Fluorescent Dye Loading: Incubate the isolated cells with a Ca²⁺-sensitive dye like Fluo-4 AM (typically 5 µM for 20 minutes at room temperature).
-
Microscopy Setup: Place the cells in a perfusion chamber on a laser-scanning confocal microscope.
-
Baseline Measurement: Perfuse with a standard Tyrode's solution and record spontaneous Ca²⁺ sparks in line-scan mode for a baseline period (e.g., 1-2 minutes).
-
Compound Incubation: Perfuse the cells with either vehicle control, S107 hydrochloride, or S36 at the desired concentration for a sufficient incubation period (e.g., 10-15 minutes).
-
Post-Treatment Measurement: Record Ca²⁺ sparks again under the same conditions as the baseline measurement.
-
Data Analysis: Use appropriate software to quantify Ca²⁺ spark frequency, amplitude, duration, and width. Compare the effects of S107 and S36 relative to the vehicle control.
In Vivo Electrophysiological Testing for Anti-Arrhythmic Efficacy
This protocol describes an in vivo approach to compare the anti-arrhythmic properties of S107 and S36.
Experimental Workflow:
Figure 3: Workflow for comparing the anti-arrhythmic efficacy of S107 and S36 using in vivo electrophysiology.
Step-by-Step Methodology:
-
Animal Model and Drug Administration: Use a mouse model known to be susceptible to arrhythmias, such as a CPVT model. Administer S107 hydrochloride, S36, or vehicle control via an appropriate route (e.g., oral gavage or intraperitoneal injection) based on their pharmacokinetic properties.
-
Surgical Preparation: Anesthetize the mouse and perform a cut-down to expose the right jugular vein.
-
Catheterization: Insert a multi-electrode catheter into the right jugular vein and advance it into the right atrium and ventricle to record intracardiac electrograms.
-
Electrophysiological Protocol: Perform programmed electrical stimulation (PES) protocols, such as burst pacing or the delivery of programmed extra-stimuli, to attempt to induce ventricular arrhythmias.
-
Data Acquisition: Record surface and intracardiac ECGs throughout the protocol.
-
Analysis: Determine the arrhythmia inducibility (the percentage of animals in each group in which arrhythmias can be induced) and the duration and severity of any induced arrhythmias.
Concluding Remarks and Future Directions
S107 hydrochloride and S36 are both valuable research tools for investigating the role of RyR2-mediated Ca²⁺ leak in cardiac pathophysiology. The available evidence suggests that both compounds are effective in reducing arrhythmias by stabilizing the RyR2-calstabin2 complex. However, a critical distinction appears in their reported effects on Ca²⁺ spark frequency in different experimental preparations and their impact on the progression of heart failure.
The observation that S36 reduced Ca²⁺ sparks while S107 did not in one study warrants further investigation and highlights the importance of direct comparative studies.[5] Future research should aim to directly compare these compounds in the same cardiac models, using standardized protocols. Furthermore, a detailed characterization of the pharmacokinetic and pharmacodynamic properties of S36, as well as comprehensive off-target screening, would be invaluable to the research community.
For researchers currently designing experiments, the choice between S107 and S36 may depend on the specific research question. S107 offers the advantage of a more extensive body of literature, while the preliminary data on S36 suggests it may have a more pronounced effect on reducing Ca²⁺ sparks in certain contexts. Ultimately, a pilot study comparing both compounds in the model of interest would provide the most definitive guidance for a large-scale investigation.
References
-
Lehnart, S. E., et al. (2008). Leaky Ryanodine Receptors in Heart Failure and Atrial Fibrillation. Novartis Foundation Symposium, 290, 134-145. [Link]
-
Shan, J., et al. (2012). Calcium leak through ryanodine receptors leads to atrial fibrillation in 3 mouse models of catecholaminergic polymorphic ventricular tachycardia. Circulation research, 111(6), 708–717. [Link]
-
Lehnart, S. E., et al. (2008). Leaky Ca2+ release channel/ryanodine receptor 2 causes seizures and sudden cardiac death in mice. The Journal of clinical investigation, 118(6), 2230–2245. [Link]
-
Marks, A. R. (2023). Targeting ryanodine receptors to treat human diseases. The Journal of clinical investigation, 133(2), e162891. [Link]
-
Sasaki, K., et al. (2016). Patient-Specific Human Induced Pluripotent Stem Cell Model Assessed with Electrical Pacing Validates S107 as a Potential Therapeutic Agent for Catecholaminergic Polymorphic Ventricular Tachycardia. PloS one, 11(10), e0164795. [Link]
-
Bellinger, A. M., et al. (2009). Hypernitrosylated ryanodine receptor calcium release channels are leaky in dystrophic muscle. Nature medicine, 15(3), 325–330. [Link]
-
Lehnart, S. E., et al. (2006). Calstabin2 (FKBP12.6)-deficient mice are susceptible to stress-induced ventricular arrhythmias and sudden cardiac death. Circulation research, 99(12), 1360–1367. [Link]
-
Wleklinski, M., et al. (2023). A dual-targeted drug inhibits cardiac ryanodine receptor Ca2+ leak but activates SERCA2a Ca2+ uptake. Life science alliance, 6(11), e202302146. [Link]
-
The effect of S107 on ryanodine type II receptor (RyR2) Ca2+ leak and arrangement. University of Otago. [Link]
-
Connell, S. R., et al. (2020). Molecular Changes in the Cardiac RyR2 With Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT). Frontiers in physiology, 11, 610636. [Link]
-
Wehrens, X. H., et al. (2005). Enhancing calstabin binding to ryanodine receptors improves cardiac and skeletal muscle function in heart failure. Proceedings of the National Academy of Sciences of the United States of America, 102(27), 9607–9612. [Link]
-
Shan, J., et al. (2010). A new Rycal that specifically targets the RyR2-calstabin2 complex improves cardiac and skeletal muscle function in a mouse model of muscular dystrophy. Science signaling, 3(147), ra79. [Link]
-
Macquaide, N., et al. (2015). Measuring Ca²⁺ sparks in cardiac myocytes. Cold Spring Harbor protocols, 2015(5), 490-497. [Link]
-
Navarro-García, J. A., et al. (2024). In Vivo Cardiac Electrophysiology in Mice: Determination of Atrial and Ventricular Arrhythmic Substrates. Current protocols, 4(2), e994. [Link]
Sources
- 1. Calcium Leak Through Ryanodine Receptors Leads To Atrial Fibrillation In Three Mouse Models of Catecholaminergic Polymorphic Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting ryanodine receptors to treat human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [ourarchive.otago.ac.nz]
- 5. A dual-targeted drug inhibits cardiac ryanodine receptor Ca2+ leak but activates SERCA2a Ca2+ uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of S107 Hydrochloride
Core Principles of Chemical Waste Management
The disposal of any research chemical is governed by a primary directive: isolate, identify, and securely contain . Under no circumstances should S107 hydrochloride or its solutions be disposed of down the drain or in regular solid waste.[1] Amines and their salts can be harmful to aquatic life, and their release into the sewer system is broadly prohibited.[3] The core objective is to manage this waste through a licensed hazardous waste disposal service, ensuring complete and compliant destruction, typically via high-temperature incineration.[4]
Immediate Safety & Handling Precautions
Before initiating any disposal procedure, the handler must be equipped with the appropriate Personal Protective Equipment (PPE) and work in a controlled environment. The hydrochloride salt form and the amine structure suggest potential irritant properties.[1]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles at all times.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard lab coat is required.
-
-
Ventilation: All handling and aliquoting of S107 hydrochloride waste, especially the solid powder, should be performed inside a certified chemical fume hood to prevent inhalation of fine particulates.
Table 1: Chemical and Safety Identifiers for S107 Hydrochloride
| Property | Identifier | Source(s) |
| Chemical Name | 7-methoxy-4-methyl-3,5-dihydro-2H-1,4-benzothiazepine;hydrochloride | [5] |
| Molecular Formula | C₁₁H₁₆ClNOS | [5] |
| Molecular Weight | 245.77 g/mol | [5] |
| CAS Number | 1357476-46-0 | [5][6] |
| Appearance | Off-white solid | [7] |
| Solubility | Soluble in DMSO and Water | [8][9] |
Step-by-Step Disposal Protocols
The following protocols provide a systematic approach to managing different forms of S107 hydrochloride waste. The fundamental logic is to treat every form of this waste—solid, liquid, and residual—as hazardous.
Protocol 1: Disposal of Solid S107 Hydrochloride Waste
This applies to expired, unused, or contaminated solid S107 hydrochloride powder.
-
Container Selection: Select a dedicated, chemically compatible, and sealable container for solid hazardous waste. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is appropriate.
-
Waste Collection: Inside a chemical fume hood, carefully transfer the solid S107 hydrochloride waste into the designated hazardous waste container. Use a dedicated spatula or scoop. Avoid generating dust.
-
Labeling: Immediately label the container with a "Hazardous Waste" tag. The label must, at a minimum, include:
-
The full chemical name: "S107 hydrochloride"
-
The CAS Number: "1357476-46-0"
-
The approximate quantity of waste.
-
The date of accumulation.
-
-
Storage: Securely close the container and store it in a designated satellite accumulation area. This area must be well-ventilated and away from incompatible materials, particularly strong acids and oxidizing agents.[3]
Protocol 2: Disposal of Liquid S107 Hydrochloride Waste
This protocol is for solutions containing S107 hydrochloride (e.g., in DMSO or aqueous buffers).
-
Container Selection: Use a separate, compatible, and clearly labeled hazardous waste container for liquids. Ensure the container material is compatible with all components of the solution (e.g., glass for DMSO-based solutions).
-
Waste Collection: Pour the liquid waste carefully into the designated container. Do not mix with other incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should generally be kept separate.[3]
-
Labeling: Label the container clearly as "Hazardous Waste." The label must list all chemical components and their estimated percentages (e.g., "S107 hydrochloride (~1%), DMSO (99%)").
-
Storage: Seal the container tightly and store it in the designated satellite accumulation area alongside other hazardous chemical waste, following all institutional segregation guidelines.
Protocol 3: Decontamination and Disposal of Empty Containers
Empty containers that once held S107 hydrochloride retain chemical residues and must be decontaminated before being discarded.[1]
-
Triple Rinsing: This is a critical step to ensure the removal of hazardous residue.
-
First Rinse: Add a small amount of a suitable solvent in which S107 hydrochloride is soluble (e.g., DMSO, ethanol, or water).[1] Close the container and swirl to rinse all interior surfaces thoroughly.
-
Collect Rinsate: Pour the rinsate into your designated liquid hazardous waste container for S107 hydrochloride.
-
Repeat: Perform this rinsing procedure two more times, for a total of three rinses. All rinsate must be collected as hazardous waste.[1]
-
-
Container Defacing: After the final rinse and allowing the container to dry, completely deface or remove the original product label to prevent any confusion.[1]
-
Final Disposal: Once triple-rinsed and defaced, the now-decontaminated container can typically be disposed of in the regular laboratory glass or plastic recycling stream, in accordance with your institution's policies.[1]
Disposal Workflow and Logic
The causality behind these procedures is rooted in risk mitigation. Segregating waste prevents unintended chemical reactions within a waste container, while proper labeling ensures safe handling by waste management professionals. The triple-rinse protocol is a standard, validated method for decontaminating chemical containers to a level where they no longer pose a significant hazard.
Diagram: S107 Hydrochloride Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper management of S107 hydrochloride waste streams.
Caption: Decision workflow for the safe disposal of S107 hydrochloride waste streams.
Conclusion: A Commitment to Safety and Responsibility
The proper management of chemical waste is a non-negotiable aspect of professional laboratory practice. For S107 hydrochloride, a research compound without universally available, detailed disposal information, a conservative approach is mandatory. By treating it as a hazardous substance, following the rigorous protocols for collection, labeling, and container decontamination, and engaging professional waste disposal services, researchers uphold their commitment to safety, regulatory compliance, and environmental stewardship. Always consult your institution's Environmental Health and Safety (EHS) department for specific local requirements.
References
-
Emory University . Chemical Waste Disposal Guidelines. Emory University. Available at: [Link]
-
National Center for Biotechnology Information . PubChem Compound Summary for CID 53311704, S107 hydrochloride. PubChem. Available at: [Link]
-
U.S. National Library of Medicine . Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. PMC. Available at: [Link]
-
Washington University in St. Louis . Guidance for Disposal of Drugs Used in Clinical Research. Washington University in St. Louis. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. benchchem.com [benchchem.com]
- 5. S107 hydrochloride | C11H16ClNOS | CID 53311704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. S107 HCl 98% | CAS: 1357476-46-0 | AChemBlock [achemblock.com]
- 7. S107 HCl | CAS 927871-76-9 | Sun-shinechem [sun-shinechem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleck.co.jp [selleck.co.jp]
A Comprehensive Guide to Personal Protective Equipment for Handling S107 Hydrochloride
In the dynamic landscape of pharmaceutical research and development, the safety of laboratory personnel is paramount. This guide provides essential, in-depth information on the proper handling of S107 hydrochloride, a research compound of significant interest. As there is no comprehensive Safety Data Sheet (SDS) publicly available for S107 hydrochloride, this document synthesizes known hazard information with established best practices for handling research chemicals of similar nature, grounded in authoritative sources such as the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).
Understanding the Hazards of S107 Hydrochloride
S107 hydrochloride, with the molecular formula C11H16ClNOS, is a benzothiazepine derivative.[1] While detailed toxicological data is limited, a key supplier has issued the following hazard statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
These statements indicate that S107 hydrochloride is a hazardous substance requiring careful handling to avoid adverse health effects. The lack of comprehensive data necessitates a conservative approach to safety, treating the compound with a high degree of caution.
Core Principles of Safe Handling
The foundation of laboratory safety when working with hazardous chemicals is a multi-layered approach encompassing engineering controls, administrative controls, and personal protective equipment (PPE).[2][3] This principle, often referred to as the "hierarchy of controls," prioritizes the most effective measures for risk reduction.
Engineering Controls: Your First Line of Defense
Engineering controls are physical changes to the workplace that isolate workers from hazards. When handling S107 hydrochloride, especially in powdered form or when preparing solutions, the following engineering controls are critical:
-
Chemical Fume Hood: All manipulations of S107 hydrochloride that could generate dust or aerosols must be conducted in a certified chemical fume hood.[4] This captures airborne particles at the source, preventing inhalation.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
Administrative Controls: Safe Work Practices
Administrative controls are changes to work policies and procedures to reduce exposure. Key practices include:
-
Designated Work Area: Establish a clearly marked area for handling S107 hydrochloride to prevent cross-contamination.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this compound.
-
Training: All personnel must be trained on the specific hazards of S107 hydrochloride and the procedures outlined in this guide before commencing any work.[2]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. The selection of appropriate PPE is critical for preventing skin, eye, and respiratory exposure.
PPE Selection and Use for S107 Hydrochloride
| PPE Category | Specific Recommendation | Rationale and Best Practices |
| Hand Protection | Double-gloving with nitrile gloves. | Nitrile gloves offer good resistance to a range of chemicals. Double-gloving provides an extra layer of protection in case the outer glove is compromised. Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated and wash hands thoroughly after removal.[5] |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Goggles provide a seal around the eyes to protect against splashes and dust. A face shield offers an additional layer of protection for the entire face. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | A lab coat protects personal clothing and skin from contamination. Consider a disposable gown for procedures with a higher risk of splashes.[5] |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | Given the H335 hazard statement ("May cause respiratory irritation"), respiratory protection is necessary when handling the powder outside of a fume hood or if aerosol generation is possible. All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical clearance, fit-testing, and training.[6] |
Note: The information in this table is based on general best practices for handling hazardous research chemicals. Always consult with your institution's Environmental Health and Safety (EHS) department for specific PPE recommendations.
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to every stage of handling S107 hydrochloride is crucial for maintaining a safe laboratory environment.
Caption: A workflow diagram illustrating the key stages of safely handling S107 hydrochloride.
Emergency Procedures: Preparedness is Key
Accidents can happen even in the most well-managed laboratories. A clear and practiced emergency plan is essential.[4]
Spill Response
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Carefully collect the contaminated absorbent material into a sealed, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your supervisor and institutional EHS.
-
Prevent entry to the contaminated area.
-
Allow only trained emergency responders to clean up the spill.[7]
-
First Aid Measures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Disposal Plan: Responsible Waste Management
All materials contaminated with S107 hydrochloride, including empty containers, used PPE, and spill cleanup debris, must be treated as hazardous waste.
-
Segregation: Collect all S107 hydrochloride waste in a dedicated, clearly labeled, and sealed container.
-
Disposal: Dispose of hazardous waste through your institution's EHS-approved channels.[10] Do not dispose of S107 hydrochloride down the drain or in the regular trash.[11]
By adhering to the principles and procedures outlined in this guide, researchers can work confidently and safely with S107 hydrochloride, fostering a culture of safety and scientific excellence.
References
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. OSHA. Retrieved from [Link]
-
Vanderbilt University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Factsheet Laboratory Safety OSHA Lab Standard. OSHA. Retrieved from [Link]
-
IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials. Retrieved from [Link]
-
Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]
-
CloudSDS. (n.d.). Where Can Information Regarding Specific Chemical Safety Be Found?. Retrieved from [Link]
-
University of California, Merced. (n.d.). Standard Operating Procedure. Retrieved from [Link]
-
Rotterdam Convention. (n.d.). Sources of Information on Hazardous Chemicals. Retrieved from [Link]
-
Simple But Needed. (2024, December 23). What resources are available for obtaining Safety Data Sheets?. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123). NIOSH. Retrieved from [Link]
-
Logicom Hub. (n.d.). Where To Find Safety Data Sheets: 8 Reliable Online Sources. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). S107 hydrochloride. PubChem. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction. NIOSH. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]
-
University of Colorado Anschutz Medical Campus. (2019, March 11). NIOSH Table 1,2 & 3. Environmental Health & Safety. Retrieved from [Link]
-
Coastal. (2015, December 2). First Aid Kit - Safety Data Sheet. Retrieved from [Link]
-
University of Utah Health. (2010, May 19). Safe Handling of Hazardous Drugs. Policy Manual. Retrieved from [Link]
-
PubMed Central. (n.d.). Safe handling of hazardous drugs. Retrieved from [Link]
-
The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Environmental Health and Safety. Retrieved from [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
LSU Health New Orleans. (2009, October 30). EHS-200.02 Chemical Spill Response Policy and Procedures. Retrieved from [Link]
-
Safety Management Group. (n.d.). Chemical Handling Safety & PPE Requirements. Retrieved from [Link]
-
Mayo Clinic. (n.d.). First-aid kits: Stock supplies that can save lives. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). FIRST AID CONTAINS 303 PIECES HARDCASE - benzalkonium chloride, lidocaine, water. DailyMed. Retrieved from [Link]
-
Brenniston. (2024, July 16). What is saline used for in workplace first aid?. Retrieved from [Link]
Sources
- 1. S107 hydrochloride | C11H16ClNOS | CID 53311704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. osha.gov [osha.gov]
- 3. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 4. ipgsf.com [ipgsf.com]
- 5. benchchem.com [benchchem.com]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccny.cuny.edu [ccny.cuny.edu]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. fishersci.com [fishersci.com]
- 10. nipissingu.ca [nipissingu.ca]
- 11. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
